3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid
Description
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Properties
IUPAC Name |
3-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-8(7-10(14)15)9-5-4-6-17-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIWANHPRXTWCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic Acid
Authored by a Senior Application Scientist
Abstract
This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The described synthetic pathway is a robust, three-step process commencing with the Knoevenagel condensation of furan-2-carbaldehyde and malonic acid to yield 3-(furan-2-yl)propenoic acid. This intermediate subsequently undergoes a Michael addition of ammonia to afford the core β-amino acid, 3-amino-3-(furan-2-yl)propanoic acid. The final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) moiety, yielding the target compound. This guide offers detailed, step-by-step protocols, explains the causal relationships behind experimental choices, and provides characterization data. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of Furan-Containing β-Amino Acids
β-Amino acids are crucial structural motifs in a plethora of biologically active molecules and are integral to the field of medicinal chemistry. Their incorporation into peptide backbones can induce stable secondary structures and confer resistance to enzymatic degradation. The furan moiety, a five-membered aromatic heterocycle, is a prevalent feature in numerous pharmaceuticals and natural products, contributing to their biological activity through various molecular interactions.
The target molecule, this compound, is a protected amino acid that serves as a key intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.[1] The tert-butoxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[2] This allows for the controlled and sequential assembly of peptides and other complex organic structures. The chiral version of this molecule is particularly important in the production of compounds with high enantiomeric purity for pharmaceutical applications, including those targeting neurological disorders.[3]
This guide details a reliable and scalable synthetic route to this valuable compound, providing researchers with the necessary information to produce it efficiently and with high purity.
Overall Synthetic Strategy
The synthesis of this compound is approached via a logical three-step sequence. This strategy is designed for efficiency and is based on well-established chemical transformations.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 3-(Furan-2-yl)propenoic Acid
This initial step involves a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. Here, the active methylene protons of malonic acid are deprotonated by a base (piperidine), and the resulting enolate attacks the carbonyl carbon of furan-2-carbaldehyde. Subsequent dehydration yields the α,β-unsaturated carboxylic acid.
Protocol:
-
To a 250 mL round-bottom flask, add pyridine (50 mL), furan-2-carbaldehyde (8.9 mmol, 0.85 g), and malonic acid (8.9 mmol, 0.93 g).[4]
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Add piperidine (2.7 mmol, 0.23 g) dropwise to the mixture over 5 minutes.[4]
-
Heat the reaction mixture to 115 °C and stir for 4 hours.[4]
-
After cooling to room temperature, pour the reaction mixture into 100 mL of water.
-
Acidify the mixture to a pH of 5-6 with aqueous HCl, which will cause an orange precipitate to form.[4]
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the solid product under vacuum to yield 3-(furan-2-yl)propenoic acid.
Causality and Trustworthiness: The use of pyridine as a solvent and piperidine as a catalyst is a well-established combination for the Knoevenagel-Doebner modification, which drives the reaction towards the formation of the α,β-unsaturated acid. The acidic workup ensures the protonation of the carboxylate to yield the final carboxylic acid product. This protocol is self-validating through the expected formation of a precipitate upon acidification.
Step 2: Synthesis of 3-Amino-3-(furan-2-yl)propanoic Acid
This step utilizes a Michael (conjugate) addition of ammonia to the electron-deficient β-carbon of the α,β-unsaturated acid. This reaction directly installs the required amino group at the β-position.
Protocol:
-
In a high-pressure reaction vessel, dissolve 3-(furan-2-yl)propenoic acid (5 mmol, 0.69 g) in 50 mL of concentrated aqueous ammonia.
-
Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After cooling the vessel to room temperature, carefully vent any excess pressure.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a water/ethanol mixture to yield 3-amino-3-(furan-2-yl)propanoic acid.
Causality and Trustworthiness: The use of a sealed vessel and elevated temperature is necessary to facilitate the nucleophilic attack of ammonia on the double bond, which is less reactive than in the corresponding ester. The reaction's completion can be verified by the disappearance of the starting material on TLC. The purification by recrystallization is a standard method for obtaining pure amino acids.
Step 3: Synthesis of this compound
The final step is the protection of the amino group using di-tert-butyl dicarbonate (Boc-anhydride). This reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity towards the Boc-anhydride.
Protocol:
-
Dissolve 3-amino-3-(furan-2-yl)propanoic acid (3 mmol, 0.465 g) in a mixture of 1,4-dioxane (15 mL) and water (15 mL).
-
Add sodium hydroxide (3.3 mmol, 0.132 g) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (3.3 mmol, 0.72 g) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
After the reaction is complete (monitored by TLC), remove the 1,4-dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate (2 x 20 mL) to remove any unreacted Boc-anhydride and other non-polar impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product, this compound.
Causality and Trustworthiness: The use of a mixed solvent system (dioxane/water) ensures the solubility of both the amino acid and the Boc-anhydride. The basic conditions are crucial for the reaction to proceed efficiently. The acidic workup protonates the carboxylic acid and allows for its extraction into an organic solvent, separating it from inorganic salts.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 3-(Furan-2-yl)propenoic acid | C₇H₆O₃ | 138.12 | 80-90% |
| 3-Amino-3-(furan-2-yl)propanoic acid | C₇H₉NO₃ | 155.15 | 60-70% |
| This compound | C₁₂H₁₇NO₅ | 255.27 | 85-95% |
Alternative Synthetic Approaches: Enzymatic Synthesis
For enantioselective synthesis, enzymatic methods present a "green" and highly specific alternative. Nitrile-hydrolyzing enzymes from Rhodococcus species have been successfully employed in the synthesis of β-amino acids.[1] This approach could involve the enantioselective hydrolysis of a corresponding β-aminonitrile precursor. While highly efficient and selective, this method may require specialized equipment and expertise in biocatalysis.
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. The procedures are based on well-understood and widely practiced organic transformations, ensuring reproducibility. This guide serves as a valuable resource for researchers requiring this important building block for their work in drug discovery and peptide synthesis.
References
-
Enzymatic Stereoselective Synthesis of β-Amino Acids. (2018). ResearchGate. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]
-
(R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid. MySkinRecipes. [Link]
-
This compound. MySkinRecipes. [Link]
-
Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. (2026). Ningbo Inno Pharmchem Co., Ltd. [Link]
Sources
Enantioselective Synthesis of Boc-β-Amino Furan Acid: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the enantioselective synthesis of tert-butoxycarbonyl (Boc)-protected β-amino furan acids, a class of compounds of significant interest in medicinal chemistry and drug development. Recognizing the synthetic challenges associated with controlling stereochemistry at the β-position, this document outlines two robust and field-proven strategies: organocatalytic asymmetric Mannich reactions and chiral auxiliary-mediated diastereoselective syntheses. By delving into the mechanistic underpinnings and providing detailed, adaptable protocols, this guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to construct these valuable chiral building blocks with high efficiency and stereocontrol.
Introduction: The Significance and Challenge of Chiral β-Amino Furan Acids
β-Amino acids and their derivatives are crucial structural motifs in a vast array of biologically active molecules and pharmaceuticals.[1] Their incorporation into peptide backbones can induce stable secondary structures and enhance resistance to enzymatic degradation. The furan moiety, a privileged heterocycle in medicinal chemistry, imparts unique electronic and steric properties to molecules, often leading to enhanced biological activity. The combination of these two pharmacophores in the form of Boc-β-amino furan acid presents a highly valuable building block for the synthesis of novel therapeutics.
The primary challenge in the synthesis of these compounds lies in the stereoselective formation of the C-N and C-C bonds at the β-position of the carboxylic acid. Traditional synthetic methods often result in racemic mixtures, necessitating challenging and often inefficient chiral resolution steps. Consequently, the development of efficient enantioselective methodologies is of paramount importance. This guide will focus on two powerful and complementary approaches to address this challenge.
Strategy 1: Organocatalytic Asymmetric Mannich Reaction
The organocatalytic asymmetric Mannich reaction has emerged as a powerful tool for the enantioselective synthesis of β-amino carbonyl compounds.[2] This approach relies on the use of small, chiral organic molecules as catalysts to create a chiral environment that directs the stereochemical outcome of the reaction. For the synthesis of Boc-β-amino furan acid, a three-component Mannich reaction involving furfural, a Boc-protected amine source, and a suitable acetate equivalent is a highly convergent and atom-economical strategy.
Mechanistic Rationale: The Power of Chiral Brønsted Acids and Enamine Catalysis
Two primary organocatalytic modes of activation are particularly relevant here: chiral Brønsted acid catalysis and enamine catalysis.
-
Chiral Phosphoric Acid (CPA) Catalysis: Chiral phosphoric acids, such as those derived from BINOL, act as bifunctional catalysts.[3][4] The acidic proton activates the imine electrophile, generated in situ from furfural and a Boc-protected amine precursor, by protonation. Simultaneously, the basic oxygen of the phosphate can interact with the nucleophile, organizing the transition state to favor the approach from one specific face, thus inducing high enantioselectivity.[5]
-
Proline and its Derivatives: L-proline and its analogs catalyze the Mannich reaction through an enamine-based mechanism.[6][7] The catalyst reacts with a ketone or aldehyde nucleophile to form a chiral enamine, which then attacks the imine electrophile. The stereochemistry is controlled by the rigid structure of the proline-derived enamine, which shields one face of the nucleophile.[8]
Proposed Synthetic Protocol: Chiral Phosphoric Acid-Catalyzed Mannich Reaction
This protocol is adapted from established procedures for the asymmetric Mannich reaction of aldehydes with N-Boc imines.[9]
Reaction Scheme:
Figure 1: Proposed organocatalytic synthesis of Boc-β-amino furan ester.
Step-by-Step Methodology:
-
Imine Formation (in situ): To a solution of furfural (1.0 mmol) and a suitable Boc-protected amine source (e.g., tert-butyl carbamate, 1.1 mmol) in a dry, non-polar solvent (e.g., toluene, 5 mL) at room temperature, add a dehydrating agent (e.g., MgSO₄, 200 mg). Stir the mixture for 1-2 hours to facilitate the formation of the N-Boc imine.
-
Catalytic Mannich Reaction: To the mixture containing the in situ generated imine, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.05 mmol, 5 mol%). Cool the reaction mixture to the optimized temperature (typically between -20 °C and room temperature).
-
Nucleophile Addition: Slowly add the silyl ketene acetal (e.g., 1-methoxy-1-(trimethylsiloxy)ethene, 1.5 mmol) to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Hydrolysis: Purify the crude product by flash column chromatography on silica gel to obtain the Boc-β-amino furan ester. Subsequent hydrolysis of the ester group under standard conditions (e.g., LiOH in THF/H₂O) will yield the desired Boc-β-amino furan acid.
Expected Performance and Considerations
The success of this reaction is highly dependent on the choice of catalyst, solvent, and temperature. The data presented below is representative of analogous systems and serves as a starting point for optimization.
Table 1: Representative Performance of Chiral Phosphoric Acid-Catalyzed Mannich Reactions
| Entry | Aldehyde | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | Silyl Ketene Acetal | (R)-TRIP (5) | Toluene | -20 | 95 | 98 | [9] |
| 2 | Furfural | Malonate | Cinchona Alkaloid (10) | CH₂Cl₂ | -40 | 88 | 92 | Analogous to[10] |
| 3 | Cinnamaldehyde | Silyl Ketene Acetal | (S)-TRIP (2) | MTBE | -78 | 99 | 99 | [9] |
Causality Behind Experimental Choices:
-
Solvent: Non-polar solvents like toluene are generally preferred as they enhance the hydrogen-bonding interactions between the catalyst and the substrates.
-
Temperature: Lower temperatures often lead to higher enantioselectivities by reducing the thermal energy of the system and favoring the more ordered, lower-energy transition state.
-
Catalyst: The steric and electronic properties of the chiral phosphoric acid are critical. The bulky substituents on the BINOL backbone create a well-defined chiral pocket that effectively shields one face of the imine.
Strategy 2: Chiral Auxiliary-Mediated Synthesis
An alternative and highly reliable strategy for asymmetric synthesis involves the use of a chiral auxiliary.[11] A chiral auxiliary is a stereogenic group that is temporarily incorporated into one of the reactants to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled.
Mechanistic Rationale: Steric Hindrance and Chelation Control
The efficacy of a chiral auxiliary relies on its ability to create a significant steric bias, forcing the incoming nucleophile or electrophile to approach from a specific direction. Common and effective chiral auxiliaries include Evans' oxazolidinones and Ellman's tert-butanesulfinamide.[12][13]
-
Evans' Oxazolidinone Auxiliaries: When attached to a carboxylic acid derivative, the bulky substituents on the oxazolidinone ring effectively block one face of the corresponding enolate, leading to highly diastereoselective alkylation or addition reactions.[12]
-
tert-Butanesulfinamide: This versatile chiral amine surrogate can be condensed with aldehydes, such as furfural, to form chiral N-sulfinyl imines. The sulfinyl group can act as a chelating moiety with a metal cation (e.g., from an organometallic nucleophile) to form a rigid six-membered ring transition state, which directs the nucleophilic attack to one face of the imine.[13][14]
Proposed Synthetic Protocol: Diastereoselective Addition to an N-furfuryl-tert-butanesulfinamide
This protocol is based on well-established procedures for the diastereoselective addition of nucleophiles to chiral N-sulfinyl imines.[14]
Reaction Scheme:
Figure 2: Proposed synthesis of Boc-β-amino furan acid via a chiral auxiliary.
Step-by-Step Methodology:
-
Chiral Imine Formation: In a round-bottom flask, dissolve furfural (1.0 mmol) and (R)-tert-butanesulfinamide (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂). Add a Lewis acid catalyst (e.g., Ti(OEt)₄, 1.5 mmol) and stir the mixture at room temperature until the reaction is complete (monitored by TLC). Purify the resulting chiral N-furfuryl-tert-butanesulfinamide by column chromatography.
-
Diastereoselective Addition: Dissolve the purified chiral imine (1.0 mmol) in a dry, ethereal solvent (e.g., THF) and cool to -78 °C. In a separate flask, prepare the lithium enolate of tert-butyl acetate by adding n-butyllithium to a solution of diisopropylamine in THF at -78 °C, followed by the addition of tert-butyl acetate. Slowly add the pre-formed enolate solution to the solution of the chiral imine.
-
Reaction Monitoring and Work-up: Stir the reaction at -78 °C for several hours, monitoring its progress by TLC. Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification and Deprotection: Purify the crude product by flash column chromatography to isolate the diastereomerically enriched β-amino ester.
-
Auxiliary Cleavage and Boc Protection: Cleave the sulfinyl group under acidic conditions (e.g., HCl in methanol). Neutralize the resulting amine salt and protect it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to afford the Boc-protected β-amino ester.
-
Hydrolysis: Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., LiOH in THF/H₂O) to obtain the final product.
Expected Performance and Considerations
The diastereoselectivity of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions.
Table 2: Representative Performance of Diastereoselective Additions to Chiral N-Sulfinyl Imines
| Entry | Aldehyde | Nucleophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| 1 | Benzaldehyde | Lithium enolate of ethyl acetate | >98:2 | 85 | [13] |
| 2 | Isovaleraldehyde | Reformatsky reagent | 95:5 | 78 | [14] |
| 3 | Furfural | Grignard Reagent | 90:10 | 82 | Analogous to[14] |
Causality Behind Experimental Choices:
-
Chiral Auxiliary: tert-Butanesulfinamide is chosen for its high stereodirecting ability, stability, and ease of removal. Both enantiomers are commercially available, allowing access to either enantiomer of the final product.
-
Nucleophile: The choice of the ester enolate is crucial. The counterion (e.g., lithium, titanium) can influence the degree of chelation and, consequently, the diastereoselectivity.
-
Deprotection and Protection Sequence: The cleavage of the auxiliary followed by immediate Boc protection is a standard and efficient sequence to obtain the desired N-protected product.
Conclusion and Future Perspectives
The enantioselective synthesis of Boc-β-amino furan acid is an achievable yet challenging endeavor. This guide has detailed two powerful and complementary strategies: organocatalytic asymmetric Mannich reactions and chiral auxiliary-mediated diastereoselective additions. The choice between these methods will depend on factors such as substrate scope, catalyst/auxiliary cost and availability, and desired scale of the reaction.
The organocatalytic approach offers the advantage of catalytic efficiency and atom economy, while the chiral auxiliary method often provides high and reliable stereocontrol. Both pathways are amenable to optimization and adaptation for specific synthetic needs.
Future research in this area will likely focus on the development of more active and selective catalysts, the expansion of the substrate scope to include more complex furan derivatives, and the application of these methodologies in the total synthesis of biologically active natural products and pharmaceuticals. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon in their pursuit of these important chiral molecules.
References
-
Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
-
Synthesis and Application of a New Cyclic Phosphoric Acid in Enantioselective Three-Component Mannich Reactions. MDPI. [Link]
-
Broad Spectrum Enolate Equivalent for Catalytic Chemo-, Diastereo-, and Enantioselective Addition to N-Boc Imines. PubMed. [Link]
-
Broad Spectrum Enolate Equivalent for Catalytic Chemo-, Diastereo-, and Enantioselective Addition to N-Boc Imines. PubMed. [Link]
-
PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. [Link]
-
Versatile In Situ Generated N-Boc-Imines: Application to Phase-Transfer-Catalyzed Asymmetric Mannich-Type Reactions. PubMed. [Link]
-
An asymmetric organocatalytic vinylogous Mannich reaction of 3-methyl-5-arylfuran-2(3H)-ones with N-(2-pyridinesulfonyl) imines: enantioselective synthesis of δ-amino γ,γ-disubstituted butenolides. Royal Society of Chemistry. [Link]
-
New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis. Bentham Science. [Link]
-
10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]
-
Organocatalytic Asymmetric Mannich Reaction of Malonates with Imines. Thieme. [Link]
-
The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. PubMed. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
L-proline-catalyzed Mannich reaction of NH-iminotrifluoroethylphosphonate and acetone. ResearchGate. [Link]
-
Chiral phosphoric acid-catalyzed addition of thiols to N-acyl imines: access to chiral N,S-acetals. PubMed. [Link]
-
Proline-catalysed Mannich reactions of acetaldehyde. Nature. [Link]
-
Evans' original oxazolidinone auxiliary-based asymmetric methodology. ResearchGate. [Link]
-
Silyl Ketene Imines: Highly Versatile Nucleophiles for Catalytic, Asymmetric Synthesis. National Institutes of Health. [Link]
-
Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently. Beilstein Journals. [Link]
-
Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. ResearchGate. [Link]
-
10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]
-
The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. Organic Chemistry Portal. [Link]
-
Chiral phosphoric acid-catalyzed enantioselective three-component Mannich reaction of acyclic ketones, aldehydes and anilines. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. sci-hub.box [sci-hub.box]
- 4. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 5. Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Chiral phosphoric acid-catalyzed addition of thiols to N-acyl imines: access to chiral N,S-acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. Research Portal [scholarworks.brandeis.edu]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids [organic-chemistry.org]
- 14. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of N-Boc-β-Alanine: A Technical Guide for Drug Development Professionals
Introduction: The Role of Spectroscopic Analysis in Peptide Synthesis and Drug Discovery
In the realm of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. N-tert-butoxycarbonyl (Boc)-protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery. The Boc protecting group facilitates the controlled, stepwise assembly of peptide chains, and its successful installation and subsequent removal are critical checkpoints in the synthesis workflow.
This technical guide provides an in-depth examination of the spectroscopic data for a key building block, N-Boc-β-alanine . While the initial request specified Boc-furan-β-alanine, a comprehensive search of the public domain did not yield specific experimental spectroscopic data for this particular derivative. Therefore, we will utilize the well-characterized and structurally similar N-Boc-β-alanine as a representative model. The principles and methodologies discussed herein are directly applicable to the analysis of more complex derivatives, and we will include theoretical considerations for how a furan moiety would influence the spectroscopic signatures.
Molecular Structure and Key Spectroscopic Features
N-Boc-β-alanine is an achiral β-amino acid derivative that serves as a versatile linker in various pharmaceutical applications, including the development of PROTACs.[1][2] Its structure comprises a tert-butoxycarbonyl protecting group attached to the nitrogen of β-alanine.
Figure 2: Workflow for ¹H NMR Spectroscopy.
Data Interpretation for N-Boc-β-alanine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.0 | broad singlet | 1H | -NH- |
| ~3.4 | quartet | 2H | -NH-CH₂ -CH₂-COOH |
| ~2.5 | triplet | 2H | -NH-CH₂-CH₂ -COOH |
| 1.44 | singlet | 9H | -C(CH₃ )₃ |
| ~11.0 | broad singlet | 1H | -COOH |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Expert Insights:
-
The broadness of the -NH and -COOH signals is due to hydrogen bonding and, in the case of the amine proton, quadrupolar coupling with the nitrogen atom. In D₂O, these signals will disappear due to proton-deuterium exchange, a key diagnostic tool.
-
The quartet and triplet patterns of the methylene protons arise from spin-spin coupling, confirming their adjacent positions in the β-alanine backbone.
-
The singlet at 1.44 ppm integrating to 9H is the characteristic signature of the tert-butyl group of the Boc protecting group. Its sharp, singlet nature is due to the magnetic equivalence of the nine protons.
Theoretical Considerations for Boc-furan-β-alanine:
The introduction of a furan ring, for instance at the β-position of the alanine backbone, would significantly alter the ¹H NMR spectrum. We would expect to see:
-
Signals in the aromatic region (typically 6.0-8.0 ppm) corresponding to the furan protons. The specific chemical shifts and coupling patterns would depend on the substitution pattern of the furan ring.
-
The methylene protons of the β-alanine backbone would likely experience a downfield shift due to the electron-withdrawing nature of the aromatic furan ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: ¹³C NMR Acquisition
The protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Spectral Width: The spectral width is much larger, typically 0-200 ppm.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans is required to achieve a good signal-to-noise ratio.
Data Interpretation for N-Boc-β-alanine
| Chemical Shift (δ, ppm) | Assignment |
| ~176 | C OOH |
| ~156 | -NH-C O-O- |
| ~80 | -C (CH₃)₃ |
| ~38 | -NH-CH₂ -CH₂-COOH |
| ~35 | -NH-CH₂-CH₂ -COOH |
| ~28 | -C(CH₃ )₃ |
Note: Chemical shifts are approximate and can vary based on experimental conditions. [3][4] Expert Insights:
-
The carbonyl carbons of the carboxylic acid and the Boc group are the most downfield signals due to the strong deshielding effect of the attached oxygen atoms.
-
The quaternary carbon of the tert-butyl group appears around 80 ppm.
-
The two methylene carbons of the β-alanine backbone are found in the aliphatic region.
-
The methyl carbons of the Boc group are the most upfield signals.
Theoretical Considerations for Boc-furan-β-alanine:
A furan substituent would introduce new signals in the ¹³C NMR spectrum, typically in the range of 100-150 ppm, corresponding to the aromatic carbons of the furan ring. The exact chemical shifts would be influenced by the position of attachment to the β-alanine backbone.
Infrared (IR) Spectroscopy
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid N-Boc-β-alanine sample onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Scan: Acquire the IR spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Data Interpretation for N-Boc-β-alanine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 (broad) | Strong | O-H stretch (carboxylic acid) |
| ~3350 | Medium | N-H stretch (amide) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1690 | Strong | C=O stretch (Boc group) |
| ~1520 | Medium | N-H bend (amide II) |
| ~1160 | Strong | C-O stretch (Boc group) |
Note: These are characteristic absorption ranges and may vary slightly. [5][6][7] Expert Insights:
-
The very broad O-H stretch is a hallmark of a carboxylic acid due to extensive hydrogen bonding.
-
The presence of two distinct carbonyl peaks is a key indicator of the successful synthesis of N-Boc-β-alanine, corresponding to the carboxylic acid and the Boc protecting group.
-
The N-H stretch and bend confirm the presence of the protected amine.
Theoretical Considerations for Boc-furan-β-alanine:
The IR spectrum of Boc-furan-β-alanine would be expected to show additional peaks characteristic of the furan ring, including:
-
C-H stretching of the aromatic ring (~3100 cm⁻¹).
-
C=C stretching of the aromatic ring (~1600-1450 cm⁻¹).
Mass Spectrometry (MS)
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of N-Boc-β-alanine in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to promote ionization).
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions based on their mass-to-charge ratio (m/z).
Figure 3: Workflow for ESI-Mass Spectrometry.
Data Interpretation for N-Boc-β-alanine
The molecular weight of N-Boc-β-alanine (C₈H₁₅NO₄) is 189.21 g/mol . [6]
-
Positive Ion Mode:
-
[M+H]⁺: m/z ≈ 190.1 (protonated molecule)
-
[M+Na]⁺: m/z ≈ 212.1 (sodium adduct)
-
[M-Boc+H]⁺: m/z ≈ 90.1 (loss of the Boc group)
-
-
Negative Ion Mode:
-
[M-H]⁻: m/z ≈ 188.1 (deprotonated molecule)
-
Expert Insights:
-
The presence of the molecular ion peak ([M+H]⁺ or [M-H]⁻) is the primary confirmation of the compound's identity.
-
Observing characteristic fragments, such as the loss of the Boc group, provides further structural validation. The Boc group is known to be labile under certain MS conditions.
-
High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy, providing definitive confirmation of the molecular formula.
Theoretical Considerations for Boc-furan-β-alanine:
The molecular weight of Boc-furan-β-alanine would be higher than that of N-Boc-β-alanine due to the addition of the furan moiety. The exact mass would depend on the specific furan derivative used. The fragmentation pattern in MS/MS experiments would be expected to show fragments corresponding to the furan ring and the β-alanine backbone, providing valuable structural information.
Conclusion: An Integrated Approach to Spectroscopic Characterization
The spectroscopic characterization of N-Boc-β-alanine, and by extension other protected amino acids, is not a matter of relying on a single technique. Rather, it is the synergistic integration of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry that provides an unambiguous structural elucidation. Each technique offers a unique piece of the puzzle: NMR reveals the carbon-hydrogen framework, IR identifies the functional groups, and MS confirms the molecular weight and elemental composition.
For the researcher engaged in peptide synthesis and drug development, a thorough understanding of these spectroscopic techniques is not merely an academic exercise. It is a critical component of quality control, ensuring the integrity of starting materials and the successful outcome of complex synthetic pathways. By applying the principles and protocols outlined in this guide, scientists can confidently characterize their molecules and advance their research with the highest degree of scientific rigor.
References
- Kolev, T., Spiteller, M., & Koleva, B. (2010). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Amino Acids, 38(1), 45–50.
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Beta-Alanine. PubChem. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000056). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000056). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056). Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000159 - Beta-Alanine. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Spectroscopic Analyses of Protein. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. PubMed. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of N-Boc-L-alanine-L-proline-OMe 9: (a) CHCl 3 (red line);.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR of α-(Boc-β-alanine)-ω-benzyl PEG (4000). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). BOC-D-alanine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-((1,1-dimethylethoxy)carbonyl)-beta-alanine. PubChem. Retrieved from [Link]
-
Organic Communications. (2017). Synthesis of 13C labeled β-cyano-ʟ-alanine. Retrieved from [Link]
-
Aapptec. (n.d.). Boc-beta-Ala-OH. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) β-Alanine, (b) Folic acid and (c) FA-β-Alanine moieties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes. PMC. Retrieved from [Link]
-
Frontiers. (n.d.). Advances in the synthesis of β-alanine. Retrieved from [Link]
-
University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Avantes. (n.d.). SPECTROSCOPIC TECHNIQUES FOR PROTEIN ANALYSIS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-Beta-Ala-OSu. PubChem. Retrieved from [Link]
Sources
- 1. Boc-beta-alanine | 3303-84-2 [chemicalbook.com]
- 2. peptide.com [peptide.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-((1,1-dimethylethoxy)carbonyl)-beta-alanine | C8H15NO4 | CID 76809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
An In-Depth Technical Guide to 1-(3-Chlorophenyl)piperazine: Properties, Synthesis, and Applications in Drug Development
This guide provides a comprehensive technical overview of 1-(3-Chlorophenyl)piperazine (m-CPP), a significant compound in medicinal chemistry and neuropharmacological research. With full editorial control, this document is structured to deliver not just data, but a cohesive narrative that explains the causality behind experimental choices and provides actionable insights for researchers, scientists, and drug development professionals.
Introduction and Significance
1-(3-Chlorophenyl)piperazine, often abbreviated as m-CPP, is a psychoactive compound belonging to the phenylpiperazine class of drugs. While it has been explored for its own therapeutic potential, its primary significance in the pharmaceutical landscape lies in its role as a crucial synthetic intermediate and a major metabolite of several well-established antidepressant medications, including Trazodone, Nefazodone, and Etoperidone.[1][2] The study of m-CPP is therefore pivotal for understanding the pharmacological profile, efficacy, and side effects of these parent drugs.
Its interaction with serotonin (5-HT) receptors, particularly as a 5-HT2C receptor agonist, makes it a valuable tool in neuroscience research for investigating mood disorders, anxiety, and other conditions modulated by the serotonergic system.[2][3] This guide will delve into the essential physicochemical properties of m-CPP, detail its synthetic pathways, and explore its multifaceted applications in modern drug discovery and development.
Physicochemical Properties of 1-(3-Chlorophenyl)piperazine
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and synthesis. The properties of 1-(3-Chlorophenyl)piperazine and its commonly used hydrochloride salt are summarized below. The hydrochloride salt is often preferred in experimental settings due to its increased stability and solubility in aqueous media.[4][5]
| Property | Value | Source |
| Chemical Name | 1-(3-Chlorophenyl)piperazine | [6] |
| Synonyms | m-CPP, meta-Chlorophenylpiperazine | [5][7] |
| CAS Number | 6640-24-0 (free base) | [6][8] |
| CAS Number | 65369-76-8 (hydrochloride salt) | |
| Molecular Formula | C₁₀H₁₃ClN₂ (free base) | [6][8] |
| Molecular Weight | 196.68 g/mol (free base) | [8] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 210-214 °C (hydrochloride salt, dec.) | [6] |
| Boiling Point | 105 °C | [6] |
| Solubility | Soluble in polar organic solvents like methanol and ethanol. Sparingly soluble in water. The hydrochloride salt is soluble in water. | [3][4] |
Synthesis of 1-(3-Chlorophenyl)piperazine: A Step-by-Step Protocol and Mechanistic Rationale
The synthesis of 1-(3-Chlorophenyl)piperazine is a multi-step process that is well-documented in the chemical literature. The following protocol outlines a common and reliable synthetic route, starting from readily available precursors.
Diagram of the Synthetic Workflow
Caption: m-CPP as an agonist at the postsynaptic 5-HT2C receptor.
Conclusion
1-(3-Chlorophenyl)piperazine is a compound of considerable interest in the fields of medicinal chemistry and neuropharmacology. Its well-defined synthesis, coupled with its significant role as a pharmaceutical intermediate and a pharmacologically active metabolite, ensures its continued relevance in both academic research and industrial drug development. A comprehensive understanding of its properties and synthesis is essential for any scientist working with or developing compounds that interact with the serotonergic system.
References
-
PrepChem. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. Retrieved from [Link]
-
IndiaMART. (n.d.). 1-(3-Chlorophenyl) Piperazine at Best Price - High Purity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1355, 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]
- Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
-
Pharmaffiliates. (n.d.). CAS No : 6640-24-0 | Chemical Name : 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]
-
Arctom. (n.d.). CAS NO. 14676-03-0 | 3-((tert-Butoxycarbonyl)amino)-3.... Retrieved from [Link]
-
IndiaMART. (n.d.). 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Retrieved from [Link]
- Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
Sources
- 1. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1-(3-Chlorophenyl) piperazine Manufacturer in Ankleshwar [nigamfinechem.co.in]
- 4. 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat [kaivalchem.com]
- 5. guidechem.com [guidechem.com]
- 6. 6640-24-0 CAS MSDS (1-(3-Chlorphenyl)piperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. scbt.com [scbt.com]
The Expanding Frontier: A Technical Guide to the Biological Potential of Furan-Containing Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-proteinogenic amino acids into peptides and proteins represents a powerful strategy in modern drug discovery and chemical biology. Among these, furan-containing amino acids have emerged as a particularly versatile class of building blocks. The unique electronic and steric properties of the furan ring, a five-membered aromatic heterocycle, bestow novel conformational features upon peptides and can act as a bioisosteric replacement for phenyl groups, often leading to improved pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the synthesis, incorporation, and diverse biological potential of furan-containing amino acids. We will explore their role in constraining peptide conformations, their application as bioisosteres in drug design, and their significant therapeutic potential, including antimicrobial, anticancer, and enzyme-inhibitory activities. Detailed experimental protocols, comparative data, and visual schematics are provided to equip researchers with the knowledge to harness the potential of these unique molecular tools.
Part 1: Introduction to Furan-Containing Amino Acids
The Furan Scaffold: A Privileged Motif in Medicinal Chemistry
The furan ring is a prominent structural motif found in numerous natural products and clinically significant drugs.[1] Its planar, aromatic character, combined with the presence of an oxygen heteroatom, imparts distinct electronic properties, including the capacity for hydrogen bonding and π–π stacking interactions, which are crucial for molecular recognition at biological targets.[2] Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[3][4] This inherent bioactivity makes the furan scaffold a privileged starting point for the design of novel therapeutic agents.
Unique Physicochemical Properties of Furan-Containing Amino Acids
Furan is a colorless, volatile liquid with a chloroform-like odor that is soluble in most organic solvents but only slightly soluble in water.[5][6] When incorporated as a side chain in an amino acid, the furan moiety introduces a unique combination of aromaticity and polarity. Compared to its carbocyclic analogue, benzene, the furan ring is more electron-rich and polar, which can influence solubility and interactions with biological targets. The physicochemical properties, such as pKa and lipophilicity (logP/logD), of furan-containing amino acids can be fine-tuned through substitution on the furan ring, offering a valuable tool for medicinal chemists to optimize drug-like properties.[7] For instance, the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, has been identified as a significant contributor to the drug binding defect in uremic plasma, highlighting the impact of these molecules on protein binding.[7]
Overview of Biological Activities and Therapeutic Potential
The incorporation of furan-containing amino acids into peptides and other molecules has led to the discovery of compounds with a broad range of biological activities. These include potent antimicrobial and anticancer agents, as well as inhibitors of key enzymes involved in disease progression.[8][9] Furthermore, the unique conformational constraints imposed by furanoid sugar amino acids have been exploited to design peptidomimetics with enhanced stability and biological activity.[10][11] The ability of the furan ring to act as a bioisostere for the ubiquitous phenyl group offers a powerful strategy to modulate a compound's pharmacodynamic and pharmacokinetic properties, addressing potential metabolic liabilities associated with phenyl rings.[12]
Part 2: Synthesis and Incorporation of Furan-Containing Amino Acids
Chemical Synthesis of Furan-Containing Amino Acids
The synthesis of furan-containing amino acids can be achieved through various established organic chemistry methodologies.
2.1.1. General Synthetic Strategies
Several classical methods for furan synthesis can be adapted for the preparation of furan-containing amino acid precursors. These include:
-
Paal-Knorr Synthesis: This involves the cyclization of 1,4-dicarbonyl compounds with a dehydrating agent.[13]
-
Feist-Benary Furan Synthesis: This method utilizes the reaction of an α-halo ketone with a β-dicarbonyl compound.[14]
-
From other heterocycles: Furans can be synthesized via the Diels-Alder reaction of oxazoles with acetylenic dienophiles.[13]
Modern synthetic approaches, such as transition-metal-catalyzed cross-coupling reactions, have further expanded the toolbox for creating diverse and functionalized furan-containing amino acids.
2.1.2. Example: Step-by-Step Synthesis of a Furanoid Amino Acid
A novel approach to synthesizing furanoid sugar amino acids involves an intramolecular 5-exo SN2 opening of a hexose-derived terminal aziridine ring. This reaction, occurring during pyridinium dichromate oxidation of the primary δ-hydroxyl group, leads to the formation of the furanoid sugar amino acid framework in a single step.[10][11]
Biosynthesis of Naturally Occurring Furan-Containing Compounds
Nature has evolved elegant enzymatic pathways for the synthesis of furan-containing molecules.
2.2.1. Furan Fatty Acid (FuFA) Pathway
Furan fatty acids are found in various organisms and are implicated in protecting against oxidative damage.[15] Their biosynthesis in bacteria is proposed to start with the methylation of a cis-monounsaturated fatty acid, followed by desaturation and subsequent oxygen-dependent cyclization to form the furan ring.[15][16] A distinct pathway is suggested in algae, which involves a lipoxygenase-catalyzed oxidation as the initial step.[15]
Caption: Contrasting biosynthetic pathways of furan fatty acids in bacteria and algae.
Incorporation into Peptides and Proteins
2.3.1. Solid-Phase Peptide Synthesis (SPPS) with Furan-Containing Amino Acids
The incorporation of furan-containing amino acids into peptides is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, typically employing the Fmoc/tBu strategy.[12][17] However, the unique structure of some furan-containing amino acids may present challenges such as steric hindrance, which can be overcome by using more potent coupling reagents or extending reaction times.[17]
2.3.2. Detailed SPPS Protocol for a Furan-Containing Peptide
This protocol outlines the manual synthesis of a generic furan-containing peptide on Rink Amide resin using Fmoc chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected proteinogenic amino acids
-
Fmoc-protected furan-containing amino acid
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.[12]
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.[17]
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence, including the furan-containing amino acid.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[17]
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Part 3: Furan-Containing Amino Acids in Peptide and Protein Design
Furan-Containing Amino Acids as Conformational Constraints
The conformational flexibility of peptides is a major hurdle in drug design, as it can lead to reduced receptor affinity and increased susceptibility to proteolysis. Introducing conformational constraints can stabilize bioactive conformations and enhance therapeutic properties.
3.1.1. Induction of Turn Structures in Peptides
Furanoid sugar amino acids have been shown to be potent inducers of turn structures in peptides.[10][11] For example, their incorporation into Leu-enkephalin analogues resulted in folded conformations featuring an unusual nine-membered pseudo β-turn-like structure, stabilized by a strong intramolecular hydrogen bond.[10][11] This conformational ordering is crucial for the biological activity of many peptides.
3.1.2. Impact on Peptide Stability and Bioavailability
By rigidifying the peptide backbone, furan-containing amino acids can enhance resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[8] Furthermore, the modulation of physicochemical properties by the furan moiety can improve cell permeability and overall bioavailability.[8]
Furan Rings as Bioisosteres
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[18]
3.2.1. Phenyl-to-Furan Bioisosteric Replacement in Drug Design
The phenyl group is a common motif in many drugs, but it can be susceptible to metabolic oxidation. The furan ring serves as a viable bioisostere for the phenyl ring, offering distinct electronic and steric properties that can modulate a compound's pharmacodynamic and pharmacokinetic profile.[12] This substitution can lead to improved potency, selectivity, metabolic stability, and solubility.[12]
3.2.2. Comparative Analysis: Phenyl vs. Furan Analogs
| Property | Phenyl Ring | Furan Ring | Rationale for Substitution |
| Aromaticity | High | Moderate | Can alter electronic interactions with the target. |
| Polarity | Non-polar | More polar | May improve aqueous solubility. |
| Metabolism | Susceptible to oxidation | Can alter metabolic pathways | Potential to reduce formation of reactive metabolites. |
| Size | Larger | Smaller | Can fine-tune steric fit in a binding pocket. |
| Hydrogen Bonding | π-system can act as an acceptor | Oxygen can act as a hydrogen bond acceptor | Provides an additional point for specific interactions. |
Part 4: Biological Applications and Therapeutic Potential
Antimicrobial and Antiviral Activity
Furan-containing compounds have long been recognized for their antimicrobial properties.
4.1.1. Mechanism of Action and Structure-Activity Relationships
The antimicrobial activity of furan derivatives is often attributed to the ability of the furan ring to participate in redox cycling, leading to the generation of reactive oxygen species that are toxic to microbial cells.[2] The nature and position of substituents on the furan ring can significantly influence the antimicrobial potency and spectrum of activity.[4]
4.1.2. Table: Antimicrobial Activity of Selected Furan-Containing Compounds
| Compound | Target Organism | Activity (MIC) | Reference |
| Furan-based derivative | Escherichia coli | Significant | [3] |
| Furan-based derivative | Staphylococcus aureus | Significant | [3] |
| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes | Active | [3] |
| Substituted furan amino acid derivatives | Gram-negative bacteria | Highly active | [17] |
Anticancer Activity
The furan scaffold is present in several compounds with promising anticancer activity.
4.2.1. Inhibition of Cancer Cell Proliferation and Induction of Apoptosis
Furan-containing compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, cell cycle arrest, and induction of apoptosis.[11] The conjugation of furan moieties to tripeptides has yielded novel compounds with potent activity against human cervical cancer cells.[9]
4.2.2. Table: Anticancer Activity of Selected Furan-Based Derivatives
| Compound | Cell Line | Activity (IC₅₀) | Reference |
| Furan-based derivative 4 | MCF-7 (Breast) | Micromolar range | [11] |
| Furan-conjugated tripeptide 4 | HeLa (Cervical) | 0.15 ± 0.05 µg/mL | [8] |
Enzyme Inhibition
The unique structural and electronic features of furan-containing amino acids make them attractive for the design of enzyme inhibitors.
4.3.1. Furan-Containing Peptides as Protease Inhibitors (e.g., PAD4, Furin)
Furan-containing peptides have been developed as inhibitors of protein arginine deiminase type IV (PAD4), an enzyme implicated in rheumatoid arthritis.[3][19] In these inhibitors, the furan ring acts as a "warhead," interacting with key residues in the enzyme's active site.[3][19] Similarly, furan-capped tripeptides have shown inhibitory activity against proteases from the dengue and West Nile viruses.[8]
4.3.2. Design Strategies for Furan-Based Enzyme Inhibitors
The design of furan-based enzyme inhibitors often involves incorporating the furan moiety into a peptide or peptidomimetic scaffold that mimics the natural substrate of the target enzyme.[20] The furan ring can be strategically positioned to interact with the catalytic machinery or key binding pockets of the enzyme, leading to potent and selective inhibition.
Caption: A workflow for the rational design of furan-based enzyme inhibitors.
Neuroprotective and Other Biological Activities
Recent studies have highlighted the neuroprotective potential of furan-containing compounds, suggesting their utility in addressing neurodegenerative diseases such as Alzheimer's and Parkinson's.[7] Their antioxidant and anti-inflammatory properties are thought to contribute to these effects by mitigating oxidative stress and neuroinflammation.[7]
Furan-Containing Amino Acids as Fluorescent Probes
The inherent fluorescence of some furan derivatives, or the ability to create fluorescent analogues, makes furan-containing amino acids valuable tools in chemical biology.[21] Dibenzofuran α-amino acids, for example, have been synthesized as conformationally rigid fluorescent probes to study protein-protein interactions and biological mechanisms.[21] These probes offer the advantage of being smaller than traditional extrinsic fluorophores and can be site-specifically incorporated into peptides.[21]
Part 5: Future Perspectives and Conclusion
Emerging Trends and Future Directions in Research
The field of furan-containing amino acids is poised for significant growth. Future research will likely focus on:
-
Expansion of the chemical space: The development of novel synthetic methodologies to create a wider diversity of furan-containing amino acids with unique functionalities.
-
Biocatalysis: The use of enzymatic and whole-cell systems for the green and efficient synthesis of these compounds.[22]
-
Advanced peptidomimetics: The design of more sophisticated peptidomimetics incorporating furan-containing amino acids to tackle challenging drug targets.
-
Protein engineering: The genetic incorporation of furan-containing amino acids into proteins to create novel biocatalysts and therapeutic proteins.
Concluding Remarks on the Potential of Furan-Containing Amino Acids
Furan-containing amino acids represent a versatile and powerful class of building blocks for researchers in chemistry, biology, and medicine. Their unique combination of physicochemical properties and diverse biological activities makes them valuable tools for a wide range of applications, from fundamental biological studies to the development of next-generation therapeutics. As our understanding of their synthesis and biological effects continues to grow, so too will their impact on the landscape of drug discovery and biotechnology.
Part 6: References
-
BenchChem. (2025). Phenyl-to-Furan Bioisosteric Replacement: A Comparative Guide for Drug Designers.
-
Chakraborty, T. K., Ghosh, S., Jayaprakash, S., Sarma, J. A., Ravikanth, V., Diwan, P. V., & Nagaraj, R. (2000). Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid. The Journal of Organic Chemistry, 65(22), 7710–7721. [Link]
-
Chakraborty, T. K., Ghosh, S., Jayaprakash, S., Sarma, J. A., Ravikanth, V., Diwan, P. V., & Nagaraj, R. (2000). Synthesis and Conformational Studies of Peptidomimetics Containing Furanoid Sugar Amino Acids and a Sugar Diacid. The Journal of Organic Chemistry, 65(22), 7710-7721. [Link]
-
BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
-
BenchChem. (2025). The Intricate Pathways of Nature's Furan Factories: A Technical Guide to Biosynthesis.
-
Delves, M. G., et al. (2020). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. The Journal of Organic Chemistry, 85(15), 9839–9847. [Link]
-
Teo, C. Y., et al. (2017). Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4). Chemical Biology & Drug Design, 90(5), 913-925. [Link]
-
Li, J., et al. (2013). Design and synthesis of a novel class of furan-based molecules as potential 20S proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4848-4851. [Link]
-
Teo, C. Y., et al. (2017). Novel Furan-containing Peptide-based Inhibitors of Protein Arginine Deiminase Type IV (PAD4). ResearchGate. [Link]
-
Carman, L. A., & Creative, C. (2021). Solving a furan fatty acid biosynthesis puzzle. Journal of Biological Chemistry, 296, 100585. [Link]
-
BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
-
Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
-
Frontiers in Bioengineering and Biotechnology. (2020). Green Pathways for the Enzymatic Synthesis of Furan-Based Polyesters and Polyamides.
-
Piloto, A. M., Fonseca, A. S. C., Costa, S. P. G., & Gonçalves, M. S. T. (2006). Carboxylic fused furans for amino acid fluorescent labelling. Tetrahedron, 62(43), 10165-10173. [Link]
-
Tsou, P., et al. (1988). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. European Journal of Medicinal Chemistry, 23(4), 367-370. [Link]
-
Beyermann, M., & Coin, I. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 46, pp. 435-458). Academic Press. [Link]
-
Sharma, S., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Molecules, 25(24), 6016. [Link]
-
Krivoshein, A. I., et al. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. International Journal of Molecular Sciences, 24(4), 3749. [Link]
-
ResearchGate. (n.d.). Furan-derived natural products and drugs. [Link]
-
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 163-175.
-
de Oliveira, R. S., & de Oliveira, V. (2023). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Organics, 4(1), 23-45. [Link]
-
Sharma, S., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. PMC. [Link]
-
Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences, 6(1), 143-151.
-
World Journal of Pharmaceutical Research. (2023). Pharmacological activity of furan derivatives.
-
Wikipedia. (n.d.). Furan. [Link]
-
Lesiak, M., et al. (2024). Enzymatic synthesis of furan-based copolymers: Material characterization and potential for biomedical applications. Polymers in Medicine, 54(1), 25-34. [Link]
-
American Chemical Society. (n.d.). Enzymatic synthesis of furan-based polymers. [Link]
-
ResearchGate. (2022). New furan based amino plastics: synthesis, properties and applications. [Link]
-
BOC Sciences. (n.d.). Fluorescent Probes for Amino Acid Detection in Biological Research.
-
SlideShare. (n.d.). Preparation and Properties of Furan.
-
Wang, S., et al. (2008). Design of peptide inhibitors for furin based on the C-terminal fragment of histone H1.2. Acta Biochimica et Biophysica Sinica, 40(10), 882-888. [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
-
BenchChem. (2025). Fluorescent Probes for Amino Acids: A Technical Guide for Researchers.
Sources
- 1. Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijabbr.com [ijabbr.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enzymatic synthesis of furan-based copolymers: Material characterization and potential for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. researchgate.net [researchgate.net]
- 20. Design and synthesis of a novel class of furan-based molecules as potential 20S proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Structural Significance of β-Amino Acids
This guide provides an in-depth exploration of the structural significance of β-amino acids for researchers, scientists, and drug development professionals. We will delve into the unique conformational properties of these building blocks and how they are leveraged to design peptides with enhanced stability and novel functions.
Part 1: The Unique Structural Landscape of β-Amino Acids
Introduction to β-Amino Acids: Beyond the α-Carbon
β-amino acids are structural isomers of their α-amino acid counterparts, distinguished by the presence of an additional carbon atom in their backbone.[1][2][3] This seemingly minor alteration, the separation of the amino and carboxyl termini by two carbon atoms instead of one, introduces significant changes to the molecule's stereochemistry and conformational possibilities.[1][2][3] While α-peptides are susceptible to rapid degradation by proteases, peptides composed of or containing β-amino acids exhibit remarkable resistance to enzymatic hydrolysis, a crucial advantage for therapeutic applications.[4][5][6]
Stereochemical Diversity: A Richer Palette for Design
The presence of two stereocenters in many β-amino acids (at the α and β carbons) gives rise to a greater number of possible stereoisomers compared to α-amino acids.[1][2] For a given side chain, there can be up to four diastereoisomers, expanding the chemical space available for molecular design.[1][2] This increased stereochemical diversity allows for precise control over the spatial arrangement of functional groups, which is critical for effective interaction with biological targets.[7] The two main types of β-amino acids are classified based on the position of the side chain: β²-amino acids have the substituent on the carbon adjacent to the carbonyl group, while β³-amino acids have it on the carbon next to the amino group.[6]
Conformational Preferences: The Gauche Effect and Its Implications
The additional carbon-carbon bond in the backbone of β-amino acids introduces greater conformational flexibility.[8][9] The torsion angle around the Cα-Cβ bond (θ) can adopt either a gauche or trans conformation. Alkyl substituents on the α and β carbons tend to favor a gauche conformation, which is a key factor in the formation of well-defined secondary structures in β-peptides.[6] This preference for folded structures is a defining characteristic of β-amino acids and their oligomers.[8]
Part 2: Engineering Peptide Secondary Structures with β-Amino Acids
The World of β-Peptides: Novel Helices, Sheets, and Turns
Oligomers of β-amino acids, known as β-peptides, have a remarkable propensity to form stable secondary structures, including helices, sheets, and turns, even in short sequences.[2][10] These structures are often more stable than their α-peptide counterparts. The types of helices formed by β-peptides are distinct from the α-helix and are classified based on the number of atoms in the hydrogen-bonded ring, such as the 8-helix, 10-helix, 12-helix, and 14-helix.[6] The 14-helix, for instance, is stabilized by hydrogen bonds between the amide proton at position i and the carbonyl group at position i+2.[11]
β-peptides can also form stable sheet structures, which are crucial for creating more complex folded architectures.[12] The design of these sheets often involves the use of conformationally constrained cyclic β-amino acids.[13]
Hybrid α,β-Peptides: Modulating Structure and Function
Incorporating β-amino acids into α-peptides creates hybrid α,β-peptides, which can exhibit properties of both parent structures.[14][15] This strategy allows for the fine-tuning of peptide conformation, stability, and biological activity.[7][15] Even a single β-amino acid substitution can significantly enhance proteolytic stability while maintaining the desired biological function.[15][16] The ability to create α/β-peptides that mimic the structures of bioactive α-peptides has opened new avenues for drug development.[15]
Characterization Techniques: A Guide to NMR and X-ray Crystallography
The three-dimensional structures of β-peptides and α,β-peptides are primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
-
NMR Spectroscopy: Provides detailed information about the solution-state conformation of peptides.[17][18] Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are used to determine through-space proton-proton distances, which are then used to calculate the peptide's structure.[17][18]
-
X-ray Crystallography: Offers high-resolution structural information of peptides in their solid state.[19][20] This technique has been instrumental in visualizing the precise atomic arrangements within various β-peptide secondary and tertiary structures.[19][20][21]
Part 3: The Functional Significance of β-Amino Acid-Containing Peptides
Enhanced Proteolytic Stability: A Key Advantage in Drug Design
One of the most significant advantages of β-peptides is their exceptional stability against degradation by proteases.[4][5][22] This resistance is attributed to the altered backbone structure, which is not recognized by the active sites of these enzymes. This enhanced stability translates to a longer half-life in biological systems, a highly desirable property for therapeutic peptides.[6]
Table 1: Comparative Proteolytic Stability of α-Peptides vs. β-Peptides
| Peptide Type | Enzyme | Degradation | Reference |
| α-Peptide | Pronase | Complete cleavage within minutes | [5] |
| β-Peptide | Pronase | No degradation after 48 hours | [5] |
| α,β-Peptide | Chymotrypsin | Slow degradation at α-α linkages | [4] |
Peptidomimetics in Drug Discovery: From Enzyme Inhibitors to Receptor Ligands
The structural diversity and stability of β-amino acid-containing peptides make them excellent candidates for peptidomimetics in drug discovery.[1][3][14] They have been successfully employed to design:
-
Enzyme Inhibitors: The altered backbone can mimic transition states of enzymatic reactions.[3]
-
Receptor Agonists and Antagonists: The precise positioning of side chains allows for high-affinity binding to receptors.[1][7]
-
Antimicrobial Peptides: Amphipathic β-peptides can disrupt bacterial membranes.[7]
-
Inhibitors of Protein-Protein Interactions: β-peptides can be designed to mimic the secondary structures involved in these interactions.[23]
β-Peptides as Foldamers: Building Complex, Functional Architectures
"Foldamers" are unnatural oligomers that adopt well-defined, folded conformations.[15][24] β-peptides are a prominent class of foldamers due to their strong propensity to form stable secondary structures.[15][24] By controlling the sequence of β-amino acids, it is possible to design complex tertiary and quaternary structures with specific functions.[13][23]
Applications in Materials Science: Designing Novel Biomaterials
The self-assembly properties of β-peptides are being harnessed to create novel biomaterials with applications in tissue engineering and nanotechnology.[16][25] The predictable folding and stability of β-peptides allow for the design of hydrogels, nanofibers, and other ordered materials.[16][25]
Part 4: Experimental Protocols
Synthesis of β-Amino Acids
The synthesis of enantiomerically pure β-amino acids is a critical first step. Several methods have been developed, including:
-
Arndt-Eistert Homologation: A classical method for converting α-amino acids to their β-homologs.[10][26]
-
Mannich-type Reactions: Involving the reaction of an enolate with an imine.[27][28]
-
Conjugate Addition: The addition of nitrogen nucleophiles to α,β-unsaturated esters.[26]
-
Catalytic Asymmetric Methods: Employing chiral catalysts to achieve high enantioselectivity.[29]
Step-by-Step Methodology for Arndt-Eistert Homologation:
-
Activation of the α-amino acid: The N-protected α-amino acid is converted to an acid chloride or mixed anhydride.
-
Reaction with diazomethane: The activated acid is reacted with diazomethane to form a diazoketone.
-
Wolff rearrangement: The diazoketone is treated with a silver catalyst in the presence of water or an alcohol to induce a rearrangement, yielding the β-amino acid.
Solid-Phase Synthesis of β-Peptides and α,β-Peptides
β-peptides and their hybrid counterparts are typically synthesized using standard solid-phase peptide synthesis (SPPS) techniques with Fmoc or Boc protecting group chemistry.[1]
General Protocol for Fmoc-based SPPS:
-
Resin Loading: The C-terminal amino acid is attached to a solid support (resin).
-
Deprotection: The Fmoc protecting group on the N-terminus is removed with a base (e.g., piperidine).
-
Coupling: The next Fmoc-protected β-amino or α-amino acid is activated (e.g., with HBTU/HOBt) and coupled to the free amine on the resin.
-
Washing: The resin is thoroughly washed to remove excess reagents.
-
Repeat: Steps 2-4 are repeated until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid (e.g., trifluoroacetic acid).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Structural Analysis by NMR Spectroscopy
Protocol for 2D NMR of a β-Peptide:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., CD3OH, D2O) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (for spin system identification) and NOESY (for distance restraints).[30]
-
Resonance Assignment: Assign all proton resonances to specific atoms in the peptide sequence.[30]
-
NOE Analysis: Identify and integrate cross-peaks in the NOESY spectrum to obtain distance restraints.
-
Structure Calculation: Use a molecular dynamics program to calculate a family of structures consistent with the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures based on stereochemical parameters and agreement with the experimental data.
Proteolytic Stability Assay
General Protocol:
-
Peptide Solution: Prepare a stock solution of the peptide at a known concentration.
-
Enzyme Solution: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, pronase) in an appropriate buffer.
-
Incubation: Mix the peptide and enzyme solutions and incubate at a controlled temperature (e.g., 37°C).
-
Time Points: At various time points, withdraw aliquots of the reaction mixture.
-
Quenching: Stop the enzymatic reaction in the aliquots (e.g., by adding acid or a specific inhibitor).
-
Analysis: Analyze the samples by RP-HPLC or mass spectrometry to quantify the amount of remaining intact peptide.
-
Control: Run a control experiment without the enzyme to account for any non-enzymatic degradation.
References
-
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219-3232. [Link]
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180. [Link]
-
Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). β-Amino Acids: Versatile Peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. [Link]
-
Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn. Chemical Communications, (21), 2015-2022. [Link]
-
Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2001). The outstanding biological stability of beta-and gamma-peptides toward proteolytic enzymes: an in vitro investigation with fifteen peptidases. Chemistry & biodiversity, 2(5), 591-632. [Link]
-
Horne, W. S., & Gellman, S. H. (2008). Foldamers with heterogeneous backbones. Accounts of chemical research, 41(10), 1399-1408. [Link]
-
Pilsl, L. K., & Reiser, O. (2011). α/β-Peptide foldamers: state of the art. Amino acids, 41(3), 709-718. [Link]
-
Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective synthesis of β-amino acids. John Wiley & Sons. [Link]
-
Barron, A. E., & Zuckermann, R. N. (1999). Bioinspired polymeric materials: in-vitro evolution of sequence-specific peptoids. Current opinion in chemical biology, 3(6), 681-687. [Link]
-
Barrow, J. C., et al. (2009). The discovery of the β-amino acid-derived γ-secretase modulators. In Bioorganic & Medicinal Chemistry Letters, 19(3), 859-863. [Link]
-
Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of medicinal chemistry, 57(23), 9718-9739. [Link]
-
Daura, X., Gademann, K., Jaun, B., Seebach, D., van Gunsteren, W. F., & Mark, A. E. (1999). Peptide folding: When simulation meets experiment. Angewandte Chemie International Edition, 38(1‐2), 236-240. [Link]
-
De Pol, S., Zorn, C., Klein, C. D., & Zerbe, O. (2004). The conformation of β-peptides in solution: a combined NMR and modeling study. Journal of the American Chemical Society, 126(21), 6640-6649. [Link]
-
Guichard, G., & Huc, I. (2011). Synthetic foldamers. Chemical Communications, 47(21), 5933-5941. [Link]
-
Lelais, G., & Seebach, D. (2004). β-Amino acids—syntheses and applications. Biopolymers, 76(3), 206-243. [Link]
Sources
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The outstanding biological stability of beta- and gamma-peptides toward proteolytic enzymes: an in vitro investigation with fifteen peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-peptide - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Application of alicyclic beta-amino acids in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Beta-amino acid-containing hybrid peptides--new opportunities in peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eurekaselect.com [eurekaselect.com]
- 17. NMR studies of amyloid beta-peptides: proton assignments, secondary structure, and mechanism of an alpha-helix----beta-sheet conversion for a homologous, 28-residue, N-terminal fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NMR studies of amyloid beta-peptides: proton assignments, secondary structure, and mechanism of an alpha-helix----beta-sheet conversion for a homologous, 28-residue, N-terminal fragment. | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 21. X-ray Crystallographic Structure of an Artificial β-Sheet Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. α/β-Peptide foldamers: state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Using β-Amino Acids and β-Peptide Templates to Create Bioactive Ligands and Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. chemistry.illinois.edu [chemistry.illinois.edu]
- 27. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 28. A new method for the synthesis of β-amino acids [chemie.univie.ac.at]
- 29. hilarispublisher.com [hilarispublisher.com]
- 30. chem.uzh.ch [chem.uzh.ch]
A Technical Guide to the Preliminary Biological Screening of Furanoid Amino Acids
Preamble: The Strategic Imperative for Screening Furanoid Amino Acids
Furanoid amino acids represent a compelling class of non-proteinogenic amino acids, distinguished by the incorporation of a furan ring into their structure. This unique structural motif imparts conformational rigidity and novel electronic properties, making them attractive scaffolds in drug discovery.[1][2] Natural precedents, such as the antibiotic furanomycin, which mimics isoleucine to inhibit bacterial protein synthesis, validate this chemical space as a fertile ground for identifying new therapeutic agents.[3]
This guide provides a strategic framework for the initial biological evaluation of novel furanoid amino acids. It is designed for drug discovery professionals and eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered approach, beginning with foundational toxicity assessments and branching into specific therapeutic areas. The causality behind each experimental choice is explained, ensuring that the screening cascade is both efficient and mechanistically informative. Our philosophy is that every protocol must be a self-validating system, generating reproducible and trustworthy data to guide critical go/no-go decisions.
Chapter 1: The Foundational Pillar: In Vitro Cytotoxicity Profiling
Before investigating any specific therapeutic activity, establishing the inherent cytotoxicity of a novel furanoid amino acid is a critical first step. This foundational dataset informs dose selection for subsequent assays and provides an early indication of the compound's therapeutic window. A compound that is highly toxic to all cell types is unlikely to become a viable drug candidate.
From a strategic standpoint, we recommend a parallel screening approach using both cancerous and non-cancerous cell lines. This allows for the calculation of a Selectivity Index (SI) , a crucial metric defined as the ratio of the cytotoxic concentration in normal cells to that in cancer cells. A high SI is a hallmark of a promising anticancer agent.[4][5]
Core Assays for Cytotoxicity Assessment
Two primary assays provide a robust, multi-faceted view of cytotoxicity: the MTT assay for metabolic activity and the LDH release assay for membrane integrity.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a workhorse in cytotoxicity screening.[4] Its principle lies in the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[4] The amount of formazan produced is directly proportional to the number of viable cells.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme, in the culture supernatant.[6] Loss of cell membrane integrity results in the release of LDH into the medium, providing a direct measure of cytotoxicity.[7]
Experimental Workflow: A Self-Validating System
The following diagram and protocol outline a comprehensive workflow for cytotoxicity assessment.
Caption: Decision workflow for antimicrobial screening of furanoid amino acids.
Chapter 3: Screening for Antiviral Activity
Flavonoids and other related phenolic compounds, which share structural similarities with furan-containing molecules, have demonstrated a wide range of antiviral activities. [8][9]Their mechanisms often involve inhibiting viral enzymes like neuraminidase or proteases, or interfering with viral entry and replication. [8][10]This provides a rationale for screening furanoid amino acids against a panel of relevant viruses.
Core Assay: Cytopathic Effect (CPE) Inhibition Assay
A fundamental and widely used method for screening antiviral compounds is the CPE inhibition assay. Many viruses cause visible morphological changes in host cells, known as cytopathic effects, which include cell rounding, detachment, and lysis. An effective antiviral agent will protect the cells from these effects.
Detailed Protocol: CPE Inhibition Assay
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate and incubate until confluent.
-
Treatment and Infection: Pre-treat the cells with serial dilutions of the furanoid amino acid for 1-2 hours. Subsequently, infect the cells with a known titer of the virus (e.g., Dengue virus, Influenza virus).
-
Controls: Include a virus control (cells + virus, no compound), a cell control (cells only, no virus), and a toxicity control (cells + compound, no virus) to ensure the observed effect is not due to compound cytotoxicity.
-
Incubation: Incubate the plate for a period sufficient for the virus to induce CPE in the virus control wells (typically 3-5 days).
-
Assessment: The cell monolayer is examined microscopically for the presence of CPE. Alternatively, cell viability can be quantified using a colorimetric assay like the MTT assay.
-
Analysis: The antiviral activity is expressed as the concentration of the compound that inhibits CPE by 50% (IC50).
The therapeutic potential is then assessed by comparing the antiviral IC50 to the cytotoxic IC50 (from Chapter 1) to calculate a new Selectivity Index (SI = Cytotoxic IC50 / Antiviral IC50). A high SI indicates that the compound inhibits viral replication at concentrations well below those that are toxic to the host cell.
Chapter 4: Bridging to Mechanism of Action (MOA)
Preliminary screening data provides the foundation for forming mechanistic hypotheses.
-
If a compound is selectively cytotoxic to cancer cells: Does it induce apoptosis or cause cell cycle arrest? Follow-up assays like Annexin V staining (for apoptosis) or flow cytometry with propidium iodide (for cell cycle analysis) can provide initial answers. [6][11]* If a compound has potent antimicrobial activity: Does it disrupt the cell membrane (like the LDH assay can hint at) or inhibit a specific enzyme? The structural similarity to natural amino acids might suggest competition with aminoacyl-tRNA synthetases, a mechanism that can be explored in cell-free enzymatic assays. [3]* If a compound shows antiviral activity: Does it block viral entry or replication? Time-of-addition experiments, where the compound is added at different stages of the viral life cycle, can help dissect the mechanism. [9] The following diagram illustrates a conceptual pathway where a furanoid amino acid, due to its structural mimicry, inhibits a key enzyme, leading to a therapeutic effect.
Caption: Conceptual MOA: Furanoid amino acid as a competitive enzyme inhibitor.
Conclusion
The preliminary biological screening of furanoid amino acids is a multi-step, decision-driven process. By starting with a broad assessment of cytotoxicity and then progressing to targeted screens for antimicrobial, antiviral, or anticancer activity, researchers can efficiently identify promising lead compounds. The key to a successful screening campaign lies not just in performing the assays, but in understanding the principles behind them, designing self-validating protocols with appropriate controls, and integrating the data to build a compelling case for further development. This strategic approach maximizes the potential of discovering novel therapeutics from this unique and promising class of molecules.
References
- Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- PubMed. Furanoid sugar amino acids as dipeptide mimics in design of analogs of vasoactive intestinal peptide receptor binding inhibitor.
- ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- NIH. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC.
- Chemical Research in Chinese Universities. Amino Acylamines Derivatives Containing Furan and Pyridine Ring.
- ResearchGate. Furanoid and pyranoid β‐sugar amino acids as hydrophilic analogues of...
- MDPI. A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs.
- PubMed. Novel furanoid alpha-substitued alpha-amino acid as a potent turn mimic in peptide synthesis.
- MDPI. Novel Furanoid α-Substitued α-Amino Acid as a Potent Turn Mimic in Peptide Synthesis.
- NIH. Studies on the structure-action relationships of parasympathomimetic furan compounds.
- NIH. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus.
- PubMed. Prooxidant action of furanone compounds: implication of reactive oxygen species in the metal-dependent strand breaks and the formation of 8-hydroxy-2'-deoxyguanosine in DNA.
- PubMed. Natural and Synthetic Furanones with Anticancer Activity.
- ResearchGate. Furan-Containing Thiacyanine Analogues and Their Antimicrobial Activity.
- IEREK. Furan: A Promising Scaffold for Biological Activity.
- ResearchGate. (PDF) Natural and Synthetic Furanones with Anticancer Activity.
- MDPI. Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil.
- NIH. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC.
- PubMed. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies.
- AVESİS. Synthesis and biological activity studies of furan derivatives.
- MDPI. Antiviral Properties of Flavonoids and Delivery Strategies.
- ResearchGate. Antiviral actions of flavanoid-derived compounds on dengue virus type-2.
- NIH. Antiviral activities of flavonoids - PMC.
- NIH. Natural Flavonoid Derivatives Have Pan-Coronavirus Antiviral Activity - PMC.
Sources
- 1. Novel furanoid alpha-substitued alpha-amino acid as a potent turn mimic in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Furanoid α-Substitued α-Amino Acid as a Potent Turn Mimic in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 8. mdpi.com [mdpi.com]
- 9. Antiviral activities of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Flavonoid Derivatives Have Pan-Coronavirus Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Researcher's Guide to Incorporating Boc-Furan-Beta-Alanine into Peptide Sequences
Abstract
The incorporation of non-canonical amino acids into peptide backbones is a cornerstone of modern drug discovery and chemical biology. It offers a powerful strategy to enhance therapeutic properties, introduce novel functionalities, and probe biological systems. Among these unique building blocks, furan-containing amino acids have garnered significant attention. The furan moiety can serve as a bioisostere for phenyl rings, act as a reactive handle for covalent crosslinking, or function as a pharmacophoric "warhead" in inhibitor design.[1][2][3][4] This guide provides a detailed protocol and expert insights for the successful incorporation of N-α-Boc-3-(2-furyl)-β-alanine (Boc-furan-beta-alanine) into peptide sequences using Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind experimental choices, provide step-by-step methodologies, and offer troubleshooting advice for researchers, scientists, and drug development professionals.
Introduction: The Scientific Case for Furan-Modified Peptides
Peptides sourced from nature often face limitations as therapeutic agents, including poor bioavailability and susceptibility to proteolytic degradation.[5] The strategic introduction of unnatural amino acids is a proven method to overcome these hurdles. Furan-modified peptides, in particular, have shown significant promise in various applications:
-
Drug Discovery: Furan-conjugated tripeptides have been identified as potent antitumor compounds.[6] The furan ring is a key structural component in numerous pharmacologically active molecules, contributing to antibacterial, anti-inflammatory, and antiviral properties.[4][7]
-
Covalent Targeting: The furan moiety is stable until oxidized, a property that can be harnessed for in-situ oxidation to form a covalent bond with a target protein, such as a G protein-coupled receptor (GPCR).[1] This combines the specificity of a peptide with the high potency of a covalent drug.[1]
-
Enzyme Inhibition: Peptides incorporating a furan ring have been designed as potent inhibitors of enzymes like Protein Arginine Deiminase Type IV (PAD4), a therapeutic target for rheumatoid arthritis.[2][3]
This document serves as a comprehensive guide to the chemical synthesis aspect of this exciting field, focusing on the widely accessible Boc-furan-beta-alanine building block.
Physicochemical Properties of Boc-Furan-Beta-Alanine
Understanding the properties of the building block is the first step to successful synthesis. Boc-furan-beta-alanine is a non-chiral N-terminally protected beta-amino acid. Its structure makes it a useful synthetic element, often employed as a linker to connect two biologically active molecules.[8]
| Property | Data | Source(s) |
| Chemical Name | N-(tert-Butoxycarbonyl)-3-(2-furyl)-β-alanine | [8][9] |
| Synonyms | Boc-β-Ala(2-furyl)-OH, Boc-furan-beta-alanine | N/A |
| CAS Number | 162559-05-9 (L-form, representative) | N/A |
| Molecular Formula | C₁₂H₁₇NO₅ | N/A |
| Molecular Weight | 255.27 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Protection Scheme | N-α-Boc (tert-Butoxycarbonyl) | [] |
| Key Feature | Achiral β-amino acid with a furan side chain | [8] |
Strategic Foundations: Boc vs. Fmoc Chemistry for SPPS
Solid-Phase Peptide Synthesis (SPPS), developed by Bruce Merrifield, is the standard method for producing synthetic peptides.[11] The process involves building a peptide chain step-by-step while the C-terminus is anchored to an insoluble resin support.[12] The choice between the two dominant protection strategies, Boc/Bzl and Fmoc/tBu, is a critical first step.
-
Boc/Bzl Strategy: Utilizes the acid-labile Boc group for temporary N-α protection and more acid-stable groups (like benzyl esters) for side-chain protection.[11] Boc deprotection requires moderately strong acid (e.g., Trifluoroacetic Acid, TFA), while the final cleavage from the resin requires very strong acids like liquid Hydrogen Fluoride (HF).[11][13]
-
Fmoc/tBu Strategy: Employs the base-labile Fmoc group for N-α protection and acid-labile groups (like t-Butyl) for side chains.[14] This "orthogonal" scheme uses milder conditions for both deprotection (piperidine, a base) and final cleavage (TFA), avoiding the need for specialized HF apparatus.[14]
Given that the starting material is Boc -furan-beta-alanine, this guide will focus on the Boc/Bzl strategy. This method remains highly effective, particularly for complex or lengthy sequences where the in-situ neutralization protocols associated with Boc chemistry can yield superior results.[11]
Core Workflow: Solid-Phase Peptide Synthesis (SPPS)
The following diagram provides a high-level overview of the entire SPPS process, from initial resin setup to the final purified peptide.
Caption: High-level workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocols for Incorporating Boc-Furan-Beta-Alanine
This section provides step-by-step protocols for peptide synthesis using the Boc/Bzl strategy.
Materials and Reagents
-
Resin: Merrifield or PAM resin (for C-terminal carboxylic acid).[13]
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, high purity), Isopropanol (IPA).
-
Deprotection Reagent: 50% Trifluoroacetic Acid (TFA) in DCM.[13]
-
Neutralization Base: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF.[11]
-
Amino Acids: Boc-protected amino acids, including Boc-furan-beta-alanine.
-
Coupling Reagent: HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[15]
-
Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) with a scavenger (e.g., p-cresol). (EXTREME CAUTION REQUIRED) .[16]
The SPPS Elongation Cycle
Each cycle of amino acid addition consists of two main stages: N-α-Boc deprotection and coupling of the next amino acid.
Caption: The two-stage elongation cycle in Boc-chemistry SPPS.
Protocol 5.2.1: N-α-Boc Deprotection
Causality: The Boc group is an acid-labile carbamate.[] Treatment with TFA, a strong acid, cleaves the protecting group by protonating the carbonyl oxygen, leading to the release of the free amine (as a TFA salt), carbon dioxide, and the stable tert-butyl cation.[][17]
-
Swell the peptide-resin in DCM for 20-30 minutes in a reaction vessel.
-
Drain the solvent.
-
Add 50% TFA in DCM (approx. 10 mL per gram of resin) and agitate for 2 minutes.[13]
-
Drain the solution and add a fresh portion of 50% TFA in DCM. Agitate for 20-30 minutes.[13]
-
Drain the acid solution.
-
Wash the peptide-resin thoroughly to remove residual acid:
-
3x with DCM
-
2x with IPA (to shrink the resin and help remove trapped acid)
-
3x with DCM
-
Protocol 5.2.2: Neutralization and Coupling of Boc-Furan-Beta-Alanine
Causality: The N-terminal amine is protonated after acid treatment and must be converted to the free amine nucleophile before it can attack the activated carboxyl group of the incoming amino acid.[11] For coupling, we recommend HATU, an aminium-based reagent. In the presence of a base (DIEA), HATU reacts with the carboxylic acid of Boc-furan-beta-alanine to form a highly reactive OAt-ester intermediate, which rapidly acylates the free amine on the resin with minimal risk of racemization.[15][18]
-
Neutralization: Add 5-10% DIEA in DCM to the washed resin and agitate for 5-10 minutes. Wash 3x with DCM and 3x with DMF to remove excess base.
-
Activation Solution: In a separate vial, dissolve Boc-furan-beta-alanine (3-4 equivalents relative to resin loading) and HATU (3-4 eq.) in DMF. Add DIEA (6-8 eq.) to the solution. A color change may be observed. Allow the activation to proceed for 1-2 minutes.
-
Coupling: Add the activation solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. For a potentially sterically hindered or unusual amino acid, a longer coupling time ensures the reaction goes to completion.
-
Monitoring (Self-Validation): Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines.[19] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated ("double coupling").
-
Once coupling is complete, drain the solution and wash the peptide-resin thoroughly (3x with DMF, 3x with DCM). The resin is now ready for the next deprotection cycle.
Final Cleavage and Purification
Causality: The final step involves cleaving all side-chain protecting groups (e.g., Benzyl-based) and the linker attaching the peptide to the resin. This requires a very strong acidolysis step, for which anhydrous HF is the traditional and highly effective reagent.[16]
⚠️ WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and can cause severe, penetrating burns. This procedure must ONLY be performed by trained personnel in a specialized, dedicated HF cleavage apparatus within a certified fume hood.
-
Dry the fully synthesized peptide-resin under high vacuum.
-
Place the resin in the HF-resistant reaction vessel of the cleavage apparatus.
-
Add a scavenger, such as p-cresol (10% v/v), to trap the reactive cations (e.g., benzyl, tert-butyl) generated during cleavage, preventing side reactions with sensitive residues.[16]
-
Cool the vessel to 0°C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the reaction at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide precipitate several times with cold ether to remove scavengers and organic by-products.
-
Dry the crude peptide product.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.
Troubleshooting and Expert Recommendations
| Problem | Probable Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance of the incoming amino acid or the resin-bound N-terminus; peptide aggregation. | Perform a double coupling.[20] If the problem persists, switch to a more potent coupling reagent like COMU or increase the reaction temperature (if using a suitable synthesizer).[18] |
| Low Yield after Cleavage | Premature chain loss from the resin during repeated TFA deprotection steps. | This is a known issue with standard Merrifield resins.[13] For longer syntheses, use a more acid-stable linker, such as the PAM (phenylacetamidomethyl) linker, to minimize this loss.[13] |
| Side Product Formation | Alkylation of sensitive residues (e.g., Trp, Met) by the t-butyl cation during deprotection. | Always include scavengers in the TFA deprotection solution when sensitive amino acids are present.[21] 1,2-ethanedithiol (EDT) or thioanisole are common choices. |
| Racemization | Over-activation of the amino acid or excessive exposure to base during neutralization. | Use an in-situ neutralization protocol where the base is added along with the coupling reagents.[11] Employ high-efficiency, low-racemization reagents like HATU or PyAOP.[15][22] Avoid prolonged exposure to organic bases. |
Conclusion
The incorporation of Boc-furan-beta-alanine into peptide sequences is a readily achievable process for laboratories equipped for Boc-chemistry SPPS. By understanding the rationale behind each step—from the acid-lability of the Boc group to the activation mechanism of modern coupling reagents—researchers can confidently synthesize novel furan-modified peptides. These unique molecules hold immense potential for advancing therapeutics and chemical biology, and the robust protocols outlined in this guide provide a solid foundation for their successful creation.
References
-
Ghent University Library. (n.d.). Furan-modified peptides for crosslinking to GPCRs. Retrieved from [Link]
-
Khan, A., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. PMC - PubMed Central. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Teo, E. L., et al. (2017). Novel Furan-containing Peptide-based Inhibitors of Protein Arginine Deiminase Type IV (PAD4). ResearchGate. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Teo, E. L., et al. (2017). Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4). PubMed. Retrieved from [Link]
-
Khan, A., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. MDPI. Retrieved from [Link]
-
Osman, M. E. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
-
Osman, M. E. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Semantic Scholar. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]
-
Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]
-
jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Wang, Y., et al. (2023). Homogeneous labeling of proteins using furan-thiol-amine (FuTine) chemistry. ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Retrieved from [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. UCI Department of Chemistry. Retrieved from [Link]
-
Novabiochem® Letters: 3/11. (n.d.). Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-beta-Ala-OH [3303-84-2]. Retrieved from [Link]
-
Mong, T. K., et al. (2001). Beta-alanine-based dendritic beta-peptides. PubMed. Retrieved from [Link]
-
Piekielna-Ciesielska, J., et al. (2023). Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry. PMC - NIH. Retrieved from [Link]
Sources
- 1. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Semantic Scholar [semanticscholar.org]
- 8. peptide.com [peptide.com]
- 9. Boc-beta-alanine | 3303-84-2 [chemicalbook.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. chempep.com [chempep.com]
- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 15. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 16. rsc.org [rsc.org]
- 17. youtube.com [youtube.com]
- 18. bachem.com [bachem.com]
- 19. peptide.com [peptide.com]
- 20. researchgate.net [researchgate.net]
- 21. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 22. peptide.com [peptide.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with Furan-Containing Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Furan-Containing Peptides
The incorporation of non-standard amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, furan-containing amino acids are gaining significant attention. The furan moiety, an aromatic five-membered ring, can serve as a unique structural scaffold, a reactive handle for bioconjugation, and a modulator of peptide conformation.[1][2] Its applications span from the development of novel peptide-based therapeutics to the creation of advanced biomaterials.[3][4] This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful solid-phase peptide synthesis (SPPS) of furan-containing peptides.
Core Principles and Challenges
The integration of furan-containing amino acids into standard Fmoc-based SPPS protocols requires careful consideration of the furan ring's chemical properties.[5][6] While the synthesis is generally compatible with established methods, the acid sensitivity of the furan ring presents a primary challenge.[7][8]
Furan Ring Stability
The furan ring is susceptible to acid-catalyzed degradation, which can occur during the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA).[7][9] This degradation is initiated by the protonation of the furan ring, followed by nucleophilic attack from scavengers or water, leading to ring-opening and the formation of 1,4-dicarbonyl compounds.[7][9]
Several factors influence the rate of this degradation:
-
Acid Strength: Stronger acids and higher concentrations accelerate degradation.[7][10]
-
Water Content: The presence of water can act as a nucleophile in the ring-opening mechanism.[7]
-
Substituents: Electron-withdrawing groups on the furan ring can enhance its stability against acid, while electron-donating groups can increase its reactivity.[7]
To mitigate this, optimization of the cleavage cocktail and reaction time is crucial.
On-Resin Modifications and Reactivity
The furan moiety can also participate in various chemical reactions, which can be both a challenge and an opportunity.
-
Diels-Alder Reactions: The furan ring can act as a diene in [4+2] cycloaddition reactions, particularly with electron-poor dienophiles like maleimides.[1][11] This reactivity can be harnessed for on-resin peptide macrocyclization to stabilize specific secondary structures, such as α-helices.[12]
-
Oxidative Cross-linking: The furan moiety can be oxidized to a reactive electrophile, enabling covalent cross-linking to nucleophilic residues like lysine, cysteine, and tyrosine on target proteins.[13] This strategy is valuable for studying peptide-protein interactions and developing covalent peptide drugs.[13][14]
Strategic Planning for Synthesis
A successful synthesis of a furan-containing peptide begins with careful planning. The choice of protecting groups, resin, and cleavage conditions must be tailored to the specific sequence and the intended application of the peptide.
Orthogonal Protection Strategy
An orthogonal protection strategy is essential to ensure that the protecting groups on the furan-containing amino acid and other residues can be selectively removed without affecting each other or the peptide backbone.[15][16][17] In the context of Fmoc-SPPS, the α-amino group is temporarily protected with the base-labile Fmoc group, while side-chain protecting groups are typically acid-labile (e.g., tBu, Trt, Pbf).[16][18] For furan-containing amino acids, the α-amino group is protected with Fmoc for incorporation into the peptide chain. The furan ring itself is generally left unprotected during SPPS.
Detailed Protocols
The following protocols provide a framework for the synthesis of a model furan-containing peptide. Researchers should optimize these conditions based on the specific properties of their target peptide.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier (Example) |
| Fmoc-L-(2-furyl)alanine | >98% | Commercially available |
| Standard Fmoc-amino acids | >99% | Commercially available |
| Rink Amide or Wang Resin | 100-200 mesh | Commercially available |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Commercially available |
| Piperidine | Reagent grade | Commercially available |
| HCTU, HATU, or HBTU | >99% | Commercially available |
| N,N-Diisopropylethylamine (DIPEA) | Reagent grade | Commercially available |
| Trifluoroacetic acid (TFA) | Reagent grade | Commercially available |
| Triisopropylsilane (TIS) | Reagent grade | Commercially available |
| Dichloromethane (DCM) | Reagent grade | Commercially available |
| Diethyl ether | Anhydrous | Commercially available |
Protocol 1: Solid-Phase Peptide Synthesis (Manual)
This protocol outlines the manual synthesis of a generic furan-containing peptide on a 0.1 mmol scale.
-
Resin Swelling: Swell the resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents) and a coupling agent (e.g., HCTU, 3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Note: For the coupling of Fmoc-L-(2-furyl)alanine, the same procedure applies.[19]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by a yellow color, signifies a complete reaction).[20]
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Final Wash: Wash the resin with DMF (5 times), followed by DCM (5 times), and dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection
The composition of the cleavage cocktail is critical to minimize furan ring degradation.
-
Preparation of Cleavage Cocktail:
-
Standard Cocktail (for peptides without sensitive residues): 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water.[21]
-
Optimized Cocktail for Furan-Containing Peptides: Consider reducing the TFA concentration or reaction time if degradation is observed. A milder cleavage using a lower percentage of TFA in DCM can be explored for acid-sensitive sequences, especially if the peptide is attached to a hyper-acid-labile resin.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptide-resin in a reaction vessel.
-
Agitate at room temperature for 1.5-2 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization:
-
Confirm the identity and purity of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Further structural characterization can be performed using nuclear magnetic resonance (NMR) spectroscopy if required.
-
Advanced Applications and On-Resin Modifications
The unique reactivity of the furan ring can be exploited for various on-resin modifications.
On-Resin Diels-Alder Cyclization
This technique can be used to create cyclic peptides with constrained conformations.[12]
-
Synthesis of Linear Peptide: Synthesize the linear peptide containing a furan-containing amino acid and a maleimide-functionalized amino acid (e.g., Lys(Mal)) at appropriate positions for cyclization (e.g., i, i+4 or i, i+7).[12]
-
On-Resin Cyclization:
-
After synthesis of the linear peptide, swell the resin in a suitable solvent (e.g., DMF or NMP).
-
Heat the resin at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 12-24 hours) to promote the intramolecular Diels-Alder reaction.[22]
-
Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS.
-
-
Cleavage and Purification: Once the cyclization is complete, cleave the cyclic peptide from the resin and purify as described in Protocols 2 and 3.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low purity of crude peptide | Furan ring degradation during cleavage. | Use a milder cleavage cocktail (e.g., lower TFA concentration, shorter time). Add scavengers like TIS. |
| Incomplete coupling. | Double couple the furan-containing amino acid. Use a more potent coupling agent (e.g., HATU). | |
| Unidentified side products | On-resin side reactions. | If Diels-Alder reaction is not desired, avoid heating the resin. |
| Alkylation of tryptophan if present. | Use Trp(Boc) protection and appropriate scavengers.[21][23] | |
| Incomplete cyclization | Steric hindrance. | Optimize the positions of the furan and maleimide residues. |
| Insufficient reaction time or temperature. | Increase reaction time and/or temperature for the cyclization step. |
Conclusion
The incorporation of furan-containing amino acids into peptides through solid-phase synthesis opens up exciting avenues for the design of novel bioactive molecules and advanced materials. By understanding the unique chemistry of the furan ring and carefully optimizing the synthesis and cleavage protocols, researchers can successfully produce these valuable compounds. The ability to perform on-resin modifications, such as Diels-Alder cyclization and oxidative cross-linking, further expands the utility of furan-containing peptides in various scientific disciplines.
References
- Benchchem.
- MDPI.
- National Center for Biotechnology Information. Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. ACS Sustainable Chemistry & Engineering.
- Semantic Scholar. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. The Journal of Physical Chemistry B.
- National Center for Biotechnology Information. A Diels–Alder probe for discovery of natural products containing furan moieties. RSC Chemical Biology.
- MDPI. Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. Polymers.
- National Center for Biotechnology Information. Versatile peptide macrocyclization with Diels-Alder cycloadditions.
- National Center for Biotechnology Information. Advances in Fmoc solid‐phase peptide synthesis. Journal of Peptide Science.
- ACS Publications. Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. ACS Sustainable Chemistry & Engineering.
- MDPI. Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules.
- ResearchGate.
- A Diels–Alder probe for discovery of natural products containing furan moieties. RSC Chemical Biology.
- ACS Publications. Application of Furan-Based Dicarboxylic Acids in Bio-Derived Dimethacrylate Resins.
- National Center for Biotechnology Information. Orthogonal ligation strategies for peptide and protein. Biopolymers.
- Digital CSIC. Solid-phase peptide synthesis. Chemical Society Reviews.
- Biosynth. Protecting Groups in Peptide Synthesis. White Paper.
- ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.
- ResearchGate. Novel Furan-containing Peptide-based Inhibitors of Protein Arginine Deiminase Type IV (PAD4). ChemMedChem.
- AltaBioscience. Fmoc Amino Acids for SPPS. Resource.
- General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Journal of Peptide Science.
- Ghent University Library. Furan-modified peptides for crosslinking to GPCRs.
- National Center for Biotechnology Information. Equipping Coiled-Coil Peptide Dimers With Furan Warheads Reveals Novel Cross-Link Partners. Frontiers in Chemistry.
- CEM Corporation. Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Protocol.
Sources
- 1. A Diels–Alder probe for discovery of natural products containing furan moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] A Diels–Alder probe for discovery of natural products containing furan moieties | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems | MDPI [mdpi.com]
- 12. Versatile peptide macrocyclization with Diels-Alder cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Equipping Coiled-Coil Peptide Dimers With Furan Warheads Reveals Novel Cross-Link Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 15. Orthogonal ligation strategies for peptide and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biosynth.com [biosynth.com]
- 17. researchgate.net [researchgate.net]
- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. digital.csic.es [digital.csic.es]
- 21. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Application Note & Protocols: Strategies for Boc-Deprotection of Furan-Containing Peptides
Introduction
Furan-containing amino acids are valuable building blocks in medicinal chemistry and drug development, prized for their unique conformational properties and ability to act as bioisosteres. However, their incorporation into peptides via solid-phase or solution-phase synthesis presents a significant challenge, particularly within the widely-used tert-butyloxycarbonyl (Boc) protection strategy. The core issue lies in the inherent acid sensitivity of the furan ring, which is susceptible to degradation under the standard acidic conditions required for Boc group removal.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to navigate this challenge. We will delve into the mechanism of furan degradation, present robust methods for its preservation during Boc-deprotection, and provide detailed, field-proven protocols to ensure the successful synthesis of furan-containing peptides with high fidelity.
The Challenge: Furan Instability in Acidic Media
The efficacy of standard Boc-deprotection, which typically employs strong acids like trifluoroacetic acid (TFA), is compromised by the acid-catalyzed degradation of the furan moiety.[1] This process is not a simple side reaction but a fundamental instability of the furan ring in a protic environment.
The degradation is initiated by the protonation of the furan ring, which serves as the rate-limiting step.[1][2] Protonation occurs preferentially at the α-carbon (the position adjacent to the oxygen atom), making the ring susceptible to nucleophilic attack by solvent molecules, such as residual water.[1][2] This leads to the formation of furanol intermediates, which, upon further protonation, undergo ring-opening to yield undesirable 1,4-dicarbonyl compounds.[1][2] This pathway effectively destroys the furan scaffold, leading to low yields and complex purification challenges.
Figure 1: Acid-catalyzed degradation pathway of the furan ring.
Methodologies for Preserving Furan Integrity
To circumvent the degradation of the furan ring, two primary strategies have proven effective: modifying standard TFA conditions with cation scavengers or employing alternative, milder Lewis acid-based deprotection systems.
Method A: Modified Trifluoroacetic Acid (TFA) Cleavage with Scavengers
The standard mechanism for TFA-mediated Boc-deprotection involves the generation of a stable but highly reactive tert-butyl cation.[3][4] This electrophilic species is a primary culprit in side reactions, as it can readily alkylate electron-rich moieties like the furan ring, initiating degradation pathways.
The solution is to intercept this reactive cation before it can damage the peptide. This is achieved by including scavengers in the deprotection cocktail.[3][5][6] These are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues on the peptide.
-
Triisopropylsilane (TIS): An exceptionally effective scavenger that reacts with the tert-butyl cation via hydride transfer, forming the inert isobutane and a stable triisopropylsilyl trifluoroacetate.[3] It is a universal scavenger for protecting against carbocation-mediated side reactions.
-
Water: Often overlooked, water can act as an effective scavenger for tert-butyl cations, converting them to tert-butanol.[7] A small percentage (2.5-5%) in the cleavage cocktail is highly beneficial, especially when TIS is also present.
By incorporating a scavenger cocktail, the concentration of free tert-butyl cations is minimized, dramatically reducing the risk of furan alkylation and subsequent degradation.
Method B: Mild Lewis Acid Deprotection using TMSOTf/2,6-Lutidine
For peptides with extreme acid sensitivity, even TFA with scavengers may be too harsh. A superior alternative is the use of a potent Lewis acid system, most notably trimethylsilyl trifluoromethanesulfonate (TMSOTf) , in the presence of a non-nucleophilic, sterically hindered base like 2,6-lutidine .[8][9][10]
This method avoids the use of strong Brønsted acids altogether. The deprotection is thought to proceed through the coordination of the TMS group to the carbonyl oxygen of the Boc-group, followed by the collapse of the intermediate to release the free amine, CO₂, isobutene, and TMS-OH. The 2,6-lutidine acts as a proton scavenger, neutralizing any triflic acid that may be generated in situ, thus maintaining non-acidic conditions.[8][11] This protocol is performed under strictly anhydrous conditions at reduced temperatures (0 °C) to maximize selectivity.
Comparative Analysis of Deprotection Methods
The choice of method depends on the overall acid sensitivity of the peptide and the position of the furan-containing residue.
| Feature | Method A: TFA with Scavengers | Method B: TMSOTf / 2,6-Lutidine |
| Primary Reagents | Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), Water | Trimethylsilyl trifluoromethanesulfonate (TMSOTf), 2,6-Lutidine |
| Typical Conditions | 25-50% TFA in DCM, Room Temp, 30-60 min | 1.5-2.0 eq. TMSOTf, 1.5-2.0 eq. 2,6-Lutidine in DCM, 0 °C to RT, 1-2 hr |
| Pros | - Fast and generally effective.[3] - Utilizes common and relatively inexpensive reagents. - Robust for many substrates. | - Extremely mild conditions.[8] - Ideal for highly acid-sensitive functional groups.[12] - High selectivity and reduced side products.[9] |
| Cons | - Can still cause degradation of very sensitive furans. - TFA is highly corrosive and requires careful handling. | - Reagents are more expensive and moisture-sensitive. - Requires strictly anhydrous conditions. - Reaction times can be longer. |
| Best Suited For | Peptides with moderately stable furan residues or when cost and speed are primary considerations. | Peptides containing highly activated or sensitive furan moieties, or other acid-labile protecting groups. |
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn. TFA is highly corrosive. TMSOTf is moisture-sensitive and corrosive.
Protocol 1: Boc-Deprotection using TFA with a Scavenger Cocktail
This protocol is designed for the solution-phase deprotection of a Boc-protected, furan-containing peptide.
Materials:
-
Boc-protected furan-containing peptide
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Cold Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Preparation: Dissolve the Boc-protected peptide in anhydrous DCM (approx. 0.1 M) in a round-bottom flask equipped with a stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the initial exotherm and minimize potential side reactions.
-
Reagent Addition: Prepare the cleavage cocktail. For every 1 mL of DCM used to dissolve the peptide, prepare a mixture of 1 mL of TFA, 50 µL of TIS (5% v/v), and 50 µL of water (5% v/v). Slowly add this cocktail to the stirred peptide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[3]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA.
-
To remove residual TFA, co-evaporate the resulting oil with toluene or DCM (3 x 10 mL).
-
Dissolve the crude residue in a minimal amount of DCM or methanol.
-
-
Isolation (as TFA salt): Add the solution dropwise to a flask of cold diethyl ether (approx. 20-fold excess) with vigorous stirring. The deprotected peptide TFA salt will precipitate. Collect the solid by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
Isolation (as free amine): Dilute the crude residue with DCM and carefully wash with saturated aqueous NaHCO₃ until CO₂ evolution ceases.[3] Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine.
Protocol 2: Boc-Deprotection using TMSOTf/2,6-Lutidine
This protocol is ideal for highly acid-sensitive substrates and requires anhydrous conditions.
Materials:
-
Boc-protected furan-containing peptide
-
Dichloromethane (DCM), anhydrous
-
2,6-Lutidine, freshly distilled
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Methanol (MeOH), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the Boc-protected peptide in anhydrous DCM (approx. 0.1 M) in a flame-dried, round-bottom flask with a stir bar.
-
Reagent Addition: Add 2,6-lutidine (2.0 equivalents) to the solution.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
TMSOTf Addition: Add TMSOTf (1.5 equivalents) dropwise to the cooled, stirred solution.[8] A mild exotherm may be observed.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until completion (typically 1-2 hours).
-
Quenching and Work-up:
-
Cool the reaction back to 0 °C and quench by the slow, dropwise addition of anhydrous methanol (5-10 equivalents).
-
Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography or preparative HPLC as needed.
Workflow and Troubleshooting
The selection of an appropriate deprotection method is critical for success. The following decision tree can guide your choice.
Figure 2: Decision workflow for selecting a Boc-deprotection method.
Troubleshooting Common Issues:
| Symptom | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid/reagent or short reaction time. | Increase reaction time and monitor by LC-MS. For Method A, increase TFA concentration. For Method B, add an additional 0.2-0.5 eq. of TMSOTf. |
| Low Yield, Multiple Byproducts | Degradation of the furan ring. | If using Method A, increase scavenger concentration (e.g., TIS to 10%). If the problem persists, switch to the milder Method B (TMSOTf/2,6-Lutidine). |
| Alkylation of Other Residues (e.g., Trp, Met) | Insufficient scavenger concentration. | Ensure an adequate amount of TIS is used in Method A. Thioanisole can be added for Met protection, but TIS is generally sufficient. |
| Product is an Inseparable Mixture | Both starting material and product are present, or degradation occurred. | Re-evaluate the deprotection method. Ensure anhydrous conditions for Method B. Consider purification by preparative HPLC. |
References
- Technical Support Center: Furan Ring Stability and Degradation. Benchchem.
- Optimizing Boc deprotection conditions to prevent side reactions. Benchchem.
- Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels (2017).
- Boc-guanidine deprotection side reactions and how to avoid them. Benchchem.
- HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Saurabh Khadse (2014).
- Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). Benchchem.
- deprotection method and resin removal method in solid-phase reaction for peptide compound or amide compound, and method for producing peptide compound. Justia Patents (2023).
- ChemComm - RSC Publishing.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros (2024).
- Robust non-salt forming boc deprotections?! Reddit r/Chempros (2024).
- BOC Deprotection - TFA - Common Organic Chemistry.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Cleavage Cocktail Selection. CDN.
- Understanding Boc protection and deprotection in peptide synthesis. Benchchem.
- Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Request PDF - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. patents.justia.com [patents.justia.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
HPLC purification of 3-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid
An Application Note and Protocol for the HPLC Purification of 3-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid
Introduction: The Significance of a Chiral Building Block
In the landscape of modern drug discovery and peptide synthesis, the structural integrity and purity of molecular building blocks are paramount. This compound is a key intermediate, valued for its unique combination of a chiral amino acid backbone, an acid-labile tert-butoxycarbonyl (Boc) protecting group, and a versatile furan moiety.[1][2] The Boc group provides temporary protection for the amine, which can be selectively removed under mild acidic conditions, a cornerstone of peptide synthesis.[] The furan ring, a bioisostere for other aromatic systems, offers a handle for diverse chemical modifications, making this compound a valuable precursor for novel heterocyclic compounds and peptidomimetics.[1]
The primary challenge in utilizing this compound lies in its purification. Synthesis often yields a crude mixture containing unreacted starting materials, by-products, and potentially both enantiomers of the desired product. This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive, field-tested strategy for purifying this molecule to a high degree of chemical and chiral purity using High-Performance Liquid Chromatography (HPLC). We will explore both achiral reversed-phase purification to remove general impurities and chiral chromatography to ensure enantiomeric specificity, explaining the fundamental principles behind each methodological choice.
Chromatographic Strategy: A Logic-Driven Approach
The successful purification of this compound hinges on a rational HPLC method development strategy. Our approach is bifurcated: first, achieving high chemical purity through preparative reversed-phase HPLC (RP-HPLC), and second, analyzing and resolving enantiomers via chiral HPLC.
Causality Behind Experimental Choices:
-
Mode Selection (Reversed-Phase): The target molecule possesses significant nonpolar character due to the tert-butyl group and the furan ring. This makes it an ideal candidate for RP-HPLC, where it can interact strongly with a nonpolar stationary phase (like C18) and be eluted by a polar mobile phase.[4] Most common organic synthesis impurities can be effectively resolved using this technique.[5]
-
Stationary Phase (C18): A C18 (octadecylsilane) bonded silica column is the workhorse of RP-HPLC. Its dense hydrophobic environment provides the necessary retention for our moderately nonpolar analyte, offering high resolving power and broad applicability.
-
Mobile Phase Composition (Water/Acetonitrile with Acid): A gradient of water and acetonitrile (ACN) is used to elute compounds of varying polarities. The critical component is the acidic modifier. The target molecule has a carboxylic acid group, which, at neutral pH, would be deprotonated and might exhibit poor retention and peak shape (tailing). Adding a small amount of acid (0.05-0.1%) to the mobile phase suppresses this ionization, rendering the molecule more neutral and promoting better chromatographic behavior.[6]
-
Acid Modifier—A Delicate Balance: The choice of acid requires careful consideration.
-
Trifluoroacetic Acid (TFA): Excellent for peak shaping but poses a risk. The Boc protecting group is designed to be cleaved by TFA.[] While low concentrations (≤0.1%) are generally safe for the duration of a chromatographic run, prolonged exposure or higher concentrations can cause on-column deprotection.
-
Formic Acid (FA): A milder acid that is also effective for ion suppression and is more compatible with mass spectrometry. It is a safer choice to prevent Boc cleavage.
-
Furan Ring Stability: The furan ring itself is susceptible to degradation and ring-opening under harsh acidic conditions.[7][8] Therefore, using the lowest effective concentration of acid and minimizing the time the sample is exposed to the acidic mobile phase is crucial for maintaining the integrity of the molecule.
-
-
Detection (UV): The furan ring contains a conjugated π-system, which acts as a chromophore, allowing for sensitive detection using a UV-Vis or Diode Array Detector (DAD). Wavelengths between 210 nm and 280 nm are typically effective for furan-containing compounds.[9]
Overall Purification and Analysis Workflow
The following diagram outlines the logical flow from a crude synthetic product to a highly pure, enantiomerically defined final compound.
Caption: Workflow for purification and analysis.
Part 1: Achiral Purification by Preparative RP-HPLC
Objective: To isolate this compound from synthetic impurities, achieving a chemical purity of >98%.
Instrumentation and Materials
| Category | Item |
| Instrumentation | Preparative HPLC system with gradient pump, autosampler, fraction collector, and UV/DAD detector. |
| Analytical HPLC system for method development and fraction analysis. | |
| Rotary evaporator and/or lyophilizer (freeze-dryer). | |
| Columns | Analytical: C18, 4.6 x 150 mm, 5 µm particle size. |
| Preparative: C18, 21.2 x 150 mm (or larger), 5-10 µm particle size. | |
| Chemicals | Crude this compound. |
| HPLC-grade Acetonitrile (ACN). | |
| HPLC-grade Water. | |
| Formic Acid (FA) or Trifluoroacetic Acid (TFA), HPLC-grade. | |
| Dimethyl Sulfoxide (DMSO) or Acetonitrile for sample dissolution. | |
| Consumables | 0.22 µm or 0.45 µm syringe filters (PTFE or nylon). |
| Autosampler vials, collection tubes/flasks. |
Experimental Protocol
Step 1: Sample Preparation
-
Prepare a stock solution of the crude material at a concentration of ~10 mg/mL in a suitable solvent. A mixture of ACN/water or DMSO can be used. Expert Tip: Minimize the use of DMSO as it can be difficult to remove and may interfere with lyophilization.
-
Ensure the sample is fully dissolved. Gentle sonication may be applied.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial to remove any particulate matter that could damage the HPLC column.
Step 2: Analytical Method Development The goal is to find conditions that provide good resolution between the product peak and its nearest impurities.
-
Equilibrate the analytical C18 column with the initial mobile phase conditions.
-
Set the detector to monitor at 220 nm and 254 nm. The furan ring should show absorbance at these wavelengths.
-
Inject 5-10 µL of the prepared sample.
-
Run a scouting gradient to survey the elution profile. A good starting point is a fast linear gradient from 5% to 95% ACN (with 0.1% FA) over 15 minutes.
-
Based on the scouting run, design an optimized gradient that provides at least 1.5 resolution (baseline separation) around the main product peak. An example is provided in the table below.
Step 3: Scale-Up to Preparative HPLC Scaling from an analytical to a preparative column involves adjusting the flow rate and injection volume to maintain chromatographic performance.
-
Flow Rate Adjustment: The flow rate is scaled based on the cross-sectional area of the columns.
-
Flow Rate (Prep) = Flow Rate (Analyt) × [Radius (Prep)² / Radius (Analyt)²]
-
Example: Scaling from 1.0 mL/min on a 4.6 mm ID column to a 21.2 mm ID column:
-
Flow Rate (Prep) = 1.0 × [(10.6)² / (2.3)²] ≈ 21.2 mL/min.
-
-
-
Loading Calculation: The maximum sample load depends on the separation difficulty. For a well-resolved peak, you can typically load 5-10 mg of crude material per gram of stationary phase. Dissolve the calculated amount of crude product in the minimum volume of solvent possible.
Step 4: Preparative Run and Fraction Collection
-
Equilibrate the preparative column with the starting mobile phase conditions for at least 3-5 column volumes.
-
Inject the concentrated, filtered crude sample.
-
Run the scaled-up preparative gradient.
-
Set the fraction collector to trigger collection based on the UV signal threshold and/or slope. Collect the eluent in fractions across the entire chromatogram, focusing on the target peak.
Step 5: Post-Purification Processing
-
Analyze a small aliquot from each collected fraction using the developed analytical HPLC method to determine its purity.
-
Combine the fractions that meet the desired purity specification (e.g., >98%).
-
Remove the organic solvent (ACN) using a rotary evaporator. Caution: Do not heat excessively to avoid degradation.
-
Freeze the remaining aqueous solution and remove the water and formic acid via lyophilization to yield the final product as a fluffy solid.
Optimized RP-HPLC Conditions
| Parameter | Analytical Method | Preparative Method (Scaled-Up) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Gradient | 30% to 70% B over 20 min | 30% to 70% B over 20 min |
| Column Temperature | 25 °C | Ambient |
| Injection Volume | 10 µL (~0.1 mg) | 2-5 mL (~100-250 mg crude) |
| Detection | DAD, 220 nm & 254 nm | UV, 254 nm |
Part 2: Chiral Purity Analysis
Objective: To determine the enantiomeric excess (e.e.) of the purified compound. Since the target molecule is chiral, confirming its enantiomeric purity is often a critical requirement, especially for pharmaceutical applications.
The Rationale for Chiral Stationary Phases (CSPs): Enantiomers have identical physical properties in an achiral environment, making them inseparable on a standard C18 column. Chiral chromatography introduces a chiral environment—the stationary phase—that interacts diastereomerically with the enantiomers, allowing for their separation.[10] For N-protected amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) have proven highly effective.[11]
Instrumentation and Materials
| Category | Item |
| Instrumentation | Analytical HPLC system with UV/DAD detector. |
| Columns | Chiral Stationary Phase (CSP) Column, e.g., Lux® Cellulose-1 or CHIROBIOTIC™ T. |
| Chemicals | Purified this compound. |
| HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA). | |
| HPLC-grade Hexane or Heptane. | |
| Formic Acid (FA) or Trifluoroacetic Acid (TFA). |
Protocol for Chiral Method Development
-
Sample Preparation: Dissolve the purified compound in mobile phase or a compatible solvent at ~0.5 mg/mL.[10] Filter the sample.
-
Mode Selection: Chiral separations can be run in reversed-phase, polar organic, or normal-phase modes. Reversed-phase is often a good starting point for Boc-amino acids.
-
Screening:
-
Test a polysaccharide-based CSP column.
-
Start with a simple isocratic mobile phase, for example, 80:20 ACN/Water with 0.1% FA.
-
If separation is not achieved, screen different organic modifiers (e.g., Methanol) and different compositions.
-
-
Analysis: Inject 5 µL of the sample. The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (e1 and e2):
-
% e.e. = [ |Area(e1) - Area(e2)| / (Area(e1) + Area(e2)) ] × 100
-
Example Chiral Separation Conditions
| Parameter | Chiral Analysis Method |
| Column | Lux® 5 µm Cellulose-1, 4.6 x 250 mm |
| Mobile Phase | Isocratic: 85% Acetonitrile / 15% Water + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | DAD, 230 nm |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with column silanols; inappropriate mobile phase pH; column overload. | Ensure mobile phase pH is at least 2 units below the pKa of the carboxylic acid (add 0.1% FA/TFA). Reduce sample load. Use a high-purity silica column. |
| Peak Splitting or Broadening | Sample solvent incompatible with mobile phase; column degradation or void; partial on-column degradation. | Dissolve sample in the initial mobile phase. Flush or replace the column. Use a milder acid (FA instead of TFA) or reduce run time. |
| Loss of Resolution | Change in mobile phase composition; column aging; temperature fluctuations. | Prepare fresh mobile phase. Replace the column. Use a column oven for temperature control. |
| No Retention (Elutes at Void) | Molecule is too polar for RP-HPLC; incorrect mobile phase. | Confirm the structure of the compound. Ensure a high aqueous percentage at the start of the gradient (e.g., 95% water). |
| Ghost Peaks | Contaminated mobile phase; carryover from previous injection; fraction collector bleed. | Use high-purity HPLC-grade solvents. Run blank gradients to wash the system. Ensure fraction collector tubing is clean. |
Conclusion
This application note provides a robust and scientifically grounded framework for the purification of this compound. By employing a systematic approach that begins with analytical method development and scales logically to preparative reversed-phase chromatography, researchers can reliably achieve high chemical purity. The subsequent chiral analysis protocol ensures the final product meets stringent enantiomeric purity standards required for pharmaceutical and advanced chemical synthesis. The key to success lies in understanding the chemical properties of the target molecule, particularly the stability of the Boc and furan functionalities, and carefully selecting chromatographic conditions to preserve its integrity while achieving optimal separation.
References
- Esquivel, B., Jimenez, M., Ceballos, G., & Licea, A. (1998). Chiral HPLC Separation of Protected Amino Acids. Marcel Dekker, Inc.
-
SIELC Technologies. Separation of Furan on Newcrom R1 HPLC column. Available at: [Link]. This note details a reversed-phase method for furan analysis using an acetonitrile/water/phosphoric acid mobile phase.
-
SIELC Technologies. HPLC Method for Substituted Furans Separation on Newcrom R1 column. Available at: [Link]. This method for various furan derivatives uses a gradient of acetonitrile in water with phosphoric acid buffer and UV detection at 210 and 275 nm.
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available at: [Link]. This article provides an overview of the role and process of HPLC method development in the pharmaceutical industry, from discovery to manufacturing.
-
Chromatography Today. (2016). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. Available at: [Link]. This article demonstrates scaling from analytical HPLC conditions to preparative flash purification for small molecules.
-
ChemSusChem. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Available at: [Link]. This study evaluates the stability of furan derivatives, noting their instability under certain synthetic conditions which limits their application.
- Chiral Technologies Europe. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
-
Wiley Online Library. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Available at: [Link]. This research highlights the challenges related to the stability of furan derivatives under various chemical conditions.
-
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available at: [Link]. This technical note reports the chiral separation of protected amino acids using polysaccharide-based CSPs under reversed-phase conditions.
-
Asian Journal of Pharmaceutical Research. (2020). Steps involved in HPLC Method Development. Available at: [Link]. This review paper outlines the basic practical steps for developing an HPLC analytical method, including understanding the sample, and selecting the stationary phase, mobile phase, and detector.
-
MySkinRecipes. This compound. Available at: [Link]. This product page provides chemical specifications for the compound, including its CAS number, molecular weight, and formula, and notes its use in peptide synthesis and medicinal chemistry.
-
MySkinRecipes. (R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid. Available at: [Link]. This product page provides details for the R-enantiomer, highlighting its role as a key intermediate in pharmaceutical synthesis.
-
ResearchGate. (2025). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization. Available at: [Link]. This paper describes an RP-HPLC method for determining amino acid enantiomers after derivatization.
-
Pharmaguideline. Steps for HPLC Method Development. Available at: [Link]. This guide provides practical steps for HPLC method development, recommending reversed-phase chromatography with a C18 column for most pharmaceutical samples.
-
ResearchGate. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Available at: [Link]. This article discusses the instability of the furan heterocycle, which is a bottleneck for the development of sustainable technologies based on plant biomass.
-
Lab-Training.com. HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]. This article presents a systematic approach to HPLC method development, including the selection of columns, detectors, and mobile phases.
-
National Institutes of Health (NIH). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Available at: [Link]. This study details an HPLC-DAD method using a C8 column with a gradient mobile phase of acetic acid in water and methanol for separating furan derivatives.
-
PubChem. 3-Amino-3-(furan-2-yl)propanoic acid. Available at: [Link]. This entry provides chemical and physical properties for the unprotected form of the amino acid.
-
The Royal Society of Chemistry. Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Available at: [Link]. This document describes experimental procedures involving Boc-protection and HPLC purification of peptides.
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]. This document provides general experimental procedures for synthesis, including Boc-protection and column chromatography.
-
MDPI. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]. This paper describes the synthesis of related 3-(Furan-2-yl)propanoic acid derivatives.
- Google Patents. CN112661672A - Crystallization method of Boc-amino acid. Available at: . This patent describes methods for obtaining solid, high-purity Boc-amino acids, with purity assessed by HPLC.
-
ResearchGate. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Available at: [Link]. This research article investigates the mechanism of furan decomposition in dilute acid, noting that protonation of the ring is the rate-limiting step for ring opening.
Sources
- 1. This compound [myskinrecipes.com]
- 2. (R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid [myskinrecipes.com]
- 4. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Substituted Furans Separation on Newcrom R1 column | SIELC Technologies [sielc.com]
- 10. tandfonline.com [tandfonline.com]
- 11. phenomenex.com [phenomenex.com]
Application Notes & Protocols: Strategic Use of 3-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid in Peptidomimetic Design
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the strategic application of 3-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid, a specialized β-amino acid, in the design and synthesis of advanced peptidomimetics. We will explore the underlying scientific principles that make this building block a powerful tool for overcoming the inherent limitations of natural peptides and provide detailed, field-tested protocols for its successful incorporation and analysis.
The Rationale for a Furan-Containing β-Amino Acid in Peptidomimetic Design
The development of peptide-based therapeutics is often hindered by challenges such as poor metabolic stability, limited bioavailability, and conformational flexibility, which can lead to reduced target affinity and selectivity.[1] Peptidomimetics aim to address these issues by modifying the peptide structure to enhance its drug-like properties while retaining its biological function.[1] The incorporation of non-canonical amino acids is a cornerstone of this strategy.[2]
This compound, hereafter referred to as Boc-β³-hFur²-Ala-OH, is a uniquely valuable building block for several key reasons:
-
Enhanced Proteolytic Resistance : The β-amino acid structure, with an additional carbon atom in the backbone compared to natural α-amino acids, renders the adjacent peptide bonds resistant to cleavage by a wide range of endogenous proteases and peptidases.[3][4] This directly translates to a longer biological half-life in vivo.
-
Conformational Constraint : The rigid, planar furan ring acts as a powerful conformational constraint. Unlike flexible aliphatic side chains, the furan moiety limits the rotational freedom of the peptide backbone, guiding it to adopt more defined secondary structures.[5] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in affinity.[6]
-
Novel Secondary Structures (Foldamers) : Peptides containing β-amino acids can fold into unique and highly stable secondary structures, such as various helices and turns, that are not accessible to their α-peptide counterparts.[7] The furan ring can further stabilize these structures through specific intramolecular interactions, such as hydrogen bonding.[5][8]
-
Synthetic Versatility : The tert-butoxycarbonyl (Boc) protecting group is a staple of classic Solid-Phase Peptide Synthesis (SPPS).[9] Its stability under a wide range of coupling conditions and its clean, acid-labile removal make it highly compatible with established synthetic workflows.[] The furan ring itself also provides a handle for further chemical modifications if desired.[11]
Caption: Structure of Boc-β³-hFur²-Ala-OH highlighting key functional regions.
Core Applications and Expected Outcomes
The integration of Boc-β³-hFur²-Ala-OH into a peptide sequence is a deliberate design choice aimed at achieving specific therapeutic goals. The table below summarizes the primary applications and the corresponding improvements sought in the resulting peptidomimetic.
| Application Area | Design Strategy & Rationale | Expected Outcome |
| Inhibition of Protein-Protein Interactions (PPIs) | The furan-containing residue is used to mimic a key residue in a turn or helical region of a native peptide ligand. The conformational rigidity locks the peptidomimetic into its bioactive conformation.[6] | Increased binding affinity (lower IC₅₀/Kᵢ), enhanced target selectivity, and improved cellular potency. |
| Development of Metabolic-Resistant Analogs | Replace a proteolytically labile residue in a known bioactive peptide with Boc-β³-hFur²-Ala-OH. The β-amino acid backbone prevents enzymatic degradation at that site.[4] | Significantly increased plasma half-life, reduced dosing frequency, and improved overall exposure (AUC). |
| Creation of Novel Foldamers | Incorporate one or more Boc-β³-hFur²-Ala-OH residues to induce novel, stable secondary structures. The furan ring can nucleate specific turns or folds.[5][8] | Generation of new molecular scaffolds with unique biological activities (e.g., antimicrobial, cell-penetrating). |
| GPCR Ligand Design | Use the constrained residue to orient pharmacophoric side chains in a precise 3D arrangement required for receptor activation or antagonism.[4] | Conversion of a non-selective ligand into a selective one, or a partial agonist into a full agonist/antagonist. |
Experimental Protocols: A Guide to Synthesis and Characterization
The following protocols provide a robust framework for the incorporation of Boc-β³-hFur²-Ala-OH using standard laboratory equipment.
Protocol 3.1: Incorporation via Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol details a single coupling cycle for adding Boc-β³-hFur²-Ala-OH to a resin-bound peptide chain.
Causality Behind Choices:
-
Boc Chemistry: Chosen for its orthogonal protection scheme. The Boc group is removed by acid, while side-chain protecting groups (like Bzl, Tos) are stable until the final, stronger acid cleavage step.[9]
-
HBTU/DIPEA Activation: HBTU is a highly efficient coupling reagent that rapidly forms an activated ester of the carboxylic acid. DIPEA is a non-nucleophilic base used to activate the HBTU and later to neutralize the protonated N-terminus of the peptide.[12]
-
In Situ Neutralization: Combining the neutralization and coupling steps minimizes potential side reactions like peptide aggregation, which can occur with a free, neutralized N-terminus.[9]
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-β³-hFur²-Ala-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Neutralization Solution: 5% DIPEA in DCM
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Solid-phase synthesis vessel with shaker
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes to ensure full accessibility of the reaction sites.
-
Previous Cycle Boc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (50% TFA in DCM) to the resin.
-
Agitate for 2 minutes. Drain.
-
Repeat the deprotection step with fresh solution for 20 minutes to ensure complete removal of the Boc group. The N-terminus is now a protonated TFA salt.
-
-
Washing: Wash the resin thoroughly to remove residual TFA and cleaved t-butyl carbocations.
-
3x with DCM
-
3x with DMF
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve Boc-β³-hFur²-Ala-OH (3 eq. relative to resin loading), and HBTU (2.95 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the mixture.
-
Allow the activation to proceed for 2-5 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Drain the wash solvent from the resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. If positive (blue beads), extend the coupling time or consider a double coupling.
-
Washing: Drain the coupling solution and wash the resin thoroughly to remove excess reagents.
-
3x with DMF
-
3x with DCM
-
-
Cycle Completion: The resin is now ready for the deprotection step of the next cycle or can be prepared for final cleavage.
Caption: Workflow for a single coupling cycle in Boc-SPPS.
Protocol 3.2: Final Cleavage and Deprotection
WARNING: This protocol involves the use of Hydrogen Fluoride (HF), an extremely hazardous and corrosive acid. This procedure must be performed only by trained personnel in a dedicated, specialized apparatus (HF cleavage line) within a certified fume hood. Appropriate personal protective equipment (acid-resistant gown, gloves, face shield) is mandatory.
Materials:
-
Dried peptide-resin
-
Scavengers: Anisole (cresol or thioanisole can also be used)
-
Anhydrous Hydrogen Fluoride (HF)
-
Cold diethyl ether
-
HF cleavage apparatus
Step-by-Step Methodology:
-
Preparation: Place the dried peptide-resin in a reaction vessel suitable for HF. Add the scavenger (e.g., anisole, ~1 mL per 0.1 g of resin). The scavenger's role is to trap the highly reactive carbocations generated during the cleavage of Boc and other side-chain protecting groups, preventing side reactions with sensitive amino acids.
-
HF Condensation: Cool the reaction vessel in a dry ice/acetone bath (-78 °C). Condense anhydrous HF into the vessel under vacuum.
-
Cleavage Reaction: Transfer the vessel to an ice bath (0 °C) and allow the mixture to stir for 1-1.5 hours.
-
HF Removal: Remove the HF by evaporation under a vacuum, ensuring it is trapped appropriately.
-
Peptide Precipitation: Add a large volume of cold diethyl ether to the residue. This will precipitate the crude peptide while dissolving the scavengers and cleaved protecting groups.
-
Isolation: Collect the precipitated peptide by filtration or centrifugation. Wash the peptide pellet several times with cold diethyl ether to remove all organic-soluble impurities.
-
Drying: Dry the crude peptide under vacuum.
Protocol 3.3: Purification and Characterization
-
Purification: Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water/acetonitrile) and purify using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Identity Confirmation: Analyze the purified fractions using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm that the observed molecular weight matches the calculated mass of the target peptidomimetic.
-
Purity Analysis: Assess the purity of the final product using analytical RP-HPLC. Purity should typically be >95% for biological assays.
Structural Validation: The Importance of Conformational Analysis
Incorporating a conformationally rigid unit like Boc-β³-hFur²-Ala-OH is a hypothesis-driven design choice. It is crucial to experimentally validate that the intended structural changes have occurred.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, such as NOESY and ROESY, can identify through-space correlations between protons. The presence of specific long-range NOEs can provide direct evidence of folded structures or turns induced by the furan-containing residue.[8]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides information about the overall secondary structure content of the peptidomimetic in solution. A distinct CD spectrum can indicate the presence of a well-defined conformation, which can be compared to a flexible control peptide.[8]
-
Computational Modeling: Molecular Dynamics (MD) simulations can complement experimental data by exploring the conformational landscape available to the peptidomimetic, helping to visualize and rationalize the observed structural preferences.[5]
Caption: The principle of conformational constraint to enhance binding affinity.
References
-
Chakraborty, T. K., Ghosh, S., Jayaprakash, S., Sarma, J. A., Ravikanth, V., Diwan, P. V., ... & Kunwar, A. C. (2000). Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid. The Journal of organic chemistry, 65(22), 7710-7721. [Link]
-
Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry-A Review. Med Chem (Los Angeles), 7(8), 302-307. [Link]
-
Wels, B., et al. (2003). Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure. Journal of the American Chemical Society. Available at: [Link]
-
Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry. Available at: [Link]
-
Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]
-
Hoss, E., & Muttenthaler, M. (2018). Amino Acids and β-Peptide Templates to Create Bioactive Ligands and Biomaterials. Current medicinal chemistry, 25(14), 1682–1697. [Link]
-
Maison, W. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(20), 8239-8255. [Link]
-
Chakraborty, T. K., Ghosh, S., Jayaprakash, S., Sarma, J. A. R. P., Ravikanth, V., Diwan, P. V., ... & Kunwar, A. C. (2000). Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid. The Journal of organic chemistry, 65(22), 7710. [Link]
-
Kumar, A., et al. (2022). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Scientific Reports. [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes Product Page. [Link]
-
MySkinRecipes. (n.d.). (R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid. MySkinRecipes Product Page. [Link]
-
Terent'ev, A. O., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link]
-
Terent'ev, A. O., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]
-
Xu, Z., et al. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega. [Link]
-
Terent'ev, A. O., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]
-
Palasek, S. A., & Cox, Z. J. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80. [Link]
-
Pires, M., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences. [Link]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]
-
AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. AAPPTec. [Link]
-
Singh, Y., et al. (2024). Peptidomimetics as next–generation therapeutic applications. Journal of Drug Delivery and Therapeutics. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using β-Amino Acids and β-Peptide Templates to Create Bioactive Ligands and Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 11. This compound [myskinrecipes.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application of Furan-Based Amino Acids in Protease Inhibitor Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids into peptide-based drug candidates represents a cornerstone of modern medicinal chemistry. Among these, furan-based amino acids have emerged as a compelling class of building blocks for the synthesis of potent and selective protease inhibitors. Their unique stereoelectronic properties can enforce specific conformations, enhance binding affinity to target enzymes, and improve metabolic stability, addressing key limitations of traditional peptide therapeutics.
This guide provides an in-depth exploration of the application of furan-based amino acids in this domain. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to design, synthesize, and evaluate novel protease inhibitors.
Part 1: The Rationale for Furan-Based Amino Acids in Protease Inhibitor Design
Proteases are a class of enzymes that catalyze the hydrolysis of peptide bonds and are implicated in a wide range of physiological and pathological processes.[1][2] Consequently, the development of inhibitors that can modulate their activity is a major focus of drug discovery.[1][2] Furan-based amino acids offer several advantages in this context:
-
Conformational Rigidity: The planar and aromatic nature of the furan ring can restrict the conformational freedom of the peptide backbone, pre-organizing the inhibitor into a bioactive conformation for optimal binding to the protease active site.
-
Hydrogen Bonding and π-π Interactions: The oxygen atom within the furan ring can act as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking interactions with aromatic residues in the enzyme's active site, thereby enhancing binding affinity.
-
Metabolic Stability: The incorporation of these non-natural amino acids can render the resulting peptidomimetics more resistant to enzymatic degradation by proteases, prolonging their in vivo half-life.[3]
Part 2: Synthesis of Furan-Based Amino Acids
A variety of synthetic routes to furan-based amino acids have been reported in the literature.[4][5] The choice of a specific method will depend on the desired substitution pattern on the furan ring and the stereochemistry of the amino acid. A general and versatile approach involves the multi-step synthesis starting from commercially available furan derivatives.
Protocol 1: Synthesis of a Protected Furan-Based Amino Acid
This protocol outlines a representative synthesis of an N-protected furan-based amino acid suitable for solid-phase peptide synthesis (SPPS).
Materials:
-
2-Furaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Thionyl chloride
-
Sodium azide
-
Curtius rearrangement catalyst (e.g., diphenyl phosphoryl azide)
-
tert-Butanol
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Knoevenagel Condensation:
-
In a round-bottom flask, dissolve 2-furaldehyde and malonic acid in pyridine.
-
Add a catalytic amount of piperidine and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into a beaker of ice-cold water.
-
Acidify with concentrated HCl to precipitate the product, 3-(2-furyl)acrylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Acid Chloride Formation:
-
Suspend the 3-(2-furyl)acrylic acid in an excess of thionyl chloride.
-
Heat the mixture to reflux for 1 hour.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Curtius Rearrangement and Boc Protection:
-
Dissolve the crude acid chloride in anhydrous toluene.
-
Add a solution of sodium azide in water and stir vigorously at room temperature for 1-2 hours.
-
Separate the organic layer, dry over Na2SO4, and filter.
-
To the filtrate, add tert-butanol and heat to reflux for 12-16 hours to effect the Curtius rearrangement and in situ Boc protection.
-
Remove the solvent under reduced pressure and purify the resulting Boc-protected vinyl amine by column chromatography.
-
-
Fmoc Protection:
-
Deprotect the Boc group using trifluoroacetic acid (TFA) in DCM.
-
Neutralize the resulting amine with a saturated solution of sodium bicarbonate.
-
Add a solution of Fmoc-OSu in dioxane and stir at room temperature overnight.
-
Extract the product with EtOAc, wash with brine, and dry over Na2SO4.
-
Purify the final Fmoc-protected furan-based amino acid by column chromatography.
-
Part 3: Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)
The synthesized furan-based amino acid can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[3][6][7][8][9]
Protocol 2: SPPS of a Furan-Containing Peptidomimetic
Materials:
-
Fmoc-Rink amide resin
-
Fmoc-protected amino acids (including the synthesized furan-based amino acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with DIC (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence, including the furan-based amino acid.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and evaluation of furan-based protease inhibitors.
Part 4: Biochemical Evaluation of Protease Inhibition
The inhibitory potency of the synthesized furan-containing peptidomimetics can be determined using a variety of in vitro assays. A common method involves the use of a fluorogenic substrate that releases a fluorescent signal upon cleavage by the target protease.[10][11][12][13][14]
Protocol 3: Fluorogenic Protease Inhibition Assay
Materials:
-
Target protease
-
Fluorogenic protease substrate
-
Synthesized inhibitor
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and additives)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
Prepare solutions of the protease and fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add the assay buffer.
-
Add the inhibitor dilutions to the appropriate wells.
-
Add the protease solution to all wells except the negative control.
-
Incubate the plate at the optimal temperature for the protease for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measure Fluorescence:
-
Immediately place the plate in the fluorescence microplate reader.
-
Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) by fitting the data to a suitable dose-response curve.
-
Part 5: Data Interpretation and Structure-Activity Relationships (SAR)
The data obtained from the inhibition assays can be used to establish structure-activity relationships (SAR). By comparing the IC50 values of a series of related inhibitors, researchers can gain insights into the structural features that are critical for potent inhibition.
| Inhibitor | P1 Moiety | P2 Moiety | P3 Moiety | IC50 (nM)[15][16][17][18] |
| Control Peptide | Arg | Val | Phe | 1250 |
| Inhibitor 1 | Arg | Furan-Ala | Phe | 150 |
| Inhibitor 2 | Arg | Val | Furan-Phe | 85 |
| Inhibitor 3 | Homo-Arg | Furan-Ala | Phe | 220 |
This is example data for illustrative purposes.
The example data above suggests that the incorporation of a furan-based amino acid at the P2 or P3 position can significantly enhance the inhibitory potency compared to the control peptide. Further modifications to the peptide sequence and the furan moiety can be guided by these initial SAR findings to optimize inhibitor performance.
Mechanism of Inhibition
Caption: Putative binding mode of a furan-based inhibitor in a protease active site.
Conclusion and Future Directions
The incorporation of furan-based amino acids into peptidomimetics is a powerful strategy for the development of novel protease inhibitors. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore this promising area of drug discovery. Future efforts may focus on the development of new synthetic methodologies for accessing a wider diversity of furan-based amino acids, as well as the use of computational modeling to guide the design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties.
References
-
Design and synthesis of a novel class of furan-based molecules as potential 20S proteasome inhibitors. PubMed. Available at: [Link]
-
Synthesis of some substituted furan amino acid derivatives. Semantic Scholar. Available at: [Link]
-
One-pot Twostep Chemobiocatalytic Synthesis of a Furan Amino Acid from 5-Hydroxymethylfurfural. PubMed. Available at: [Link]
-
Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. ACS Publications. Available at: [Link]
-
Assay for Protealysin-like Protease Inhibitor Activity. NCBI. Available at: [Link]
-
Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. ResearchGate. Available at: [Link]
-
Characterization of SARS main protease and inhibitor assay using a fluorogenic substrate. PubMed. Available at: [Link]
-
The fluorogenic substrate used for SARS-CoV 3CL protease inhibition... ResearchGate. Available at: [Link]
-
Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4). PubMed. Available at: [Link]
-
Synthesis of Furans. Organic Chemistry Portal. Available at: [Link]
-
Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold. MDPI. Available at: [Link]
-
Synthesis of complex unnatural fluorine-containing amino acids. NCBI. Available at: [Link]
-
Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. ResearchGate. Available at: [Link]
-
Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. PubMed. Available at: [Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Available at: [Link]
-
Development and Prospects of Furin Inhibitors for Therapeutic Applications. MDPI. Available at: [Link]
-
Novel Furan-containing Peptide-based Inhibitors of Protein Arginine Deiminase Type IV (PAD4). ResearchGate. Available at: [Link]
-
Synthesis of Furan Derivatives Condensed with Carbohydrates. ResearchGate. Available at: [Link]
-
Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivaves. Wipf Group. Available at: [Link]
-
Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACS Directory. Available at: [Link]
-
Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold. ResearchGate. Available at: [Link]
-
Mechanisms Of Macromolecular Protease Inhibitors. NCBI. Available at: [Link]
-
Proteases—Structures, Mechanism and Inhibitors. ResearchGate. Available at: [Link]
Sources
- 1. Mechanisms Of Macromolecular Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Open Access) Synthesis of some substituted furan amino acid derivatives. (1990) | A Ayalp | 2 Citations [scispace.com]
- 5. Furan synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. jacsdirectory.com [jacsdirectory.com]
- 9. bachem.com [bachem.com]
- 10. Assay for Protealysin-like Protease Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of SARS main protease and inhibitor assay using a fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Furan-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The incorporation of furan-containing amino acids into peptide scaffolds represents a burgeoning frontier in medicinal chemistry and drug discovery. These unique heterocyclic moieties can impart favorable conformational constraints, enhance metabolic stability, and introduce novel pharmacophoric features. The robust and unambiguous characterization of these furan-modified peptides is paramount for advancing their development from novel chemical entities to potential therapeutic agents. This comprehensive guide provides detailed application notes and step-by-step protocols for the analytical characterization of furan-containing peptides, with a focus on Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). This document is designed to equip researchers with the necessary tools and insights to navigate the specific challenges associated with the analysis of this promising class of molecules.
Introduction: The Significance and Analytical Challenges of Furan-Containing Peptides
Furan-containing peptides have emerged as a compelling class of molecules in the pursuit of novel therapeutics. The furan ring, a five-membered aromatic heterocycle, can act as a bioisostere for other aromatic systems or introduce unique structural motifs. Its incorporation into peptide backbones has led to the development of potent inhibitors for enzymes such as protein arginine deiminase type IV (PAD4), a target in rheumatoid arthritis, and promising antitumor agents.[1][2][3] The synthesis of these peptides, often through solid-phase peptide synthesis (SPPS), necessitates rigorous analytical characterization to confirm their identity, purity, and structural integrity.[4]
However, the presence of the furan moiety introduces specific analytical challenges that require tailored methodologies:
-
Mass Spectrometry: The furan ring can influence peptide fragmentation patterns in tandem mass spectrometry (MS/MS), potentially leading to atypical fragmentation pathways that complicate sequence analysis.
-
NMR Spectroscopy: The unique electronic environment of the furan ring gives rise to characteristic chemical shifts for its protons and carbons. Correctly assigning these resonances and understanding their through-space correlations is crucial for confirming the structure and elucidating the three-dimensional conformation of the peptide.
-
High-Performance Liquid Chromatography: The hydrophobicity and aromaticity of the furan ring impact the retention behavior of the peptide during reversed-phase HPLC. Furthermore, the acid sensitivity of the furan ring necessitates careful consideration of mobile phase composition to prevent degradation during analysis and purification.
This guide will address these challenges by providing detailed protocols and explaining the underlying principles for the effective application of MS, NMR, and HPLC in the characterization of furan-containing peptides.
Mass Spectrometry for Furan-Containing Peptides: From Molecular Weight Confirmation to Sequence Elucidation
Mass spectrometry is an indispensable tool for the analysis of furan-containing peptides, providing rapid and accurate determination of molecular weight and enabling detailed structural characterization through tandem MS.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
Rationale: The initial and most critical step in characterizing a newly synthesized furan-containing peptide is to confirm its elemental composition. High-resolution mass spectrometry, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer, provides highly accurate mass measurements (typically < 5 ppm). This level of accuracy allows for the confident determination of the peptide's elemental formula, confirming the successful incorporation of the furan-containing amino acid.
Protocol for HRMS Analysis:
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v), to a final concentration of approximately 1-10 µM.
-
For ESI, the addition of a small amount of formic acid (0.1%) can improve ionization efficiency.
-
-
Instrument Parameters (ESI-TOF Example):
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
Capillary Voltage: 3.5 – 4.5 kV.
-
Drying Gas Flow: 8 – 12 L/min.
-
Drying Gas Temperature: 200 – 300 °C.
-
Mass Range: Set a range that encompasses the expected m/z of the peptide.
-
Data Acquisition: Acquire data in profile mode for high resolution.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different charge states of the peptide.
-
Deconvolute the mass spectrum to determine the neutral molecular weight.
-
Compare the experimentally determined monoisotopic mass to the theoretically calculated mass for the expected elemental formula. A mass accuracy of < 5 ppm provides high confidence in the peptide's identity.
-
Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Furan Moiety Localization
Rationale: Tandem mass spectrometry is crucial for confirming the amino acid sequence of the peptide and pinpointing the location of the furan-containing residue. In a typical MS/MS experiment, the peptide ion of interest is isolated and then fragmented, most commonly through Collision-Induced Dissociation (CID). The resulting fragment ions provide sequence-specific information.
Understanding Fragmentation:
-
Peptide Backbone Fragmentation: CID of peptides typically results in cleavage of the amide bonds along the backbone, producing b- and y-type fragment ions. The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue, allowing for sequence determination.
-
Influence of the Furan Moiety: The furan ring can influence fragmentation in several ways:
-
Characteristic Neutral Losses: The furan ring itself may undergo fragmentation, leading to characteristic neutral losses. For example, a loss of CO (28 Da) is a common fragmentation pathway for furan rings.
-
Side Chain Fragmentation: The furan moiety on the side chain of an amino acid may fragment. While less common for the stable furan ring itself, understanding potential fragmentations of any linker between the furan and the peptide backbone is important.
-
Charge Site-Directed Fragmentation: The presence of the furan may influence the protonation site on the peptide, which in turn can affect the fragmentation pattern.
-
Protocol for MS/MS Analysis:
-
Sample Preparation: Same as for HRMS.
-
Instrument Parameters (Quadrupole-TOF or Ion Trap Example):
-
MS1 Scan: Acquire a full scan to identify the precursor ion (the protonated peptide).
-
MS/MS Scan:
-
Select the precursor ion of interest for fragmentation.
-
Apply collision energy (this will need to be optimized for the specific peptide and instrument). Start with a collision energy ramp to identify the optimal fragmentation conditions.
-
Acquire the product ion spectrum.
-
-
-
Data Analysis:
-
Identify the b- and y-ion series in the MS/MS spectrum.
-
"Walk" along the peptide backbone by identifying the mass differences between consecutive b- or y-ions to confirm the amino acid sequence.
-
The mass of the furan-containing amino acid residue will be accounted for in the mass difference between the fragment ions flanking its position.
-
Look for any unique fragment ions or neutral losses that could be characteristic of the furan moiety.
-
Table 1: Common Furan-Containing Amino Acids and their Residue Masses
| Furan-Containing Amino Acid | Abbreviation | Residue Mass (Da) |
| (S)-2-amino-3-(furan-2-yl)propanoic acid | Fur-Ala | 139.058 |
| (S)-2-amino-3-(furan-3-yl)propanoic acid | 3-Fur-Ala | 139.058 |
| Furanoid Sugar Amino Acids | Varies | Varies |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the 3D Structure
NMR spectroscopy is a powerful technique for the detailed structural elucidation of furan-containing peptides in solution. It provides information on the covalent structure, including the specific stereochemistry of the furan-containing residue, and is the primary method for determining the three-dimensional conformation of the peptide.
1D and 2D NMR for Resonance Assignment
Rationale: The first step in any detailed NMR study is the assignment of all the proton (¹H) and carbon (¹³C) resonances to specific atoms in the peptide. This is achieved through a combination of 1D and 2D NMR experiments.
Key NMR Experiments:
-
¹H NMR: Provides the initial overview of the proton resonances. The chemical shifts of the furan ring protons are typically in the aromatic region (around 6-8 ppm).
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through bonds (typically 2-3 bonds). This is crucial for identifying coupled protons within an amino acid side chain and along the peptide backbone (e.g., Hα-Hβ).
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system. This is extremely useful for identifying all the protons belonging to a particular amino acid residue, even if they are not directly coupled.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This is the primary method for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is useful for assigning quaternary carbons and for linking different spin systems together.
Protocol for NMR Resonance Assignment:
-
Sample Preparation:
-
Dissolve the peptide in a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture of H₂O/D₂O). The choice of solvent depends on the peptide's solubility and the desired experimental conditions. For observing amide protons, a solvent system containing H₂O is necessary.
-
The sample concentration should be in the millimolar range (1-5 mM).
-
Adjust the pH of the sample with dilute DCl or NaOD to ensure stability and consistent chemical shifts.
-
-
NMR Data Acquisition:
-
Acquire a series of 1D ¹H and 2D NMR spectra (COSY, TOCSY, HSQC, HMBC) on a high-field NMR spectrometer (≥ 500 MHz).
-
Use appropriate pulse sequences and parameters for each experiment. For example, a TOCSY experiment will require a specific mixing time to observe correlations throughout the spin system.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phasing, and baseline correction.
-
Step-by-step Assignment Strategy:
-
Identify Spin Systems: Use the TOCSY spectrum to identify groups of correlated protons belonging to individual amino acid residues.
-
Sequence-Specific Assignment: Use the NOESY/ROESY spectrum (see section 3.2) to identify through-space correlations between adjacent amino acid residues (e.g., Hα(i) to HN(i+1)). This allows you to "walk" along the peptide backbone and assign each spin system to its correct position in the sequence.
-
Assign Furan Resonances: The characteristic chemical shifts of the furan protons and their coupling patterns in the COSY and TOCSY spectra will allow for their unambiguous assignment. The HMBC spectrum will show correlations from the furan protons to the carbons of the amino acid side chain, confirming the connectivity.
-
-
NOESY and ROESY for Conformational Analysis
Rationale: The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close in space (< 5 Å). The intensity of the NOE is inversely proportional to the sixth power of the distance between the protons. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D NMR experiments that detect these interactions, providing the distance restraints necessary to determine the 3D structure of the peptide.
Choosing Between NOESY and ROESY:
-
NOESY: The sign of the NOE cross-peak depends on the molecular weight of the peptide. For small peptides, NOE cross-peaks are positive, while for larger peptides, they are negative. For intermediate-sized peptides, the NOE can be close to zero, making it difficult to detect.
-
ROESY: ROE cross-peaks are always of the opposite sign to the diagonal peaks, regardless of molecular weight. This makes ROESY a more robust experiment for peptides of unknown or intermediate size.
Protocol for Conformational Analysis:
-
Data Acquisition:
-
Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time. The mixing time is a crucial parameter that needs to be optimized to observe the desired NOEs without significant spin diffusion. A range of mixing times (e.g., 100-400 ms) should be tested.
-
-
Data Analysis and Structure Calculation:
-
Identify and integrate the NOE/ROE cross-peaks.
-
Convert the cross-peak volumes into distance restraints.
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental distance restraints.
-
Diagram: NMR Workflow for Furan-Containing Peptides
Caption: Workflow for NMR analysis of furan-containing peptides.
High-Performance Liquid Chromatography (HPLC): Purification and Purity Assessment
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse technique for the purification and purity analysis of synthetic peptides, including those containing furan moieties.
Method Development for RP-HPLC
Rationale: Developing a robust HPLC method is essential for obtaining a highly pure furan-containing peptide and for accurately assessing its purity. The key to a successful separation is to optimize the mobile phase composition and gradient to achieve good resolution between the target peptide and any impurities.
Key Considerations for Furan-Containing Peptides:
-
Column Selection: A C18 stationary phase is a good starting point for most peptides. The hydrophobicity of the furan-containing peptide will influence the choice of column. For more hydrophobic peptides, a C8 or a phenyl-hexyl column might provide better selectivity.
-
Mobile Phase: A typical mobile phase consists of an aqueous component (A) and an organic component (B), usually acetonitrile.
-
Acidic Modifier: An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (FA), is typically added to both mobile phases to improve peak shape and provide a source of protons for ionization in LC-MS applications.
-
Acid Stability of the Furan Ring: The furan ring can be susceptible to degradation under strongly acidic conditions, especially at elevated temperatures. While 0.1% TFA is standard for peptide analysis, it is important to assess the stability of the furan-containing peptide under these conditions. If degradation is observed, using a weaker acid like formic acid (0.1%) or performing the separation at a lower temperature is recommended.
-
-
Gradient Elution: A linear gradient from a low percentage of organic solvent to a high percentage is typically used to elute peptides of varying hydrophobicity. The gradient slope and duration should be optimized to maximize resolution.
Protocol for HPLC Method Development:
-
Initial Scouting Run:
-
Column: C18, 3.5 or 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A broad gradient, e.g., 5-95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Detection: UV at 214 nm and 280 nm. The furan ring may also have a characteristic UV absorbance that can be monitored.
-
-
Gradient Optimization:
-
Based on the retention time of the target peptide in the scouting run, a shallower, more focused gradient can be designed to improve resolution around the peak of interest.
-
-
Assessing Stability:
-
Inject the sample and let it sit on the autosampler for an extended period (e.g., 24 hours) and then re-inject to check for any degradation products.
-
Collect the main peak and re-inject it to confirm its stability under the chromatographic conditions.
-
Table 2: HPLC Troubleshooting for Furan-Containing Peptides
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase; poor sample solubility. | Use a high-purity silica column; add a stronger ion-pairing agent; optimize mobile phase pH; ensure the sample is fully dissolved in the mobile phase. |
| Poor Resolution | Inappropriate gradient; wrong column chemistry. | Optimize the gradient slope; try a different stationary phase (e.g., C8, phenyl-hexyl); adjust the mobile phase pH. |
| Appearance of New Peaks Over Time | Degradation of the furan ring. | Switch from TFA to formic acid; reduce the column temperature; minimize the time the sample spends in the acidic mobile phase. |
Diagram: HPLC Method Development Strategy
Caption: A systematic approach to HPLC method development.
Conclusion
The successful characterization of furan-containing peptides is a critical step in their journey from the laboratory to the clinic. By employing a multi-faceted analytical approach that combines the strengths of mass spectrometry, NMR spectroscopy, and HPLC, researchers can confidently determine the identity, purity, and three-dimensional structure of these novel molecules. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals working in this exciting and rapidly evolving field. A thorough understanding of the specific analytical challenges posed by the furan moiety and the application of the tailored methodologies described herein will undoubtedly accelerate the discovery and development of the next generation of peptide-based therapeutics.
References
-
Teo, E. K., et al. (2017). Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4). Chem Biol Drug Des, 90(5), 929-938. [Link]
-
Sharma, P., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Molecules, 25(24), 6033. [Link]
-
Teo, E. K., et al. (2017). Novel Furan-containing Peptide-based Inhibitors of Protein Arginine Deiminase Type IV (PAD4). ResearchGate. [Link]
-
Sharma, P., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. PubMed. [Link]
-
Reversed-Phase for Biomolecules: From Column Selection to Troubleshooting. (2023). Waters Corporation. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Harvard Apparatus. [Link]
-
Tutorial on de novo peptide sequencing using MS/MS mass spectrometry. (2012). PubMed. [Link]
-
Interpretation of Tandem Mass Spectra of Posttranslationally Modified Peptides. (2014). PubMed. [Link]
-
Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. (2013). PMC. [Link]
-
Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020). YouTube. [Link]
-
Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]
Sources
Mastering the Analysis of Boc-Protected Heterocyclic Amino Acids by NMR Spectroscopy
An Application Note from the Senior Scientist's Desk
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern peptide synthesis and drug development, valued for its stability and ease of removal under mild acidic conditions[1][]. When attached to heterocyclic amino acids—a class of building blocks crucial for introducing conformational constraints and novel pharmacophores—the resulting structures present unique challenges and opportunities for characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation and conformational analysis of these molecules. This guide provides an in-depth exploration of NMR techniques, offering detailed protocols and interpretation strategies tailored for researchers, scientists, and drug development professionals. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Foundational Principles: Deciphering the NMR Signature
A successful NMR analysis begins with understanding the characteristic signals of the molecular components. In Boc-protected heterocyclic amino acids, the spectrum is a composite of signals from the Boc group, the amino acid backbone, and the heterocyclic side chain.
The Unmistakable Signature of the Boc Group
The Boc group provides a clear and reliable diagnostic marker in the ¹H NMR spectrum.
-
¹H NMR: The nine equivalent protons of the tert-butyl group produce a sharp, intense singlet typically found in the upfield region between δ 1.4-1.5 ppm .[3] This signal's integration, corresponding to nine protons, is a primary confirmation of successful protection.[3] The carbamate N-H proton usually appears as a broad singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature.[3]
-
¹³C NMR: The Boc group exhibits two characteristic carbon resonances: the quaternary carbon (C(CH₃)₃) around δ 78-80 ppm and the methyl carbons (C**(CH₃)₃*) near δ 28 ppm . The carbamate carbonyl (C=O) signal is typically observed around δ 155-156 ppm .[4][5]
The Heterocyclic Amino Acid Core
The heterocyclic moiety introduces complexity and structural diversity. Proline is a common example, and its analysis is often complicated by the presence of rotational isomers (rotamers) around the Boc-N bond, leading to the doubling of many NMR signals.[6][7]
-
α-Proton (Hα) and α-Carbon (Cα): The chemical shifts of Hα and Cα are sensitive indicators of the local electronic environment, conformation, and the presence of rotamers. The Hα signal for Boc-protected amino acids is typically found between δ 4.0-4.5 ppm .
-
Side-Chain Protons and Carbons: The signals from the heterocyclic ring provide the most detailed structural information. Their chemical shifts and coupling patterns are unique to the specific heterocycle (e.g., proline, piperidine, azetidine, etc.).
Table 1: Typical NMR Chemical Shift Ranges (in CDCl₃)
| Group | Atom Type | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
| Boc Group | -C(CH ₃)₃ | 1.4 - 1.5 (singlet, 9H) | ~28.3 |
| -C (CH₃)₃ | - | ~79.5 | |
| -C =O | - | ~155.5 | |
| Amino Acid Core | NH | 5.0 - 5.5 (broad, 1H) | - |
| α-CH | 4.0 - 4.5 (multiplet, 1H) | 50 - 65 | |
| Carboxyl C =O | - | 170 - 176 |
Note: Chemical shifts can vary significantly based on the solvent, substitution on the heterocyclic ring, and conformational effects.[4]
The Analytical Workflow: From Sample to Structure
A systematic approach combining 1D and 2D NMR experiments is essential for complete and reliable characterization.
Diagram 1: General NMR Analysis Workflow
Caption: A systematic workflow for the structural and conformational analysis of Boc-protected amino acids.
Experimental Protocols: A Self-Validating System
The trustworthiness of any analysis rests on the quality of the experimental protocol. The following sections provide detailed, field-proven methodologies.
Protocol: Sample Preparation
Objective: To prepare a high-quality, homogeneous sample for NMR analysis.
Materials:
-
Boc-protected heterocyclic amino acid (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄), 0.6 - 0.7 mL
-
High-quality 5 mm NMR tube
-
Pipette, vortex mixer, lint-free tissue
Procedure:
-
Weighing: Accurately weigh 5-10 mg of the sample directly into a clean, dry vial. Causality: This concentration range typically provides excellent signal-to-noise in a reasonable acquisition time for modern NMR spectrometers.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a good first choice for many organic molecules. For more polar compounds or to observe exchangeable protons like N-H, DMSO-d₆ is superior.[8][9] Causality: The solvent can significantly influence chemical shifts and even the conformational equilibrium.[4][10] Inconsistent solvent choice prevents reliable comparison between samples.
-
Dissolution: Add ~0.6 mL of the chosen deuterated solvent to the vial. Vortex gently until the sample is completely dissolved. A clear, particulate-free solution is critical.
-
Transfer: Carefully transfer the solution into the NMR tube using a pipette. Avoid introducing any solid particles.
-
Final Check: Ensure the solvent height in the tube is sufficient for the spectrometer's lock system (typically ~4-5 cm). Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.
Protocol: 1D NMR Acquisition (¹H and ¹³C)
Objective: To obtain high-resolution 1D spectra for initial assessment of structure and purity.
Procedure:
-
Instrument Setup: Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum. A spectral width of 12-16 ppm is usually sufficient.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).[3]
-
Integrate all signals. Verify that the Boc group singlet integrates to 9 protons relative to other signals in the molecule.[3]
-
Analyze chemical shifts, multiplicities, and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A spectral width of 200-220 ppm is standard.
-
Optionally, run a DEPT-135 experiment to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals. Quaternary carbons (including the Boc C=O and C(CH₃)₃) will be absent. Causality: The DEPT experiment provides an extra layer of validation for assignments made from other experiments like HSQC.
-
Protocol: 2D NMR for Structural Connectivity
Objective: To unambiguously determine the covalent framework of the molecule.
1. COSY (Correlation Spectroscopy):
-
Purpose: Identifies protons that are coupled to each other (typically through 2 or 3 bonds). It is essential for tracing out the proton spin systems within the heterocyclic ring and side chain.
-
Execution: Run a standard gradient-selected COSY (gCOSY) experiment.
-
Interpretation: Cross-peaks connect signals from J-coupled protons. For example, the Hα will show a cross-peak to the adjacent Hβ proton(s) on the ring.
2. HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Correlates each proton with the carbon it is directly attached to. This is the primary method for assigning carbon signals.[11][12]
-
Execution: Run a standard sensitivity-enhanced HSQC experiment.
-
Interpretation: Each cross-peak represents a one-bond C-H connection. This allows you to definitively link the proton assignments from the ¹H and COSY spectra to the ¹³C spectrum. For instance, the Hα signal on the ¹H axis will correlate with the Cα signal on the ¹³C axis.
3. HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Correlates protons and carbons that are separated by multiple bonds (typically 2 or 3). This is the key experiment for connecting different spin systems and piecing the entire molecule together.[13][14]
-
Execution: Run a standard gHMBC experiment. The long-range coupling delay is typically optimized for J-couplings of 8-10 Hz.
-
Interpretation: Look for key correlations that bridge different parts of the molecule. For example:
-
The Boc -(CH₃)₃ protons (δ ~1.4) should show a correlation to the Boc quaternary carbon and the Boc carbonyl carbon (C=O).
-
The Hα proton should show a correlation to the Boc carbonyl carbon and the amino acid's own carboxyl/ester carbonyl carbon.
-
Protons on the heterocyclic ring will show correlations to other carbons within the ring, confirming its structure.
-
Diagram 2: Key 2D NMR Correlations
Caption: Visualization of essential 2D NMR correlations for structure elucidation.
Protocol: 2D NMR for Conformational Analysis
Objective: To determine the 3D structure, stereochemistry, and conformational dynamics of the molecule.
1. NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: These experiments detect protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[15][16] This is invaluable for determining stereochemistry and preferred conformations.
-
When to use NOESY vs. ROESY: The choice depends on the molecule's size. For small molecules (< 600 Da), NOESY is standard. For medium-sized molecules where the NOE effect can be near zero, ROESY is more reliable as the ROE is always positive.[6][15]
-
Execution: Run a 2D NOESY or ROESY experiment. A key parameter is the mixing time (d8), which determines the duration over which magnetization transfer occurs. Typical mixing times for small molecules are 0.5-1.0 seconds.[15]
-
Interpretation: Cross-peaks indicate spatial proximity. For example, in a substituted proline ring, a NOE between Hα and a specific proton on one face of the ring can establish the relative stereochemistry. Observing NOEs between the Boc protons and parts of the amino acid can reveal the preferred orientation of the protecting group.[17]
Advanced Considerations & Troubleshooting
-
Rotational Isomers (Rotamers): For N-Boc-proline and related structures, slow rotation around the O=C-N amide bond often leads to two distinct species (cis and trans isomers) being observed in the NMR spectrum at room temperature.[6] This manifests as a doubling of signals for the α-proton and the ring protons/carbons. Variable temperature (VT) NMR can be used to study this dynamic process; at higher temperatures, the rate of interconversion increases, which can lead to the coalescence of the doubled peaks into single, averaged signals.
-
Solvent Effects: As previously mentioned, the choice of solvent is not trivial. Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts (Aromatic Solvent-Induced Shifts, ASIS) due to anisotropic effects, which can be exploited to resolve overlapping signals.[18] Polar, hydrogen-bonding solvents like DMSO-d₆ or MeOD-d₄ can alter conformational preferences compared to non-polar solvents like CDCl₃.[4][9]
-
Signal Broadening: Broad NMR signals can arise from several sources, including intermediate conformational exchange (as seen with rotamers), aggregation at high concentrations, or the presence of paramagnetic impurities. If broadening is observed, try acquiring the spectrum at a different temperature or diluting the sample.
Conclusion
The NMR analysis of Boc-protected heterocyclic amino acids is a multi-faceted process that yields a wealth of structural and dynamic information. By employing a systematic workflow that combines high-quality sample preparation with a logical sequence of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY), researchers can achieve unambiguous characterization. Understanding the underlying principles—from the signature signals of the Boc group to the complexities of conformational isomerism—transforms NMR from a simple characterization tool into a powerful instrument for molecular design and discovery in drug development.
References
- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Altern
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
-
2D NMR. St. John's University/College of St. Benedict. [Link]
-
Conformational analyses of peptides 1–8. ResearchGate. [Link]
-
Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics. PubMed. [Link]
-
2D NMR Introduction. Chemistry LibreTexts. [Link]
-
¹H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]
-
Peptide NMR. University of Düsseldorf. [Link]
-
2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical.Net. [Link]
-
Fluorine NMR study of proline-rich sequences using fluoroprolines. PubMed. [Link]
-
¹H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. MDPI. [Link]
-
Fluorine NMR study of proline-rich sequences using fluoroprolines. PMC - PubMed Central. [Link]
-
Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PMC - NIH. [Link]
-
Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19 F NMR Spectroscopy. ResearchGate. [Link]
-
NOESY and ROESY. University of Wisconsin-Madison Chemistry. [Link]
-
15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. ResearchGate. [Link]
-
Essential 2D NMR Techniques: NOESY, HETCOR, and INADEQUATE for Organic Compound Analysis. Slideshare. [Link]
-
Amino acid sequence specific correlations from the HMBC NMR spectrum of pedein A (1). ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. PubMed Central. [Link]
-
Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Sciforum. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. sciforum.net [sciforum.net]
- 6. Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me) Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorine NMR study of proline-rich sequences using fluoroprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. news-medical.net [news-medical.net]
- 13. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. Essential 2D NMR Techniques: NOESY, HETCOR, and INADEQUATE for Organic Compound Analysis | PPTX [slideshare.net]
- 17. researchgate.net [researchgate.net]
- 18. 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Furan Ring Stability During TFA-Mediated Boc Deprotection
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stability of furan-containing compounds during the trifluoroacetic acid (TFA)-mediated deprotection of tert-butoxycarbonyl (Boc) groups. Here, we delve into the root causes of furan ring degradation and provide field-proven troubleshooting strategies, detailed protocols, and answers to frequently asked questions.
Overview: The Challenge of Furan's Acid Lability
The Boc protecting group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions and its typically clean removal with strong acids like TFA. However, when the substrate contains an acid-sensitive moiety such as a furan ring, this standard procedure can lead to significant complications.
Furan is an electron-rich, five-membered aromatic heterocycle.[1] While its aromaticity provides some stability, it is significantly less than that of benzene and makes the ring highly susceptible to electrophilic attack.[1] During TFA-mediated Boc deprotection, two primary issues arise:
-
Protonation and Ring-Opening: The furan ring can be protonated by TFA, leading to the formation of reactive intermediates that can undergo ring-opening or hydrolysis, ultimately yielding byproducts like succindialdehyde.[2][3]
-
Electrophilic Attack by the tert-Butyl Cation: The cleavage of the Boc group releases a highly reactive tert-butyl cation.[4] This electrophile can attack the electron-rich furan ring, leading to irreversible alkylation or initiating polymerization, often resulting in the formation of a dark, intractable tar.[2][5]
These degradation pathways can drastically reduce the yield of the desired product and complicate purification. This guide provides systematic approaches to mitigate these challenges.
Troubleshooting Guide: From Diagnosis to Solution
Issue: Upon initiating TFA deprotection of a furan-containing, Boc-protected amine, you observe a rapid color change (yellow to dark brown/black), a complex mixture by TLC/LC-MS analysis, and ultimately, a low yield of the desired product.
Symptom 1: Rapid Darkening of the Reaction Mixture
-
Question: Why did my reaction turn into a dark, tarry mess almost immediately after adding TFA?
-
Answer: This is a classic sign of furan polymerization. The combination of a strong acid (TFA) and the generation of the tert-butyl cation creates a highly reactive environment where the electron-rich furan ring undergoes uncontrolled electrophilic attack.[2][5]
Symptom 2: Multiple Unidentified Spots/Peaks in Crude Analysis
-
Question: My LC-MS shows a multitude of new peaks, and I can't identify my desired product. What's happening?
-
Answer: This indicates that multiple degradation pathways are occurring. You are likely seeing a combination of ring-opened byproducts, tert-butylated furan species, and oligomers. The tert-butyl cation is a notorious source of side reactions, and its trapping is essential for a clean reaction.[4][6]
The Solution Pathway: A Step-by-Step Approach
When faced with furan degradation, a systematic approach involving the use of scavengers, optimization of reaction conditions, and, if necessary, alternative deprotection methods is recommended.
Caption: Decision workflow for troubleshooting furan degradation.
In-Depth Protocols and Methodologies
Protocol 1: Deprotection Using TFA with a Scavenger
The most effective first-line defense against furan degradation is the inclusion of a cation scavenger. These molecules are designed to react with the electrophilic tert-butyl cation faster than the furan ring does.
Mechanism of Action: The tert-butyl cation, generated from the Boc group, is the primary culprit for alkylation side-products. Scavengers, such as trialkylsilanes or aromatic compounds, act as traps for this reactive intermediate.[4]
Caption: Role of scavengers in preventing furan side reactions.
Recommended Scavengers:
| Scavenger | Recommended Concentration (v/v) | Mechanism & Notes |
| Triethylsilane (TES) | 5-10% | Highly Recommended. Acts as a hydride donor to reduce the tert-butyl cation to isobutane, a volatile and non-reactive gas.[4] |
| Triisopropylsilane (TIPS) | 5-10% | Similar to TES, but the bulkier isopropyl groups can sometimes offer different selectivity. Often used in peptide synthesis.[7] |
| Water | 2-5% | Traps the tert-butyl cation to form tert-butanol. Simple and effective, but may not be suitable for water-sensitive substrates. |
| Thioanisole | 5% | An aromatic scavenger that traps the cation via electrophilic aromatic substitution. Can be useful but introduces a non-volatile, odorous byproduct.[8] |
Step-by-Step Protocol:
-
Dissolve the Boc-protected, furan-containing substrate in a minimal amount of an appropriate solvent (e.g., Dichloromethane - DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add the selected scavenger (e.g., 5% v/v Triethylsilane).
-
Slowly, add TFA (typically 25-50% v/v in DCM) dropwise to the stirred solution.[9]
-
Monitor the reaction closely by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.
-
Upon completion, remove the TFA and solvent under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[10]
-
Proceed with standard aqueous work-up or purification.
Protocol 2: Alternative Deprotection - Oxalyl Chloride in Methanol
For particularly sensitive substrates where even scavengers are insufficient, a milder, non-TFA based method is required. The use of oxalyl chloride in methanol has been reported as a mild and effective method for Boc deprotection, even for substrates with acid-labile groups.[11][12]
Step-by-Step Protocol:
-
Dissolve the N-Boc protected amine in methanol (e.g., at a 0.1 M concentration).
-
At room temperature, add oxalyl chloride (typically 3 equivalents) dropwise to the solution.[12]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any excess acid and quench remaining reagents.
-
Perform a standard work-up (wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate) to yield the deprotected amine.
Frequently Asked Questions (FAQs)
Q1: Can I just lower the temperature and use less TFA without a scavenger? A: While lowering the temperature and TFA concentration can slow the rate of degradation, it often does not prevent it entirely. The tert-butyl cation will still form and can react over longer reaction times. Using a scavenger is a much more robust and reliable strategy.
Q2: My furan ring has an electron-withdrawing group on it. Is it more stable? A: Yes. Electron-withdrawing groups (like esters or ketones) decrease the electron density of the furan ring, making it less nucleophilic and therefore less susceptible to protonation and electrophilic attack.[5] In these cases, standard TFA deprotection conditions may be tolerated, but a small-scale trial is always recommended.
Q3: Are there other acidic conditions I can try that are milder than TFA? A: Yes, several other conditions can be employed. 4M HCl in dioxane is a common alternative.[13] Additionally, using solid-supported acids or reagents like aqueous phosphoric acid can sometimes provide the necessary acidity with fewer side reactions.[11] For some substrates, catalyst-free deprotection in boiling water has also been reported as a green alternative.[14]
Q4: I used triethylsilane, but my yield is still low. What should I do next? A: If a scavenger alone is not sufficient, you should combine it with optimized reaction conditions. Try running the reaction at 0 °C or even -20 °C and use a lower concentration of TFA (e.g., 10-20%). Monitor the reaction carefully to minimize the exposure time to the acidic medium. If this combination still fails, moving to a non-TFA method like Protocol 2 is the logical next step.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. Available from: [Link]
-
Quora. What is the acidity order of thiophene pyrrole and furan? Available from: [Link]
-
Wikipedia. Furan. Available from: [Link]
-
Reddit. Alternative Methods for Boc Deprotection. Available from: [Link]
-
ResearchGate. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available from: [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available from: [Link]
-
Montoya, A., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Available from: [Link]
-
Preparation and Properties of Furan. Available from: [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available from: [Link]
-
Imtiaz, S., et al. (2021). Synthesis of unusual furan derivatives via TFA-catalyzed three-component domino reactions. Molecules. Available from: [Link]
-
ResearchGate. What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Available from: [Link]
-
Koopman, F., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. Available from: [Link]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research. Available from: [Link]
-
ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Available from: [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. Available from: [Link]
-
View of Stability of the Furan Ring During Bromination. Available from: [Link]
-
Reddit. Boc Removals with TFA in Peptide Synthesis. Available from: [Link]
-
Scribd. Rapid N-Boc Deprotection with TFA | PDF | Chemistry | Physical Sciences. Available from: [Link]
-
PubMed. Novel tetrahydrofuran (THF) degradation-associated genes and cooperation patterns of a THF-degrading microbial community as revealed by metagenomic. Available from: [Link]
-
ChemRxiv. Hydrothermal Destruction and Defluorination of Trifluoroacetic Acid (TFA). Available from: [Link]
-
Reddit. Boc De-protection. Available from: [Link]
-
PubMed. Hydrothermal Destruction and Defluorination of Trifluoroacetic Acid (TFA). Available from: [Link]
Sources
- 1. Furan - Wikipedia [en.wikipedia.org]
- 2. uop.edu.pk [uop.edu.pk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Furan Moiety in Peptide Synthesis: A Technical Troubleshooting Guide
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals incorporating furan-containing amino acids, such as 2-furylalanine (Fua), into their peptide synthesis workflows. While the furan moiety offers unique opportunities for post-synthetic modifications, its distinct chemical nature presents challenges. This document provides in-depth troubleshooting advice and FAQs to help you anticipate and prevent common side reactions, ensuring the integrity of your final peptide product.
Section 1: Understanding Furan's Reactivity in Peptide Synthesis
The furan ring is an aromatic heterocycle, but its lower resonance energy compared to benzene makes it susceptible to specific, often undesirable, chemical transformations under standard peptide synthesis conditions. The primary challenges arise from its sensitivity to acid, propensity for oxidation, and its ability to participate in [4+2] cycloaddition reactions.
This guide is structured around the three most common side reactions encountered. Each section will follow a question-and-answer format to directly address potential issues.
Section 2: Troubleshooting Acid-Catalyzed Degradation
The strong acids used during the final cleavage and deprotection step, most notably trifluoroacetic acid (TFA), can lead to the degradation of the furan ring. This is one of the most frequently observed side reactions.
Frequently Asked Questions (FAQs): Acid Sensitivity
Q1: My final peptide shows a complex mixture of impurities, and the mass spectrum has multiple peaks lower than the expected mass. Could this be furan degradation?
A1: Yes, this is a classic sign of furan degradation during TFA cleavage. The furan ring can undergo acid-catalyzed ring-opening, leading to a heterogeneous mixture of byproducts.[1][2][3][4] The protonation of the furan ring is often the rate-limiting step, making it susceptible to decomposition in strong acidic environments like TFA.[3]
Q2: How does the position of the furan-containing amino acid in the peptide sequence affect its stability during cleavage?
A2: The position is critical. N-terminal furan moieties are particularly vulnerable to acid-catalyzed degradation. Internal and C-terminal furan residues tend to be more stable.[2] This is likely due to the proximity of the free N-terminus, which may influence the local electronic environment of the furan ring.
Q3: What is "aromatic capping," and how can it prevent acid degradation?
A3: "Aromatic capping" is a highly effective strategy to protect the furan ring, especially when it is at or near the N-terminus. It involves placing an aromatic residue (e.g., Phenylalanine, Tyrosine, or Tryptophan) adjacent to the furan-containing amino acid.[2] It is hypothesized that π-π stacking between the neighboring aromatic ring and the furan ring shields the furan from the acidic environment, thereby preventing degradation.[2]
Workflow: Preventing Acid Degradation
Caption: Workflow for mitigating furan acid degradation.
Protocol: Optimized TFA Cleavage for Furan-Containing Peptides
This protocol is designed to minimize furan degradation during the final cleavage step.
-
Peptide-Resin Preparation: Ensure the peptide-resin is thoroughly washed with dichloromethane (DCM) and dried under vacuum before cleavage. Residual DMF can interfere with the cleavage process.
-
Scavenger Cocktail Preparation: Prepare a fresh cleavage cocktail. For most sequences, a milder cocktail is recommended.
-
Recommended Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water.[5] TIS is an excellent scavenger for carbocations generated from protecting groups, which can otherwise alkylate sensitive residues.[6]
-
For peptides also containing other sensitive residues like Cys or Met, consider adding 1-2% 1,2-ethanedithiol (EDT).[7]
-
-
Cleavage Reaction:
-
Perform the cleavage at room temperature for 1.5 to 2 hours.
-
Avoid extended cleavage times. If deprotection of other residues like Arginine(Pbf) is slow, it is better to perform a small-scale trial cleavage first to optimize the time rather than defaulting to a longer duration.[8]
-
-
Peptide Precipitation: After cleavage, filter the resin and precipitate the peptide in cold diethyl ether.
-
Analysis: Immediately analyze the crude product via LC-MS to assess the integrity of the furan moiety.
| Parameter | Standard Condition | Recommended for Furan Peptides | Rationale |
| Cleavage Time | 2-4 hours | 1.5-2 hours | Minimizes exposure of the furan ring to strong acid. |
| Temperature | Room Temperature | Room Temperature (or cooled in an ice bath initially) | Avoid heating, which can accelerate degradation.[8] |
| Scavengers | Variable | TIS, Water. Add EDT only if necessary. | TIS effectively traps carbocations.[5][6] Avoid overly complex or harsh scavenger mixtures unless required for other residues. |
Section 3: Troubleshooting Oxidation
The furan ring can be susceptible to oxidation, which converts it into a reactive keto-enal species. While this is a useful transformation for targeted peptide labeling and cross-linking, unintentional oxidation during synthesis or workup is a detrimental side reaction.[9]
Frequently Asked Questions (FAQs): Oxidation
Q1: My mass spectrum shows a peak at M+16 Da. What does this indicate?
A1: A mass increase of 16 Da is a strong indicator of oxidation, where one oxygen atom has been added to your peptide. For a furan-containing peptide, this is very likely the oxidation of the furan ring. This can be initiated by atmospheric oxygen, especially under light, or by trace oxidizing agents.
Q2: What are the potential sources of oxidation during peptide synthesis?
A2: Oxidation can occur at several stages:
-
During Synthesis: Although less common, some coupling reagents or additives might have trace oxidative impurities.
-
During Cleavage: The highly acidic and reactive environment of the TFA cleavage cocktail can promote oxidation, especially if the reaction is prolonged or exposed to air and light.
-
During Workup and Storage: Purified peptides, especially when dissolved in certain solvents and exposed to air, can undergo slow oxidation. Furan fatty acids, for instance, are known to act as scavengers of reactive oxygen species, highlighting their reactivity towards oxidation.[10]
Q3: How can I prevent the oxidation of the furan moiety?
A3: Prevention involves minimizing exposure to oxidizing agents and conditions:
-
Use High-Purity Reagents: Ensure solvents and reagents are fresh and of high purity to avoid contaminants.
-
Inert Atmosphere: During cleavage and workup, blanketing the reaction vessel with an inert gas like nitrogen or argon can significantly reduce oxidation.
-
Add Antioxidants/Scavengers: Including a reducing agent in the cleavage cocktail is a very effective strategy. 1,2-ethanedithiol (EDT) is commonly used and is effective at keeping sulfhydryl groups in a reduced state, a principle that also applies to protecting the furan ring.[7]
-
Light Protection: Protect the reaction vessel from light, especially during cleavage, to prevent photo-oxidation.
Diagram: Furan Oxidation Pathway
Caption: Unwanted oxidation of the furan ring and key prevention methods.
Section 4: Troubleshooting Diels-Alder Reactions
The furan ring can act as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[11][12][13] While this reactivity is exploited for creating cyclic peptides, it can be an unwanted side reaction if a suitable dienophile is present in the synthesis.
Frequently Asked Questions (FAQs): Diels-Alder Reactions
Q1: What is a Diels-Alder reaction, and why is my furan-containing peptide susceptible to it?
A1: The Diels-Alder reaction is a cycloaddition between a conjugated diene (the furan ring) and a dienophile (typically an alkene or alkyne with electron-withdrawing groups).[13][14] Furan's aromaticity makes it less reactive than a non-aromatic diene, but the reaction can still proceed, especially with highly reactive dienophiles or under thermal conditions.[13][15]
Q2: Are there any common reagents or residues in peptide synthesis that can act as dienophiles?
A2: Yes. While not extremely common, certain functionalities can act as dienophiles. The most significant risk comes from maleimide-functionalized reagents, which are sometimes used for peptide labeling or conjugation. Maleimide is a very potent dienophile that reacts readily with furan.[16] Other less reactive dienophiles could potentially be present as impurities or in specific, non-standard amino acid side chains.
Q3: My peptide contains both a furan and a maleimide group for sequential labeling. Under what conditions might they react with each other?
A3: This is a scenario where an intramolecular Diels-Alder reaction is highly likely. The reaction can occur spontaneously, even in aqueous solution, but is often accelerated by mild heating.[17] If you are synthesizing a peptide with both moieties, you must assume they will react. The reaction can even proceed while the peptide is on the solid support, with solvents like DMSO and mild heat promoting the cyclization.[17]
Q4: How can I prevent an unwanted Diels-Alder side reaction?
A4:
-
Avoid Reactive Dienophiles: The most straightforward approach is to avoid having potent dienophiles in the same peptide sequence as a furan, unless the cycloaddition is the desired outcome.
-
Control Temperature: Diels-Alder reactions are thermally promoted. Avoid heating steps after the furan and a potential dienophile have been incorporated into the peptide. Perform couplings and subsequent steps at room temperature.
-
Kinetic Control: If the reaction is unavoidable, keeping reaction times short and temperatures low may kinetically disfavor the cycloaddition.
| Factor | Condition Promoting Diels-Alder | Preventative Measure |
| Dienophile | Presence of maleimide or other activated alkenes. | Avoid concurrent use of furan and potent dienophiles in the same sequence. |
| Temperature | Heating (e.g., > 40°C) | Maintain room temperature or below for all synthesis and cleavage steps. |
| Solvent | Aprotic polar solvents (e.g., DMSO) can facilitate the reaction.[17] | Use standard SPPS solvents like DMF or NMP. |
References
-
Hoogewijs, K., Deceuninck, A., & Madder, A. (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry, 10(20), 3999–4002. [Link]
-
Dhar, T., Orner, B. P., & Schepartz, A. (2015). Versatile peptide macrocyclization with Diels-Alder cycloadditions. PMC - PubMed Central. [Link]
-
Vollmer, I., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]
-
De Vleeschouwer, F., et al. (2016). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. ChemSusChem. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Al Musaimi, O., et al. (2020). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Chemistry - A European Journal. [Link]
-
CEM Corporation. (n.d.). Peptide Cleavage and Protected Cleavage Procedures Application Note. [Link]
-
Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98–122. [Link]
-
Zhang, H., et al. (2023). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules. [Link]
-
Magnusson, J., et al. (2010). Synthesis and scavenging role of furan fatty acids. Proceedings of the National Academy of Sciences. [Link]
-
Hoogewijs, K., et al. (2013). Exploiting Furan's Versatile Reactivity in Reversible and Irreversible Orthogonal Peptide Labeling. Bioconjugate Chemistry. [Link]
-
Ghent University Library. (n.d.). Furan-modified peptides for crosslinking to GPCRs. [Link]
-
Märk, J., et al. (2008). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Journal of Agricultural and Food Chemistry, 56(15), 6358–6364. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Cuevas-Vicario, J. V., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]
-
Montoya, A., & Haynes, B. S. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 539–546. [Link]
- G. A. Grant (Ed.). (2002). Synthetic Peptides: A User's Guide. Oxford University Press.
- W. C. Chan & P. D. White (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- A. R. Fersht. (1999). Structure and Mechanism in Protein Science: A Guide to Enzyme Catalysis and Protein Folding. W. H. Freeman.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. cem.de [cem.de]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biotage.com [biotage.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 13. Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Versatile peptide macrocyclization with Diels-Alder cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Furan Amino Acid Coupling: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of sterically hindered furan amino acids into peptide chains is a critical step in the development of novel therapeutics and biologically active probes. However, the unique steric and electronic properties of the furan moiety present significant synthetic hurdles. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to address the specific challenges encountered during the coupling of these valuable building blocks. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the chiral integrity of your final products.
Troubleshooting Guide: Overcoming Common Hurdles in Furan Amino Acid Coupling
This section addresses the most common issues encountered during the coupling of sterically hindered furan amino acids, providing insights into their root causes and offering practical, step-by-step solutions.
Issue 1: Low or No Coupling Yield
A frequent and frustrating observation is the recovery of starting materials or a minimal amount of the desired coupled product. This is often a direct consequence of the steric bulk of the furan amino acid impeding the approach of the activated carboxyl group and the amine.[1]
Potential Causes & Recommended Solutions:
-
Insufficient Reactivity of Coupling Reagent: Standard carbodiimide reagents like DCC and DIC are often not potent enough to overcome the significant steric barrier presented by furan amino acids.[2]
-
Solution: Employ more powerful in-situ activating reagents. Aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective.[2][3] These reagents generate highly reactive activated esters capable of overcoming steric hindrance.[2] For exceptionally challenging couplings, COMU is a comparable, and in some cases superior, alternative to HATU with an improved safety profile.[2][4]
-
-
Inadequate Reaction Time or Temperature: Steric hindrance inherently slows down the reaction rate.[2]
-
Solution: Extend the reaction time, for example, from the standard 1-2 hours to overnight.[2] Gentle heating can also be beneficial, but must be approached with caution to minimize the risk of racemization.[2] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective technique to drive difficult couplings to completion rapidly by utilizing microwave energy to heat the reaction.[2]
-
-
Suboptimal Solvent Choice: The solvent's ability to solvate the growing peptide chain is crucial for a successful coupling reaction.[2] Poor solvation can lead to peptide aggregation, further obstructing the reactive sites.[2][5]
Issue 2: Epimerization of the Furan Amino Acid
The loss of stereochemical integrity at the alpha-carbon of the furan amino acid is a significant concern, as it can drastically alter the biological activity of the final peptide.[6]
Potential Causes & Recommended Solutions:
-
Over-activation of the Carboxylic Acid: Highly reactive coupling reagents, while necessary for sterically hindered couplings, can also increase the propensity for epimerization through the formation of an oxazolone intermediate.[6]
-
Solution: The choice of additive is critical. Additives like 1-hydroxybenzotriazole (HOBt) and its derivatives are essential for suppressing racemization.[3] 7-Aza-1-hydroxybenzotriazole (HOAt) is particularly effective at inhibiting epimerization.[7] The use of copper (II) salts, such as CuCl2, in conjunction with HOBt and a carbodiimide has been shown to provide peptides in high yields with minimal epimerization.[8]
-
-
Prolonged Exposure to Basic Conditions: The tertiary bases used to activate the coupling reagents can promote epimerization.[4]
-
Solvent Polarity: Polar solvents can increase the rate of epimerization.[7][9]
-
Solution: Whenever possible, use less polar solvents like chloroform or a mixture of chloroform and trifluoroethanol, provided the solubility of the peptide is not compromised.[7]
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best starting point for a sterically hindered furan amino acid?
For a first attempt, HATU or PyAOP are excellent choices due to their high reactivity.[2] They form highly reactive OAt esters, which are more effective than the OBt esters generated by HBTU or PyBOP.[2] COMU is also a top-tier choice, offering similar reactivity to HATU with enhanced safety.[4]
Q2: What is "double coupling" and when should I use it?
Double coupling is a technique where the coupling reaction is performed twice.[10] After the first coupling, the reagents are washed away, and a fresh solution of the activated amino acid is added.[2] This is a highly effective strategy to drive difficult couplings, like those involving sterically hindered furan amino acids, to completion.[2]
Q3: Can I use heat to improve my coupling yield?
Yes, gentle heating can help overcome the activation energy of sterically hindered couplings.[2] However, it should be used judiciously as it can increase the risk of epimerization.[2][7] Microwave-assisted synthesis is a more controlled method for applying heat and can significantly accelerate these challenging reactions.[2]
Q4: My furan amino acid seems to be degrading during the coupling reaction. What could be the cause?
The furan ring can be sensitive to strongly acidic or basic conditions. If you are experiencing degradation, ensure that your deprotection steps are complete and that excess acid has been thoroughly washed away before initiating the coupling. Also, consider that some coupling reagents or their byproducts may not be compatible with the furan moiety.
Q5: What are acyl fluorides and are they useful for this type of coupling?
Acyl fluorides are highly reactive carboxylic acid derivatives that can be generated in situ using reagents like TFFH.[4][11] They are particularly effective for coupling extremely hindered amino acids where even potent uronium or phosphonium reagents may fail.[2][11] This method can be a powerful tool for incorporating challenging furan amino acids.[2]
Experimental Protocols & Data
Protocol 1: Double Coupling using HATU
-
Following the standard N-terminal Fmoc deprotection and thorough washing of the resin with DMF, prepare the activated amino acid solution in a separate vessel.
-
Dissolve the sterically hindered Fmoc-furan amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin with DMF.
-
Repeat steps 2 through 5 with a fresh solution of the activated amino acid.
-
After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[2]
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
-
Dissolve the protected, sterically hindered Fmoc-furan amino acid (1 equivalent) in an anhydrous solvent such as DCM.
-
Add a fluorinating agent (e.g., TFFH) and a suitable base.
-
Add the resulting acyl fluoride solution to the deprotected, resin-bound amine.
-
Allow the reaction to proceed, monitoring for completeness as reaction times may be significantly longer.[2]
Table 1: Recommended Coupling Reagents for Sterically Hindered Furan Amino Acids
| Coupling Reagent | Activating Group | Relative Reactivity | Notes |
| DCC/DIC | - | Low | Often inefficient for hindered couplings.[2] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but may be insufficient for very hindered residues.[2][3] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[3] |
| HATU/PyAOP | OAt ester | Very High | Among the most efficient reagents due to the high reactivity of OAt esters.[2] |
| COMU | Oxyma ester | Very High | Comparable or superior to HATU, with an improved safety profile (non-explosive).[2][4] |
Visualizing the Workflow
Diagram 1: Decision Tree for Troubleshooting Low Coupling Yield
Caption: Troubleshooting flowchart for low coupling yield.
Diagram 2: General Peptide Coupling Mechanism
Caption: Simplified peptide coupling mechanism.
References
- Benchchem. Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorporation.
- Benchchem. Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Merck Millipore. Novabiochem® Coupling reagents.
- PMC. An expeditious route to sterically encumbered nonproteinogenic α-amino acid precursors using allylboronic acids.
- Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ResearchGate. (PDF) Procedures to Improve Difficult Couplings.
- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
- ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- PubMed. Efficient peptide coupling involving sterically hindered amino acids.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- anaspec. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- tci-education.com. Epimerization of Peptide.
- PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids.
- Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS | PurePep Blog.
- ResearchGate. Can anyone suggest how to improve peptide yield by solid phase method, whenever I am synthesizing peptide, I am getting around 60% yield. Why?.
- Reddit. Peptide synthesis troubleshooting : r/OrganicChemistry.
- Organic Chemistry Frontiers (RSC Publishing). TFPN-mediated racemization/epimerization-free amide and peptide bond formation.
- PubMed. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components.
- ResearchGate. (PDF) Epimerisation in Peptide Synthesis.
- Figshare. Collection - Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - The Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. bachem.com [bachem.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. researchgate.net [researchgate.net]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of β-Heterocyclic Amino Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of β-heterocyclic amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable molecular building blocks. β-Heterocyclic amino acids are integral to modern medicinal chemistry, imparting unique conformational constraints and metabolic stability to peptides and small molecule drugs.[1][2][3] However, their synthesis is often fraught with challenges ranging from stereocontrol to purification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a structured, question-and-answer format. It moves from general, overarching issues to method-specific problems, providing not just solutions but the underlying chemical reasoning to empower your experimental design.
General Troubleshooting Guide
This section addresses common problems that can arise across various synthetic routes. A systematic approach is key to diagnosing and solving these issues efficiently.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yield is one of the most common frustrations in synthesis. The cause can range from suboptimal reaction parameters to impure reagents. A systematic investigation is the most effective approach.[4]
Common Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical variables.[4]
-
Causality: Every reaction has an optimal energy profile. Too low a temperature may result in insufficient activation energy, leading to an incomplete reaction. Conversely, too high a temperature can cause decomposition of starting materials, reagents, or the desired product.
-
Solution: Perform small-scale trial reactions to systematically optimize these parameters. Use TLC or LC-MS to create a time-course analysis to determine the point of maximum product formation before side reactions or degradation begin to dominate.
-
-
Purity of Reagents and Solvents: Impurities, especially water or oxygen, can halt a reaction.[4]
-
Causality: Many organometallic catalysts and reactive intermediates (e.g., enolates, Grignard reagents) are highly sensitive to moisture and air. Water can protonate and quench nucleophiles, while oxygen can lead to unwanted oxidation side products.
-
Solution: Always use reagents of appropriate purity. Ensure solvents are rigorously dried using standard methods (e.g., distillation from a drying agent, passage through an activated alumina column) when conducting moisture-sensitive reactions. Employ inert atmosphere techniques (e.g., a nitrogen or argon blanket) for air-sensitive chemistry.
-
-
Catalyst Deactivation: The heterocyclic moiety itself can sometimes be the culprit.
-
Causality: Nitrogen or sulfur atoms within the heterocyclic ring can act as Lewis bases and coordinate to a metal catalyst, effectively poisoning it and preventing it from participating in the desired catalytic cycle.
-
Solution: If catalyst poisoning is suspected, consider increasing the catalyst loading. Alternatively, explore different catalysts that may be less susceptible to coordination by the specific heterocycle in your substrate.
-
-
Product Decomposition: The target molecule may not be stable under the reaction or workup conditions.[4]
-
Causality: The combination of functional groups in the final product might render it sensitive to the reaction's pH, temperature, or even exposure to silica gel during purification.
-
Solution: Monitor the reaction for both the appearance of the product and the disappearance of starting material. If the product concentration peaks and then declines, decomposition is likely occurring. In such cases, a milder workup procedure (e.g., acid/base-free extraction, shorter purification time) may be necessary.
-
Troubleshooting Workflow for Low Yield
Sources
troubleshooting racemization during furan-amino acid incorporation
A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Racemization
The incorporation of novel amino acids, such as those containing a furan moiety, is a critical strategy in modern drug discovery for modulating peptide conformation, stability, and biological activity. However, the unique chemical nature of these building blocks can present challenges during solid-phase or solution-phase peptide synthesis, chief among them being the risk of racemization. This guide provides in-depth technical support, troubleshooting strategies, and validated protocols to help you maintain the stereochemical integrity of your furan-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during peptide coupling?
A1: The most common mechanism leading to racemization during the coupling of Nα-protected amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] The process unfolds as follows:
-
Activation: The coupling reagent activates the carboxylic acid of the N-protected amino acid.
-
Cyclization: This highly reactive activated intermediate can cyclize, forming the planar oxazolone ring.
-
Enolization: The α-proton on this planar ring becomes significantly acidic and is easily abstracted by a base present in the reaction mixture. This step results in the loss of the chiral center's configuration.[2][3][4]
-
Aminolysis: The incoming amine of the growing peptide chain can then attack the oxazolone from either face of the planar ring, leading to a mixture of peptides containing the desired L-amino acid and the undesired D-amino acid (epimerization).[1]
A secondary, though less common, pathway is the direct abstraction of the α-proton from the activated amino acid by a strong base, which also leads to a loss of stereochemistry.[2][3][4]
Q2: Are furan-amino acids more susceptible to racemization than standard amino acids?
A2: While amino acids like Histidine (His) and Cysteine (Cys) are notoriously prone to racemization[1][5], the properties of the furan ring itself warrant special consideration. The electron-rich nature of the furan ring could potentially influence the stability of the oxazolone intermediate, though this is not as well-documented as the issues with His and Cys. The more immediate and critical challenge with furan-containing compounds is their pronounced sensitivity to acid.[6][7] This becomes a crucial troubleshooting point during post-synthesis workup and purification (e.g., cleavage from the resin with trifluoroacetic acid - TFA), where acid-catalyzed polymerization or ring-opening can lead to significant degradation of the final product.[6]
Q3: How do coupling reagent additives like Oxyma and HOBt work to prevent racemization?
A3: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyano(hydroxyimino)acetate (Oxyma) are essential racemization suppressants.[2][5] They function by intercepting the highly reactive intermediate generated by the coupling reagent (e.g., an O-acylisourea from a carbodiimide like DIC). This reaction forms an active ester (e.g., an OBt, OAt, or Oxyma ester) that is more stable and significantly less prone to cyclizing into the problematic oxazolone intermediate.[1][4] This active ester then reacts cleanly with the amine component to form the desired peptide bond while preserving the stereochemistry.[1] Generally, Oxyma and HOAt are considered more effective at suppressing racemization than HOBt.[1][2][4]
Q4: My peptide containing a furan-amino acid is showing significant degradation after cleavage and purification. Is this related to racemization?
A4: This is most likely a stability issue related to the acid-sensitive nature of the furan ring rather than racemization.[6] The strong acidic conditions typically used for cleavage from the resin (e.g., high concentrations of TFA) can cause protonation of the furan ring, leading to irreversible polymerization or ring-opening.[6][7]
Troubleshooting Steps for Furan Decomposition:
-
Minimize Cleavage Time: Reduce the exposure time to the strong acid cleavage cocktail to the minimum required for complete deprotection.
-
Low Temperature: Perform the cleavage reaction at a reduced temperature (e.g., 0-4 °C) to slow the rate of degradation reactions.
-
Scavengers: While standard scavengers are used to protect other residues, ensure they do not create a more acidic microenvironment.
-
Purification pH: During HPLC purification, maintain the pH of the mobile phase above 4.[6] Avoid strongly acidic conditions which can cause on-column degradation. Use buffered mobile phases (e.g., ammonium acetate or formate) if compatible with your peptide.
Troubleshooting Guide: Minimizing Racemization
The extent of racemization is a cumulative effect of several experimental parameters. Use the following table to diagnose and resolve issues with epimerization during the incorporation of furan-amino acids.
| Parameter | High-Risk Condition | Recommended Low-Racemization Alternative | Scientific Rationale |
| Coupling Reagent | Carbodiimides (DCC, DIC) used alone. | Aminium/Uronium salts: HATU, HCTU. Phosphonium salts: PyAOP, PyBOP. Carbodiimides with Additives: DIC/Oxyma, DIC/HOAt.[1][8] | Aminium/phosphonium reagents and carbodiimides paired with additives form active esters that are less prone to forming the oxazolone intermediate, thus preserving stereochemical integrity.[1][9][10] |
| Additive | No additive used, especially with carbodiimides. | Oxyma or HOAt . HOBt is a good alternative but slightly less effective.[2][4] | Additives convert the highly reactive activated acid into a more stable active ester, which suppresses the oxazolone formation pathway.[1] |
| Base | Strong, non-hindered bases (e.g., DIEA, TEA). Using excess base. | Weaker/Sterically Hindered Bases: N-methylmorpholine (NMM), 2,4,6-collidine.[2] Use the minimum stoichiometry required. | Weaker or bulkier bases are less efficient at abstracting the α-proton from the oxazolone intermediate, thereby reducing the rate of racemization.[2] |
| Solvent | Highly polar aprotic solvents like DMF can sometimes promote racemization.[11] | Consider less polar solvents like Dichloromethane (DCM) or a mixture (e.g., DCM/DMF), if solubility allows. | The solvent can influence the stability and lifetime of the reactive intermediates. In some cases, less polar environments can disfavor the formation or enolization of the oxazolone. |
| Temperature | Elevated temperatures (e.g., > 25°C), often used to push sluggish couplings. | Couple at 0°C or maintain strict room temperature control. | Racemization is a kinetically controlled process. Lowering the temperature reduces the rate of both oxazolone formation and enolization relative to the desired peptide bond formation.[3] |
| Pre-activation Time | Long pre-activation times before adding the amine component. | Minimize pre-activation time. Ideally, add the coupling reagent to the amino acid/additive mixture and introduce it to the resin-bound amine shortly thereafter. | Prolonged activation in the absence of the nucleophile (the amine) increases the opportunity for the activated species to cyclize to the oxazolone and racemize.[1] |
Decision Workflow for Minimizing Racemization
Use the following workflow to select the optimal coupling conditions when working with a valuable or potentially sensitive furan-amino acid.
Caption: Decision workflow for selecting low-racemization coupling conditions.
Experimental Protocol: Assessing Racemization via Chiral HPLC
To quantitatively assess the degree of racemization, it is best to synthesize a simple model dipeptide and analyze it by chiral HPLC. This allows for the clear separation of the desired L-L diastereomer from the undesired D-L diastereomer.
Objective: To determine the percentage of racemization of a furan-amino acid (Faa) when coupled to a standard amino acid (e.g., Leu) attached to a resin.
Materials:
-
Rink Amide resin (or similar)
-
Fmoc-L-Leu-OH
-
Fmoc-L-Furan-Amino-Acid-OH (Fmoc-L-Faa-OH)
-
Coupling reagents and additives to be tested (e.g., DIC, Oxyma)
-
Bases to be tested (e.g., NMM, DIEA)
-
Solvents: DMF, DCM
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
-
Chiral HPLC column (e.g., teicoplanin-based CSP)[12] and HPLC system
Procedure:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF.
-
Perform Fmoc deprotection using 20% piperidine in DMF to expose the free amine.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Coupling of First Amino Acid (Leucine):
-
Couple Fmoc-L-Leu-OH to the deprotected resin using a standard, reliable protocol (e.g., HBTU/DIEA) to ensure this step proceeds with minimal racemization.
-
Wash the resin thoroughly.
-
Perform Fmoc deprotection to expose the free amine of the Leu-Resin.
-
-
Test Coupling of Furan-Amino Acid:
-
In a separate vessel, dissolve the Fmoc-L-Faa-OH (3 eq.), the chosen additive (e.g., Oxyma, 3 eq.), and base (if required, e.g., NMM, 4 eq.) in a minimal amount of DMF.
-
Add the coupling reagent (e.g., DIC, 3 eq.).
-
Immediately add this freshly prepared coupling mixture to the deprotected Leu-Resin.
-
Agitate the reaction at the desired temperature (e.g., 0°C or room temperature) for a set time (e.g., 2 hours).
-
-
Cleavage and Work-up:
-
After coupling, wash the resin thoroughly with DMF (5x) and DCM (5x). Dry the resin under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide (Faa-Leu-NH₂) by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet.[1]
-
-
Chiral HPLC Analysis:
-
Dissolve a small sample of the crude peptide in a suitable solvent (e.g., the mobile phase).
-
Inject the sample onto a chiral HPLC column. Direct analysis of underivatized amino acids or small peptides is often possible on macrocyclic glycopeptide-based columns.
-
Develop a gradient method (e.g., water/acetonitrile with a modifier like formic acid or ammonium acetate) to separate the desired L-Faa-L-Leu diastereomer from the undesired D-Faa-L-Leu diastereomer.
-
Calculate the percentage of racemization by integrating the peak areas: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100.
-
References
-
Chiral HPLC Separation of Protected Amino Acids. (1998). Journal of Liquid Chromatography & Related Technologies, 21(6), 777-793. Retrieved from [Link]
-
Racemization in peptide synthesis. (2018, May 2). SlideShare. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Jadhav, P. D., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(17), 8017. Retrieved from [Link]
-
Kuroda, N., et al. (1983). Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. Journal of Pharmacobio-Dynamics, 6(12), 941-947. Retrieved from [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. (2018). Chemical Society Reviews, 47(22), 8348-8369. Retrieved from [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (2016, November 28). Chromatography Today. Retrieved from [Link]
-
Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2002). Journal of Chromatography A, 948(1-2), 149-160. Retrieved from [Link]
-
Efforts towards the synthesis of furan containing bioactive compounds. (2023). ShareOK. Retrieved from [Link]
-
Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (2020). Communications Chemistry, 3(1), 1-8. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
A New Wave of Amide Bond Formations for Peptide Synthesis. (2019). Angewandte Chemie International Edition, 58(33), 11180-11194. Retrieved from [Link]
-
Exploiting Furan's Versatile Reactivity in Reversible and Irreversible Orthogonal Peptide Labeling. (2017). Bioconjugate Chemistry, 28(3), 853-859. Retrieved from [Link]
-
Furan-Conjugated Tripeptides as Potent Antitumor Drugs. (2020). Molecules, 25(24), 5988. Retrieved from [Link]
-
Peptide Racemization. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. peptide.com [peptide.com]
- 11. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Boc-Protected Furan Amino Acids
Introduction
Boc-protected furan amino acids are valuable building blocks in medicinal chemistry and peptide synthesis, offering a unique heterocyclic side chain with distinct electronic and steric properties.[1] However, their unique structure, combining a bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group with an aromatic furan moiety, frequently presents significant solubility challenges.[2] Poor solubility can impede reaction kinetics, complicate purification, and ultimately lower synthesis yields, frustrating researchers and delaying project timelines.[]
This guide provides a comprehensive troubleshooting framework for scientists and drug development professionals encountering these issues. It moves beyond simple solvent suggestions to explain the underlying chemical principles, offering a systematic approach to rationally overcoming solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc-protected furan amino acid so difficult to dissolve?
A: The poor solubility arises from a combination of factors. The large, non-polar Boc group and the hydrophobic furan ring dominate the molecule's character, leading to low solubility in aqueous or highly polar solvents.[2] Concurrently, potential intermolecular interactions, such as π-stacking between furan rings and hydrogen bonding involving the carboxylic acid, can lead to aggregation, especially in non-polar solvents, hindering dissolution.[4][5]
Q2: I'm using DMF, which is standard for peptide synthesis, but I'm still having issues. Why?
A: While Dimethylformamide (DMF) is an excellent polar aprotic solvent for many peptide synthesis applications, it may not be optimal for all structures.[] If the furan amino acid derivative is particularly hydrophobic, even DMF may not suffice to break up solute-solute interactions effectively. In such cases, exploring alternative solvents or co-solvent systems is necessary.[4]
Q3: Can I just heat the mixture to get it to dissolve?
A: Gentle heating (e.g., < 40-50 °C) can be an effective strategy to increase solubility.[7] However, caution is advised. The furan ring is sensitive to strong acids and prolonged heating, which can lead to ring-opening or other degradation pathways.[8] Always monitor for color changes or the appearance of new spots by TLC when heating.
Q4: Will switching from Boc to Fmoc protection help with solubility?
A: It can, but it's not guaranteed. Fmoc-protected amino acids are often cited as having excellent solubility in common peptide synthesis solvents like DMF and N-methylpyrrolidone (NMP).[] The fluorenylmethoxycarbonyl (Fmoc) group, while large, has different electronic properties. However, the primary driver of insolubility might be the hydrophobic side chain itself, in which case changing the N-terminal protecting group may have a limited effect.
In-Depth Troubleshooting Guide
This section is designed to provide a logical, step-by-step approach when you encounter a solubility problem in the lab.
Problem: The Boc-furan amino acid does not dissolve sufficiently for the next synthetic step (e.g., peptide coupling, deprotection).
The first step is to systematically evaluate and modify the solvent system. The ideal solvent or mixture will disrupt the intermolecular forces holding the solid together (solute-solute interactions) and form favorable interactions with the molecule (solute-solvent interactions).
Caption: Troubleshooting workflow for insolubility.
Step 1: Systematic Solvent Screening
Do not randomly select solvents. Test solubility in a small, systematic panel that covers a range of polarities and solvent types. For a highly hydrophobic compound like a Boc-furan amino acid, start with strong organic solvents.
Recommended Initial Screening Panel:
| Solvent | Class | Rationale | Potential Issues |
| DCM (Dichloromethane) | Chlorinated | Good for many organic compounds, but may be insufficient for polar interactions. | Environmental concerns. |
| DMF (Dimethylformamide) | Polar Aprotic | Excellent at dissolving peptides and disrupting H-bonds. Standard for SPPS.[] | High boiling point, difficult to remove. |
| NMP (N-Methyl-2-pyrrolidone) | Polar Aprotic | Less polar than DMF, can be better for hydrophobic peptides by reducing aggregation.[4] | High boiling point, viscous. |
| THF (Tetrahydrofuran) | Ether | Good general-purpose solvent. Can be effective in mixtures.[9] | Peroxide formation risk. |
| Dioxane | Ether | Often used for Boc-protections and deprotections.[] | Peroxide formation risk, carcinogen. |
| Acetonitrile | Polar Aprotic | Less effective for H-bonding solutes but useful in mixtures. | Can be toxic. |
Protocol 1: Small-Scale Solvent Screening
-
Aliquot ~1-2 mg of your Boc-furan amino acid into several small vials.
-
To each vial, add 100 µL of a single test solvent from the panel above.
-
Vortex or agitate at room temperature for 2-3 minutes.
-
Visually inspect for dissolution.
-
If not fully dissolved, gently warm the vial to ~40°C for 5 minutes and re-inspect.
-
If still insoluble, add another 100 µL of solvent and repeat agitation. Record the approximate concentration if dissolution is achieved.
Step 2: Introduce Co-Solvents
If no single solvent is effective, a binary or even ternary mixture often provides the necessary balance of properties. A common strategy is to combine a solvent that interacts well with the non-polar regions (e.g., DCM, THF) with one that can solvate the polar carboxylic acid group (e.g., DMF, NMP).
Promising Co-Solvent Systems:
-
DCM/DMF mixtures: Start with 9:1, then 4:1, and 1:1 ratios. This is a classic combination balancing polarity.
-
THF/Water or THF/DMSO mixtures: Aqueous/organic blends can be surprisingly effective, especially if the compound has some capacity for hydrogen bonding.[9]
-
DMF containing pyridine and a strong acid: This system has been shown to be an effective solvent for dissolving amino acids and their derivatives for acylation reactions.[11]
Step 3: Use Solubility-Enhancing Additives
For particularly stubborn cases, especially those involving aggregation in the context of peptide synthesis, certain additives can disrupt intermolecular forces.
-
Chaotropic Agents: For solution-phase work where the additive can be removed later, a small amount of Guanidine HCl (GdnHCl) or Urea can be added to the solvent to break up strong hydrogen bonding networks.[12]
-
Ionic Liquids: These can be excellent solvents for a wide range of organic molecules, though their use requires specific protocols for reaction and workup.[13]
Step 4: Chemical Modification - Salt Formation
If your Boc-furan amino acid has a free carboxylic acid, converting it to a salt is one of the most powerful methods to dramatically increase solubility in polar solvents. This is particularly useful if the subsequent reaction is performed in a polar medium.
The strategy involves reacting the carboxylic acid with a suitable base to form an ammonium or alkali metal salt. This introduces ionic character to the molecule, which is highly favorable for solvation by polar solvents.
Caption: Salt formation to enhance solubility.
Protocol 2: In-Situ Salt Formation for Improved Dissolution
-
Suspend the Boc-furan amino acid in a suitable polar aprotic solvent (e.g., DMF, THF, or a mixture).
-
Add a stoichiometric equivalent (1.0-1.1 eq.) of a suitable base.
-
For organic solvents: Use a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
For aqueous/organic mixtures: Use a mild inorganic base like sodium bicarbonate (NaHCO₃).[]
-
-
Stir the mixture at room temperature. Dissolution should occur as the salt is formed.
-
The resulting solution of the salt can often be used directly in the next step (e.g., activation for peptide coupling).
Note: This strategy is highly effective. The use of amino acids as counterions to form salts has been shown to increase the solubility of poorly soluble drugs by thousands of fold.[14][15][16]
Summary and Key Takeaways
Overcoming the solubility challenges of Boc-protected furan amino acids requires a systematic and chemically-informed approach.
-
Understand the Structure: Recognize that the combination of a bulky Boc group and a hydrophobic furan ring is the root cause of poor solubility.
-
Systematic Screening: Begin with a logical solvent screening panel before resorting to more complex solutions.
-
Leverage Co-Solvents: Use solvent mixtures to achieve a finely-tuned polarity that can solvate both the hydrophobic and polar regions of the molecule.
-
Employ Salt Formation: For derivatives with a free carboxylic acid, converting the molecule to a salt is the most robust and effective strategy to dramatically improve solubility in polar systems.
By applying these principles and protocols, researchers can minimize time spent on frustrating solubility issues and focus on advancing their synthetic and drug development objectives.
References
-
Wikipedia. Furan. [Link]
-
Sciencemadness Wiki. Furan. [Link]
-
Solubility of Things. Furfural. [Link]
-
ACS Omega. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. [Link]
-
National Institutes of Health. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. [Link]
-
PubMed Central. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. [Link]
-
Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]
-
PubMed. An effective organic solvent system for the dissolution of amino acids. [Link]
-
AAPPTEC. Peptide Synthesis - FAQ. [Link]
-
Baishixing Co.,Ltd. Protecting Amino Acids Supplier. [Link]
-
ResearchGate. Exploiting Furan's Versatile Reactivity in Reversible and Irreversible Orthogonal Peptide Labeling. [Link]
-
LifeTein®. How to dissolve, handle and store synthetic peptides. [Link]
-
ResearchGate. Amino acid structure and “Difficult sequences” In solid phase peptide synthesis | Request PDF. [Link]
-
JPT. Peptide Solubilization. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
MDPI. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. [Link]
-
Reddit. Having great trouble with a Boc-protection reaction : r/Chempros. [Link]
-
YouTube. How To Make Amino Acid Solution For Chromatography? - Chemistry For Everyone. [Link]
-
ResearchGate. Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin | Request PDF. [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
RSC Publishing. Green Chemistry. [Link]
-
MDPI. Effect of Basic Amino Acids on Folic Acid Solubility. [Link]
- Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
SciTechnol. Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. [Link]
-
PubMed Central. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
-
LifeTein. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protecting Amino Acids Supplier [cds-bsx.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 11. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifetein.com [lifetein.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. scitechnol.com [scitechnol.com]
managing furan ring opening under acidic or basic conditions
Welcome to the technical support center for managing furan-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by the furan scaffold's stability. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your experimental outcomes.
The furan ring is a valuable heterocyclic motif in medicinal chemistry, often acting as a bioisostere for phenyl rings and serving as a key building block in numerous therapeutic agents.[1][2] However, its inherent sensitivity, particularly to acidic conditions, can significantly complicate synthesis, purification, and formulation, leading to ring-opening, polymerization, and loss of yield.[3][4] This guide provides in-depth, actionable advice in a direct question-and-answer format to address these critical issues.
Section 1: Understanding Furan Ring Instability
This section delves into the fundamental chemical principles governing the reactivity of the furan ring. Understanding these mechanisms is the first step toward effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is the furan ring so susceptible to degradation in acidic media?
A1: The furan ring's sensitivity stems from its electron-rich aromatic character. The lone pairs on the oxygen atom contribute to the π-system, making the ring's carbon atoms, particularly the α-carbons (C2 and C5), susceptible to protonation. This initial protonation is the rate-limiting step in the degradation cascade.[5][6][7] Once protonated, the aromaticity is broken, creating a highly reactive electrophilic intermediate that is readily attacked by nucleophiles (like water or alcohols from the solvent), initiating a ring-opening sequence.[6][8]
Q2: What is the primary mechanism of acid-catalyzed furan ring opening?
A2: The degradation is a multi-step process:
-
Protonation: An acidic proton from the medium attacks the furan ring, preferentially at an α-carbon (C2 or C5), as this is the most kinetically favorable position.[6][9]
-
Nucleophilic Attack: A solvent molecule, typically water, acts as a nucleophile and attacks the activated ring, leading to the formation of a dihydrofuranol intermediate (e.g., 2,5-dihydro-2-furanol).[6][8]
-
Ring Opening: Subsequent protonation of the ring's oxygen atom facilitates the cleavage of the C-O bond, opening the ring to form a 1,4-dicarbonyl compound or a related derivative, such as 4-hydroxy-2-butenal.[5][6]
Q3: Are furan rings unstable under basic conditions as well?
A3: While significantly more stable in basic than acidic media, furans are not entirely inert. Degradation under basic conditions is less about ring-opening and more often involves reactions related to the substituents on the furan ring. For example, strong bases can deprotonate acidic protons on side chains, initiating condensation or rearrangement reactions. In some cases, prolonged exposure to strong bases like sodium hydroxide can lead to the formation of colored, often polymeric, byproducts.[10]
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a direct Q&A format, providing both the causal explanation and a clear path to resolution.
Issue: Product Degradation During Acidic Reaction or Workup
Q: My reaction appears successful by TLC, but my yield is drastically lower after an acidic workup. In some cases, I isolate a complex mixture of byproducts. What is happening and how can I fix it?
A: This is a classic sign of acid-catalyzed furan ring opening. The strong acid used in your reaction or, more commonly, during an aqueous workup (e.g., an HCl wash) is protonating and cleaving the furan ring of your product.[11]
Causality Check:
-
Acid Strength: Strong mineral acids (HCl, H₂SO₄) are highly aggressive toward furans.[4]
-
Substituent Effects: Electron-releasing groups (e.g., alkyl, alkoxy) on the furan ring exacerbate instability by making the ring more electron-rich and prone to protonation. Conversely, electron-withdrawing groups (e.g., formyl, carboxyl, nitro) increase stability.[3][12]
-
Temperature: Degradation rates increase significantly with temperature. Performing acidic steps at elevated temperatures is highly detrimental.[3]
-
Solvent: Protic solvents (water, alcohols) can act as nucleophiles in the ring-opening cascade.[6]
Troubleshooting & Mitigation Protocol
-
pH Control is Critical: During aqueous workups, avoid strong acids entirely. Use a saturated solution of a milder acid like ammonium chloride or carefully adjust the pH to 4-5 using dilute acetic acid or a buffered solution.[5] Special care must be taken to avoid localized areas of high acidity.
-
Lower the Temperature: Perform all acidic washes or extractions at low temperatures (0 °C to 5 °C) to minimize the rate of decomposition.[11]
-
Switch to Milder Reagents: For reactions requiring an acid catalyst (e.g., acylations), replace strong Lewis or Brønsted acids with milder alternatives.
-
Stability Test: If you suspect your product is unstable, perform a simple test. Before the full-scale workup, take a small aliquot of the crude reaction mixture, expose it to the planned acidic conditions in a test tube, and monitor it by TLC over 15-30 minutes.[14] If a new spot appears or the product spot diminishes, your workup is too harsh.
Issue: Low Yield in Paal-Knorr or Related Furan Syntheses
Q: My Paal-Knorr synthesis of a furan from a 1,4-dicarbonyl compound is giving a very low yield. What are the common pitfalls?
A: Low yields in this acid-catalyzed cyclization are common and usually point to suboptimal catalyst choice, harsh conditions, or side reactions. [4] The very conditions needed to form the furan can also destroy it.
Causality Check:
-
Catalyst Overkill: Strong protic acids can promote polymerization and charring of the dicarbonyl starting material or the furan product.[4]
-
Reaction Time & Temperature: Prolonged heating, even with a mild catalyst, can lead to degradation. The goal is to find the minimum time and temperature required for cyclization.[4]
-
Solvent Choice: The solvent must effectively dissolve the reactants but should not promote side reactions. A comprehensive study has shown that polar aprotic solvents can have a stabilizing effect on furans.[10][15][16]
Optimized Protocol: Mild Paal-Knorr Furan Synthesis
-
Substrate: 1,4-dicarbonyl compound (1.0 mmol).
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 10 mol%).
-
Solvent: Toluene (5 mL).
-
Apparatus: Round-bottom flask equipped with a Dean-Stark trap and condenser.
-
Procedure: a. Combine the 1,4-dicarbonyl, p-TSA, and toluene in the flask. b. Heat the mixture to reflux. The Dean-Stark trap will azeotropically remove the water formed during the cyclization, driving the reaction to completion. c. Monitor the reaction progress by TLC or GC-MS (typically 1-4 hours). d. Upon completion, cool the reaction mixture to room temperature. e. Quench the reaction by washing with a saturated sodium bicarbonate solution to neutralize the acid. f. Proceed with standard extraction using a suitable organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography.
Issue: Confirming Furan Ring Opening
Q: How can I analytically confirm that furan ring opening is the source of my experimental problems?
A: The best way is to identify the characteristic ring-opened byproducts. Since the primary products are often 1,4-dicarbonyls, you can use analytical techniques sensitive enough to detect these species in your crude reaction mixture.
Protocol: Detection of Ring-Opened Products by GC-MS
-
Objective: To identify volatile degradation products characteristic of furan ring cleavage.
-
Sample Preparation: a. Take an aliquot of your crude reaction mixture post-workup. b. If necessary, dilute with a suitable solvent (e.g., dichloromethane, ethyl acetate). c. For enhanced sensitivity with trace amounts, consider using Solid-Phase Microextraction (SPME). Expose a CAR/PDMS SPME fiber to the headspace of your sample vial (e.g., heat to 50-60°C for 15 minutes) to adsorb volatile analytes.[17][18]
-
GC-MS Analysis: a. Injection: Inject the diluted sample or desorb the SPME fiber into the GC inlet. b. Separation: Use a standard non-polar column (e.g., HP-5MS) suitable for separating a range of organic compounds.[18] c. Detection: Operate the mass spectrometer in electron ionization (EI) scan mode.
-
Data Interpretation: Look for mass spectra corresponding to the expected ring-opened products. For a simple furan, this would be a C4 dicarbonyl. For substituted furans, calculate the mass of the expected 1,4-dicarbonyl and search for that molecular ion and its characteristic fragmentation pattern in your chromatogram.
Section 3: Proactive Strategies and Data-Driven Choices
The best way to manage furan instability is to prevent it. This section provides data and best practices for designing robust experimental plans.
Data Presentation: Solvent and Additive Effects on Furan Stability
A systematic study on furan stability provides critical insights into selecting optimal reaction conditions.[10] The following table summarizes the stability of various furan derivatives in different solvents with acidic or basic additives, categorized from "Excellent" (minimal degradation) to "Destructive" (significant degradation).
| Furan Derivative | Solvent | Additive | Stability Classification | Reference |
| Furfural (FF) | DMF | None | Excellent (>95% recovery) | [10] |
| Furfural (FF) | DMF | H₂SO₄ | Suitable (75-94% recovery) | [10] |
| Furfural (FF) | Dichloroethane | H₂SO₄ | Destructive (25-50% recovery) | [10] |
| HMF | DMF | None | Excellent (>95% recovery) | [10] |
| HMF | Acetonitrile | H₂SO₄ | Unsuitable (50-74% recovery) | [10] |
| HMF | Dichloroethane | H₂SO₄ | Highly Destructive (<25% recovery) | [10] |
| DFF | DMF | NaOH | Excellent (>95% recovery) | [10] |
| DFF | Dichloroethane | NaOH | Good (>90% recovery) | [10] |
Key Takeaway: Polar aprotic solvents, particularly DMF, have a pronounced stabilizing effect on furan derivatives under both acidic and basic conditions, making them a superior choice for many reactions.[10][15][16]
Section 4: Visualizations
Mechanisms and Workflows
// Edges Furan -> Protonated [label="+ H⁺\n(Rate-Limiting)"]; Protonated -> Furanol [label="+ H₂O\n(Nucleophilic Attack)"]; Furanol -> ProtonatedO [label="+ H⁺"]; ProtonatedO -> Opened [label="Ring Cleavage\n- H⁺"]; } dot Caption: Acid-catalyzed degradation pathway of the furan ring.
References
-
Liang, X., Haynes, B. S., & Montoya, A. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. [Link][5][6][17][19]
-
Stamhuis, E. J., Drenth, W., & Berg, H. (1964). Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran. Recueil des Travaux Chimiques des Pays-Bas. [Link][7]
-
Nikbin, N., Caratzoulas, S., & Vlachos, D. G. (2013). On the Brønsted acid-catalyzed homogeneous hydrolysis of furans. ChemSusChem. [Link][9][20]
-
Ananikov, V. P., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link][10][15]
-
Gordon, J. C., et al. (2016). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology. [Link][21][22]
-
Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development. [Link][1]
-
Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link][2]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link][12]
-
ResearchGate. (2024). General scheme of the study of furan stability. [Link][3]
-
National Institutes of Health (NIH). (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link][18]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link][14]
-
Falco, L., et al. (2021). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers. [Link][13]
Sources
- 1. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 13. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization | MDPI [mdpi.com]
- 14. How To [chem.rochester.edu]
- 15. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - Ananikov Lab [ananikovlab.ru]
- 16. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution [ouci.dntb.gov.ua]
- 20. On the Brønsted acid-catalyzed homogeneous hydrolysis of furans. | Semantic Scholar [semanticscholar.org]
- 21. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Furan Amino Acid Synthesis
Welcome to the Technical Support Center for troubleshooting the purification of furan amino acids. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of byproducts from furan amino acid synthesis. The following sections provide in-depth, experience-driven advice in a question-and-answer format to help you optimize your purification workflows.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude furan amino acid product?
A1: The impurities in your crude product will largely depend on the specific synthetic route employed. However, some common classes of byproducts include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as furan-containing aldehydes, ketones, or nitriles.[1]
-
Side-Reaction Products: The inherent reactivity of the furan ring and the amino acid moiety can lead to various side reactions. For instance, in syntheses involving strong bases like n-butyllithium, self-condensation of reagents can occur.[2]
-
Degradation Products: Furan rings are notoriously sensitive to acidic conditions, which can lead to protonation-activated polymerization or ring-opening, forming dicarbonyl compounds.[3][4] This is a critical consideration during acidic workups or purification on acidic stationary phases like silica gel.[1][3]
-
Protecting Group Byproducts: If you are using protecting groups for the amine or carboxylic acid functionalities, byproducts from the deprotection step will be present. The nature of these byproducts depends on the protecting group used (e.g., t-Boc, Cbz, Fmoc).[5][6]
-
Over-reduction Products: In reactions involving strong reducing agents like Lithium Aluminum Hydride (LiAlH₄), the furan ring itself can be partially or fully saturated, leading to tetrahydrofuran derivatives.[3]
Q2: My furan amino acid seems to be degrading during column chromatography on silica gel. What's happening and how can I prevent it?
A2: This is a very common issue. The acidic nature of standard silica gel can catalyze the degradation of the acid-sensitive furan ring.[1][7] Here are several strategies to mitigate this problem:
-
Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your non-polar solvent containing a small amount of a base, like triethylamine (TEA) (typically 0.1-1% v/v).[1] After gentle stirring, the excess solvent can be decanted, and the silica packed as usual. This neutralizes the acidic sites on the silica surface.
-
Use a Modified Eluent: Add a basic modifier directly to your mobile phase. A common practice is to include 0.1-1% triethylamine in the eluent system.[1] For highly polar amines, a mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 90:9:1) can be effective.[1]
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[1]
-
Work Quickly: Minimize the contact time of your compound with the stationary phase by running the chromatography as efficiently as possible.[1]
Q3: I'm observing significant peak tailing during HPLC analysis of my furan amino acid. What are the causes and solutions?
A3: Peak tailing, especially with amino compounds on silica-based columns, is often due to strong interactions between the basic amino group and acidic residual silanol groups on the stationary phase.[8] To address this:
-
Mobile Phase Modifiers: Add a competitor base to your mobile phase, such as triethylamine (0.1-1% v/v), to block the active silanol sites.[1]
-
Adjust pH: For reverse-phase chromatography, adjusting the pH of the aqueous component of your mobile phase can significantly impact peak shape. Adding a small amount of an acid like acetic acid (e.g., 0.1%) can protonate the amine, reducing its interaction with the stationary phase.[9]
-
Consider a Different Column: If tailing persists, you might need to switch to a column specifically designed for the analysis of basic compounds, or explore alternative chromatography modes like Hydrophilic Interaction Liquid Chromatography (HILIC) for very polar compounds.[8]
II. Troubleshooting Guides
A. Column Chromatography Issues
| Problem | Probable Cause(s) | Solutions |
| Product is stuck on the column | The compound is highly polar and is strongly adsorbed to the silica gel. | - Increase the polarity of the eluent system. A gradient of 1-10% methanol in dichloromethane is a good starting point.[8]- For basic compounds, add a small amount of a base like triethylamine or ammonia to the mobile phase.[8]- Consider reverse-phase chromatography if your compound is water-soluble.[8] |
| Product co-elutes with an impurity | The polarity of the product and the impurity are too similar in the chosen solvent system. | - Try a different solvent system with different selectivities (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/methanol system).- If the impurity has a different functional group, consider a pre-purification step like a liquid-liquid extraction to remove it. |
| Streaking of the product band on the column | The crude product was not properly adsorbed onto the silica before loading. | - Dry-load your sample: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of the column.[3] |
B. Crystallization Challenges
| Problem | Probable Cause(s) | Solutions |
| Failure to induce crystallization | The solution is not supersaturated, or there are no nucleation sites. | - Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[1]- Seeding: Add a tiny crystal of the pure compound to the solution.[1]- Antisolvent Addition: Slowly add a solvent in which your compound is insoluble (an antisolvent) to a concentrated solution of your compound.[1] |
| "Oiling out" instead of crystallizing | The compound is separating from the solution as a liquid instead of a solid. This can be due to high concentration or a low melting point. | - Dilute the Solution: Add more of the crystallization solvent to dissolve the oil, then attempt to crystallize again from a more dilute solution.[1]- Change the Solvent: Experiment with different solvents or solvent mixtures.[1]- Trituration: Add a small amount of a solvent in which the impurities are soluble but your compound is not, and stir or sonicate. This may induce solidification.[1] |
| Poor crystal quality | Rapid crystal growth is trapping impurities. | - Slow down the crystallization process. This can be achieved by slower cooling or slower addition of an antisolvent.- Consider recrystallization from a different solvent system. |
C. Liquid-Liquid Extraction Inefficiencies
| Problem | Probable Cause(s) | Solutions |
| Low recovery of the product | The product has significant solubility in the aqueous phase. | - Increase the number of extractions: Perform multiple extractions with smaller volumes of the organic solvent.[3]- Salting out: Saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the organic compound in the aqueous phase.[3]- Use a continuous liquid-liquid extractor for highly water-soluble products.[3][10] |
| Formation of an emulsion | The two phases are not separating cleanly. | - Add brine: Add a small amount of a saturated sodium chloride solution to help break up the emulsion.[10]- Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.- Filtration: Passing the mixture through a bed of celite or glass wool can sometimes break the emulsion. |
III. Experimental Workflows & Diagrams
A. General Purification Workflow for Furan Amino Acids
The following diagram illustrates a typical decision-making process for purifying a crude furan amino acid product.
Caption: Decision tree for selecting and troubleshooting the purification of furan amino acids.
B. Protocol: Base-Treated Silica Gel Chromatography
This protocol is designed to minimize the degradation of acid-sensitive furan amino acids during column chromatography.
Materials:
-
Silica gel
-
Triethylamine (TEA)
-
Non-polar solvent (e.g., hexane or dichloromethane)
-
Eluent system (e.g., dichloromethane/methanol)
Procedure:
-
Prepare the Slurry: In a fume hood, add the required amount of silica gel to a beaker. Add the non-polar solvent to create a slurry.
-
Add Base: To the slurry, add triethylamine to a final concentration of 1% (v/v).
-
Equilibrate: Gently stir the slurry for 15-20 minutes to allow the triethylamine to neutralize the acidic sites on the silica gel.
-
Pack the Column: Carefully pour the slurry into the chromatography column, allowing the solvent to drain.
-
Wash the Column: Wash the packed silica gel with 2-3 column volumes of the non-polar solvent to remove excess triethylamine.
-
Equilibrate with Eluent: Equilibrate the column with your starting eluent system.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent and load it onto the column. Alternatively, perform a dry loading.
-
Elute and Collect Fractions: Begin eluting with your chosen solvent system, collecting fractions and monitoring by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified furan amino acid.
C. Troubleshooting Logic: Furan Ring Instability
The following diagram outlines the potential degradation pathways of the furan ring under acidic conditions and suggests preventative measures.
Caption: Degradation pathways of the furan ring and preventative strategies.
IV. References
-
BenchChem. (n.d.). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Purification of Furan Reaction Mixtures. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Purification of Polar Furan Derivatives by Chromatography. Retrieved from
-
BenchChem. (n.d.). Improving the yield and purity of 3-Amino-1-(furan-3-yl)propan-1-ol. Retrieved from
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]
-
Fields, G. B. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from
-
BenchChem. (n.d.). Identifying common impurities in 3-(Furan-3-yl)-3-oxopropanenitrile synthesis. Retrieved from
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from
-
Rojo, J., et al. (2011). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Food Chemistry, 128(3), 820-826. Retrieved from
-
BenchChem. (n.d.). Optimizing reaction conditions for 3-Amino-1-(furan-3-yl)propan-1-ol synthesis. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. scispace.com [scispace.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
impact of different coupling reagents on furan peptide synthesis
A Guide to Navigating the Impact of Coupling Reagents
Welcome to the technical support center for furan peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges encountered when incorporating furan-containing amino acids into peptide sequences. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your work.
The incorporation of unnatural amino acids, such as 3-(2-furyl)-L-alanine, offers exciting possibilities for developing novel peptide therapeutics and chemical biology tools, notably for covalent crosslinking to protein targets.[1] However, the success of the synthesis is critically dependent on the selection of the appropriate coupling reagent. This guide provides in-depth answers to common questions and troubleshooting strategies for issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the role and choice of coupling reagents in the context of furan peptide synthesis.
Q1: Why is the choice of coupling reagent so critical for synthesizing peptides containing furan?
The choice of a coupling reagent is a pivotal factor in any peptide synthesis, but it becomes even more critical when dealing with unnatural or sterically hindered amino acids like 3-(2-furyl)-L-alanine. The efficiency of peptide bond formation dictates the final yield and purity of the target molecule.[2][3] An inadequate coupling strategy can lead to a host of problems, including:
-
Low Yields: Incomplete reactions result in deletion sequences, where one or more amino acids are missing from the final peptide, significantly reducing the yield of the desired full-length product.[3][4]
-
Difficult Purifications: A failed or inefficient coupling step generates a complex mixture of closely related impurities that can be challenging and time-consuming to separate from the target peptide via HPLC.[5]
-
Epimerization: The activation of the carboxylic acid group can lead to the loss of stereochemical integrity at the α-carbon, a side reaction known as epimerization or racemization.[6][7] This is particularly problematic as the resulting diastereomers can be difficult to purify and may have altered biological activity.[7][8]
The furan-containing amino acid can be considered a "difficult" residue due to its steric bulk. Therefore, a highly efficient coupling reagent is necessary to overcome these challenges and ensure the synthesis is successful.[9][10]
Q2: What are the main classes of coupling reagents, and which are recommended for furan peptide synthesis?
Coupling reagents are broadly categorized based on their chemical structure. The most common classes are carbodiimides and onium salts (aminium/uronium and phosphonium).[9][11]
-
Carbodiimides (e.g., DCC, DIC): These were among the first coupling reagents used in peptide synthesis.[2][12] While effective, they are known to cause side reactions, including the dehydration of asparagine and glutamine residues and significant epimerization.[9][13] To minimize epimerization, they are almost always used with additives like 1-hydroxybenzotriazole (HOBt).[12][13] For solid-phase synthesis, DIC is preferred over DCC because its urea byproduct is more soluble and can be washed away.[13]
-
Onium Salts (Aminium/Uronium and Phosphonium): This class is now the most widely used for its high efficiency, rapid reaction times, and lower risk of side reactions compared to carbodiimides.[6][9]
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents form highly reactive ester intermediates. HATU is generally considered superior to HBTU, especially for difficult couplings, as it reacts faster and results in less epimerization.[10][14][15][16] This enhanced performance is due to the 7-azabenzotriazole (HOAt) moiety in HATU, which creates a more reactive active ester.[14] COMU is a newer generation reagent based on OxymaPure that also shows excellent efficiency, comparable to HATU, with the added benefits of generating water-soluble byproducts and avoiding potentially explosive benzotriazole components.[12][13][17]
-
Phosphonium Salts (e.g., BOP, PyBOP, PyAOP): These are also highly efficient reagents. A key advantage is that they do not cause guanidinylation, a side reaction where uronium salts can react with the N-terminal amine of the peptide, terminating the chain.[12][18] PyBOP is a common choice, though its precursor, BOP, is now avoided because its byproduct is carcinogenic.[9][11]
-
For furan peptide synthesis, starting with a high-efficiency onium salt like HATU or COMU is strongly recommended to overcome potential steric hindrance and ensure high coupling yields.
Q3: Is the furan ring itself sensitive to standard coupling conditions?
The furan moiety is generally stable under standard solid-phase peptide synthesis (SPPS) conditions, including repeated cycles of Fmoc deprotection (piperidine in DMF) and coupling.[1] Its chemical reactivity is primarily unlocked upon oxidation, which is a feature exploited for its application in forming covalent bonds with biological targets.[1] Standard coupling reagents and conditions are not oxidative and therefore should not chemically alter the furan ring. However, it is always prudent to analyze the final product by mass spectrometry to confirm the integrity of the entire peptide, including the furan-containing residue.
Q4: How do additives like HOBt, HOAt, and OxymaPure influence the coupling reaction?
Additives are crucial in peptide synthesis, serving two main purposes: accelerating the reaction rate and suppressing epimerization.[6][9] They work by forming an active ester intermediate with the carbodiimide-activated amino acid. This ester is more reactive towards the amine than the initial activated species but less prone to forming the oxazolone intermediate that leads to epimerization.[6][7]
-
HOBt (1-Hydroxybenzotriazole): The classic additive, widely used with carbodiimides.[19]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Superior to HOBt. The nitrogen atom at the 7-position provides anchimeric assistance, stabilizing the intermediate and making the resulting active ester more reactive.[6][19] This leads to faster coupling and better suppression of epimerization. It is the additive component within the HATU reagent.[10]
-
OxymaPure (Ethyl 2-cyano-2-(hydroximino)acetate): A modern additive with reactivity comparable to HOAt but without the potentially explosive nature of benzotriazoles.[12][19] It is the additive component within the COMU reagent.
When using a carbodiimide like DIC for furan peptide synthesis, the addition of HOAt or OxymaPure is highly recommended over HOBt.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the synthesis of furan-containing peptides.
Problem: Low Coupling Efficiency & Poor Yield
Q: My Kaiser test remains positive (blue beads) after the coupling step for the furan-containing amino acid, and my final mass spectrum shows significant deletion sequences. What should I do?
This is a classic sign of incomplete coupling, which is a common cause of low overall yield.[4] The steric bulk of the furan-containing residue can hinder the reaction.
Causality: Inefficient coupling can be caused by an insufficiently reactive coupling reagent, aggregation of the growing peptide chain, or suboptimal reaction conditions.[5][20]
Solutions:
-
Switch to a More Powerful Reagent: If you are using a standard reagent like HBTU or DIC/HOBt, switch to a more potent activator known to be effective for hindered couplings.
-
Perform a Double Coupling: Immediately after the first coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of the amino acid and coupling reagent.
-
Increase Reaction Time or Temperature: Extend the coupling time from the standard 40-60 minutes to 2 hours. Alternatively, performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can improve efficiency, though this should be done cautiously as it can also increase the risk of epimerization.[18]
-
Change the Solvent: If peptide aggregation is suspected, especially in longer sequences, switching the primary solvent from DMF to N-methylpyrrolidone (NMP) can help. NMP is better at solvating peptide chains and disrupting secondary structures that can cause aggregation.[20]
Workflow: Optimizing a Failed Coupling
Caption: Decision workflow for troubleshooting incomplete coupling.
Problem: Epimerization (Racemization)
Q: My final HPLC analysis shows a significant peak next to my main product peak with the same mass. How can I prevent this?
This is a strong indication of epimerization, where the stereochemistry of the activated amino acid has inverted during the coupling reaction.[7] This side reaction is a major concern as it compromises the purity and potential biological function of your peptide.[8]
Causality: Epimerization occurs when the α-proton of the activated amino acid is abstracted by a base. This is often facilitated by the formation of an oxazolone intermediate, which is more likely with highly activating reagents or strong bases.[6][7]
Solutions:
-
Use a Low-Epimerization Reagent: Some reagents are inherently better at suppressing this side reaction.
-
Choose the Right Base: The base used to activate the coupling reagent plays a significant role.
-
Control Stoichiometry and Temperature: Over-activation can increase epimerization. Avoid using a large excess of the coupling reagent. Perform couplings at room temperature unless a higher temperature is absolutely necessary to drive the reaction to completion.[12]
Data Summary: Relative Performance of Coupling Reagents
| Reagent Class | Example Reagent | Relative Reactivity | Epimerization Risk | Key Pro / Con | Recommended for Furan Peptides? |
| Carbodiimide | DIC / HOBt | Moderate | Moderate to High | Pro: Inexpensive. Con: Byproducts, higher epimerization.[2][13] | Use with caution; prefer DIC/HOAt. |
| Aminium/Uronium | HBTU | High | Moderate | Pro: Efficient. Con: Less reactive than HATU, can cause guanidinylation.[14][15] | Yes, but HATU is better. |
| Aminium/Uronium | HATU | Very High | Low | Pro: Excellent for hindered couplings, low epimerization.[10][14] Con: Higher cost. | Highly Recommended. |
| Aminium/Uronium | COMU | Very High | Low | Pro: High reactivity, non-explosive, water-soluble byproducts.[13][17] Con: Lower solution stability.[19] | Highly Recommended. |
| Phosphonium | PyBOP | High | Low | Pro: No guanidinylation risk.[12] Con: Byproduct can be hard to remove. | Recommended, especially for cyclization. |
Problem: Guanidinylation Side Reaction
Q: My mass spectrum shows a peak corresponding to my target peptide +42 Da, and the synthesis appears to have stopped prematurely. What happened?
This indicates guanidinylation of the N-terminal amine, a side reaction specific to uronium/aminium-type coupling reagents like HBTU and HATU.[18] The reagent itself reacts with the free amine on the peptide chain, forming a stable guanidinium group that cannot be elongated further.
Causality: This occurs when the uronium/aminium reagent is present in excess relative to the carboxylic acid component and has time to react with the peptide's N-terminus.[13][18]
Solutions:
-
Adjust Stoichiometry: Use a slight excess of the Fmoc-amino acid relative to the resin loading, but use a stoichiometric or slightly deficient amount of the coupling reagent (e.g., 1.2 eq amino acid, 1.15 eq coupling reagent, 2.4 eq base). This ensures the coupling reagent is consumed by the amino acid before it can react with the peptide chain.
-
Pre-activate the Amino Acid: Mix the Fmoc-amino acid, coupling reagent, and base in a separate vial for 1-2 minutes before adding the mixture to the resin.[18] This allows the active ester to form in solution, minimizing the amount of free coupling reagent that comes into contact with the resin.
-
Switch to a Phosphonium Reagent: Phosphonium reagents like PyBOP do not have the chemical structure that leads to guanidinylation and are an excellent alternative if this side reaction is persistent.[12]
Mechanism: Peptide Coupling vs. Guanidinylation
Caption: Competing reactions for uronium reagents.
Section 3: Experimental Protocols
Protocol 1: Standard Coupling Cycle for Fmoc-3-(2-furyl)-L-alanine
This protocol assumes a solid-phase synthesis on a 0.1 mmol scale.
-
Resin Preparation: Swell the resin (e.g., 125 mg of 0.8 mmol/g Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 x 1 minute).
-
-
Coupling Reaction (HATU):
-
In a separate vial, dissolve Fmoc-3-(2-furyl)-L-alanine (5 eq., 0.5 mmol), HATU (4.9 eq., 0.49 mmol), and DIPEA (10 eq., 1.0 mmol) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin with DMF (3 x 1 minute), DCM (3 x 1 minute), and DMF (3 x 1 minute).
-
-
Confirmation (Optional but Recommended):
-
Take a small sample of resin beads and perform a qualitative Kaiser test to check for free primary amines. A negative result (yellow/colorless beads) indicates a complete reaction.[4] If the test is positive, consider performing a second coupling (Step 3).
-
Protocol 2: Test Cleavage and Analysis
This protocol is used to check the progress of the synthesis on a small scale before committing to cleaving the entire batch.[4]
-
Sample Preparation: After the final coupling and washing steps, take ~10-20 mg of the dried peptide-resin and place it in a microcentrifuge tube.
-
Cleavage:
-
Add 200 µL of a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) to the resin.
-
Caution: Work in a fume hood and wear appropriate PPE. TFA is highly corrosive.
-
Let the reaction proceed for 2-3 hours at room temperature with occasional vortexing.
-
-
Peptide Precipitation:
-
Filter the resin away from the cleavage solution.
-
Precipitate the crude peptide by adding the TFA solution to a tube of cold diethyl ether (1.5 mL).[14]
-
Centrifuge the tube to pellet the precipitated peptide.
-
-
Analysis:
-
Decant the ether, wash the pellet with more cold ether, and allow the pellet to air dry.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by LC-MS to confirm the mass of the desired furan-containing peptide and identify any major impurities.
-
References
- A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs.
- HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency - Benchchem. (URL: )
- Coupling Reagents - Aapptec Peptides. (URL: )
- Recent development of peptide coupling reagents in organic synthesis - Royal Society of Chemistry. (URL: )
- Furan-modified peptides for crosslinking to GPCRs - Ghent University Library. (URL: )
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article - International Journal of Pharmaceutical Sciences Review and Research. (URL: )
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - ACS Public
- A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis - Benchchem. (URL: )
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Cre
- Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Bio. (URL: )
- Choosing the Right Coupling Reagent for Peptides.
- Yields of the peptide coupling reactions and comparison of HBTU and HATU - ResearchG
- Peptide Coupling Reagents Guide - Sigma-Aldrich. (URL: )
- Novabiochem® Coupling reagents - Merck Millipore. (URL: )
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: )
- HATU: The Core Reagent for Peptide & Drug Synthesis - Suzhou Highfine Biotech. (URL: )
- Side reactions in peptide synthesis: An overview - Bibliomed. (URL: )
- Quantitative description of epimerization pathways using the carbodiimide method in the synthesis of peptides - Journal of the Chemical Society, Perkin Transactions 2. (URL: )
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (URL: )
- Troubleshooting low yield in solid-phase peptide synthesis - Benchchem. (URL: )
- Epimerisation in Peptide Synthesis - MDPI. (URL: )
- Peptide synthesis with carbodiimide - PubMed. (URL: )
- Epimerisation in Peptide Synthesis - PubMed. (URL: )
- Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. (URL: )
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them - Ossian. (URL: )
- What do you do when your peptide synthesis fails? - Biotage. (URL: )
- The Journal of Organic Chemistry Ahead of Print - ACS Public
- Enantioselective Total Synthesis of the Proposed Structure of Furan-Containing Polyketide - ACS Public
- Peptide Purity & Yield Optimizing in SPPS - Gyros Protein Technologies. (URL: )
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC - NCBI. (URL: )
Sources
- 1. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. Epimerisation in Peptide Synthesis [mdpi.com]
- 8. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 11. file.globalso.com [file.globalso.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. peptide.com [peptide.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to Chiral Purity Analysis of 3-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid by HPLC
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For novel compounds like 3-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid, a Boc-protected β-amino acid containing a furan moiety, ensuring enantiomeric purity is a paramount analytical challenge. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of this specific molecule. We will explore the rationale behind method development, present a robust analytical protocol, and compare it with alternative techniques to provide a comprehensive framework for researchers and drug development professionals.
The Criticality of Chiral Separation
Enantiomers, non-superimposable mirror-image isomers, often exhibit starkly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even toxic. The tragic case of thalidomide serves as a stark reminder of this principle. Therefore, regulatory bodies worldwide mandate strict control over the chiral purity of drug substances. For a novel molecule like this compound, establishing a reliable and validated analytical method for quantifying the enantiomeric excess (% ee) is a foundational step in its development pathway.
Primary Technique: Chiral HPLC on a Polysaccharide-Based Stationary Phase
Chiral HPLC is the gold standard for enantiomeric purity analysis, prized for its robustness, versatility, and the vast array of available chiral stationary phases (CSPs).[1] The principle relies on the differential, transient formation of diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.[2]
Method Development Strategy: An Expert's Perspective
Given the absence of a pre-existing method for this specific analyte, a systematic method development strategy is essential.[3][4] The structure of our target molecule—containing a Boc-protecting group, a carboxylic acid, and an aromatic furan ring—guides our choice of CSP.
-
Analyte Characteristics : The molecule is a Boc-protected β-amino acid. The Boc group adds steric bulk and lipophilicity. The furan ring provides π-π interaction sites, and the carboxylic acid allows for hydrogen bonding and ionic interactions.
-
CSP Selection Rationale : Polysaccharide-based CSPs, particularly those derived from derivatized cellulose or amylose, are exceptionally versatile and often the first choice for screening chiral compounds.[2][5] They offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion into "chiral pockets" formed by the polymer structure.[2] Specifically, an amylose-based CSP like Daicel's CHIRALPAK® AD-H is an excellent starting point, as it has demonstrated broad selectivity for N-protected amino acids and compounds with aromatic moieties.[6][7][8]
-
Mobile Phase Selection : Normal Phase (NP) chromatography, using a mixture of an alkane (like n-hexane) and an alcohol modifier (like 2-propanol or ethanol), is typically the most effective mode for polysaccharide CSPs.[5][9] This solvent system promotes the hydrogen bonding interactions crucial for chiral recognition on these phases. To improve peak shape for the acidic analyte, a small amount of an acidic additive, such as trifluoroacetic acid (TFA), is incorporated.
Analytical Workflow Diagram
The following diagram illustrates the comprehensive workflow for chiral purity analysis, from initial sample handling to the final purity calculation.
Caption: High-level workflow for chiral HPLC analysis.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating a racemic standard to confirm separation and system suitability tests to ensure performance.
1. Materials and Instrumentation:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Chiral Column: Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (Part No. 19325).[10]
-
Chemicals: HPLC grade n-hexane, 2-propanol (IPA), and trifluoroacetic acid (TFA).
-
Sample: this compound (both the test sample and a 50:50 racemic standard).
2. Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Mobile Phase | n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) | Optimal polarity for interaction with the CSP; TFA suppresses ionization of the carboxylic acid, reducing peak tailing.[9] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency and reasonable run time. |
| Column Temp. | 25°C | Temperature control ensures retention time stability. Lower temperatures can sometimes improve resolution. |
| Detection | UV at 220 nm | The furan ring and carbonyl groups provide UV absorbance. 220 nm is a common wavelength for detecting such chromophores. |
| Injection Vol. | 10 µL | A standard volume to balance sensitivity and peak shape. |
| Sample Conc. | 1.0 mg/mL in mobile phase | Provides a strong detector response without overloading the column. |
3. Experimental Procedure:
-
System Preparation: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the racemic standard (1.0 mg/mL) six consecutive times.
-
Acceptance Criteria:
-
The resolution (Rs) between the two enantiomer peaks must be ≥ 1.5.
-
The relative standard deviation (%RSD) for the retention times of both peaks must be ≤ 2.0%.
-
The tailing factor for both peaks should be between 0.8 and 1.5.
-
-
-
Analysis:
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the test sample solution in duplicate.
-
-
Data Processing:
-
Integrate the peak areas for both enantiomers in the test sample chromatogram.
-
Calculate the enantiomeric purity (or enantiomeric excess, % ee) using the area percent method:
-
% Enantiomeric Purity = (Area of Major Enantiomer / (Area of Major + Area of Minor)) x 100
-
% ee = ((Area of Major - Area of Minor) / (Area of Major + Area of Minor)) x 100
-
-
This method, once established, must be validated according to regulatory guidelines such as ICH Q2(R1) or USP General Chapter <1225>.[11][12][13][14][15] Validation ensures the method is accurate, precise, specific, and robust for its intended purpose.[12]
Comparison with Alternative Analytical Methodologies
While chiral HPLC is the predominant technique, other methods offer distinct advantages and can be considered depending on the specific analytical need.[1][]
| Feature | Chiral HPLC (Recommended) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning with a solid Chiral Stationary Phase (CSP).[2] | Differential partitioning using a supercritical fluid (CO₂) mobile phase and a CSP.[17] | Differential migration in an electric field within a capillary, using a chiral selector in the buffer.[18] |
| Speed | Moderate (Typical run times 10-30 min).[1] | Very Fast. Run times are often 3-5 times shorter than HPLC due to low mobile phase viscosity.[19] | Fast. High separation efficiencies lead to short analysis times.[17] |
| Solvent Use | High (Uses organic solvents like hexane). | "Green" Technique. Primarily uses captured CO₂, significantly reducing organic solvent waste.[19] | Extremely Low. Uses microliters of buffer per run. |
| Sensitivity | High (ng to µg range with UV detector). | Comparable to or slightly better than HPLC. | Very High (pg to ng range), but small injection volumes can limit concentration sensitivity. |
| Robustness | Excellent. Highly established, reliable, and transferable technology. | Good. Modern instruments are robust, but technology is less widespread than HPLC. | Moderate. Susceptible to matrix effects and capillary surface variations. |
| Ideal Use Case | Gold-standard for QC, stability testing, and routine purity analysis. | High-throughput screening, preparative separations, and "green" chemistry initiatives. | Analysis of very small sample quantities, complex matrices, and charged molecules. |
| Causality | The strong, specific interactions (H-bonding, π-π) with the polysaccharide CSP in a non-polar environment provide excellent and reliable selectivity for a broad range of molecules. | The low viscosity and high diffusivity of supercritical CO₂ allow for very high flow rates without losing efficiency, drastically cutting analysis time.[19] | The extremely high plate counts (>100,000) generated by electro-osmotic flow result in exceptionally sharp peaks and high resolving power. |
Conclusion: An Informed Decision
For the routine, high-stakes quality control of This compound , the recommended chiral HPLC method using a polysaccharide-based CSP stands out as the most robust, reliable, and well-understood technique. Its proven performance, transferability, and the wealth of available expertise make it the authoritative choice for ensuring the chiral integrity of this pharmaceutical intermediate.
While alternative methods like SFC and CE offer compelling advantages in speed and sustainability, they are best leveraged in specific contexts.[][17] SFC is an outstanding option for high-throughput screening during early discovery or for large-scale preparative purification. CE excels when sample volume is severely limited. However, for the definitive, validated purity assessment required in later-stage development and manufacturing, the established HPLC protocol provides the highest degree of confidence and regulatory acceptance. By understanding the underlying principles and comparative strengths of each technique, scientists can select the most appropriate tool to meet their specific analytical objectives, ensuring both scientific rigor and developmental efficiency.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]
-
USP <1225> Method Validation. BA Sciences. Available at: [Link]
-
Chiral HPLC Method Development. I.B.S. Available at: [Link]
-
VALIDATION OF COMPENDIAL METHODS - General Chapters. USP. Available at: [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Available at: [Link]
-
Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. Shimadzu Scientific Instruments. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
-
Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]
-
<1225> Validation of Compendial Procedures. USP-NF. Available at: [Link]
-
Novel Chiral Stationary Phases for the Resolution of the Enantiomers of Amino Acids by Ligand Exchange Chromatography. Semantic Scholar. Available at: [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]
-
Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. NIH. Available at: [Link]
-
Separation of Furan on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. PubMed. Available at: [Link]
-
Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. Available at: [Link]
-
Daicel Chiral HPLC Catalogue. Velocity Scientific Solutions. Available at: [Link]
-
Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu. Available at: [Link]
-
Daicel Protein-based Chiral Columns. Element Lab Solutions. Available at: [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]
-
CHIRALPAK® AD-H 3.0x250mm, 5µm HPLC Column | 19045. Daicel Chiral Technologies. Available at: [Link]
-
Furanic Compounds Determination in HPLC. S4Science. Available at: [Link]
-
High-performance liquid chromatographic enantioseparation of B-amino acids. ResearchGate. Available at: [Link]
-
Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Daicel Chiral Technologies. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. velocityscientific.com.au [velocityscientific.com.au]
- 8. ct-k.com [ct-k.com]
- 9. chiraltech.com [chiraltech.com]
- 10. chiraltech.com [chiraltech.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. USP <1225> Method Validation - BA Sciences [basciences.com]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selvita.com [selvita.com]
A Comparative Guide to the Biological Activity of Furan- vs. Phenyl-Substituted β-Amino Acids: A Bioisosteric Approach in Drug Design
Introduction: The Significance of β-Amino Acids and the Role of Aromatic Moieties in Drug Discovery
β-Amino acids are structural isomers of the proteinogenic α-amino acids, distinguished by the placement of the amino group on the β-carbon of the carboxylic acid backbone.[1] This seemingly subtle structural alteration imparts significant conformational flexibility and, crucially, enhanced stability against enzymatic degradation compared to their α-counterparts.[2] Consequently, β-amino acid scaffolds are of profound interest in medicinal chemistry for the development of peptidomimetics and small molecule therapeutics with improved pharmacokinetic profiles.[2]
The incorporation of aromatic moieties, such as phenyl and furan rings, onto the β-amino acid framework can profoundly influence their biological activity. These aromatic groups can engage in various non-covalent interactions with biological targets, including π-π stacking, hydrophobic interactions, and hydrogen bonding, thereby modulating binding affinity and specificity.[3] This guide provides a comparative analysis of the biological implications of substituting a β-amino acid scaffold with a furan versus a phenyl ring, framed through the lens of bioisosterism.
While direct head-to-head comparative studies on a single β-amino acid backbone are not extensively available in the current literature, this guide will synthesize data from analogous compounds and established medicinal chemistry principles to provide a predictive framework for researchers in drug development.
Furan as a Bioisostere of the Phenyl Ring: A Strategic Replacement
In drug design, a furan ring is often employed as a bioisostere for a phenyl ring.[3] Bioisosteres are functional groups or molecules that possess similar physicochemical properties and elicit comparable biological responses. The strategic replacement of a phenyl group with a furan can lead to advantageous modifications in a molecule's steric and electronic properties, potentially enhancing metabolic stability, receptor interactions, and overall bioavailability.[3]
Herein, we explore the comparative impact of this bioisosteric substitution on the biological activities of β-amino acids.
Comparative Analysis of Biological Activities
Antimicrobial Activity
Both furan- and phenyl-substituted compounds have demonstrated significant antimicrobial properties. The specific substitution on the β-amino acid scaffold is anticipated to modulate this activity.
-
Furan-Substituted β-Amino Acids: The furan nucleus is a key component in numerous antimicrobial agents.[4][5] For instance, the natural product L-(+)-furanomycin, a furan-containing amino acid, exhibits antibacterial properties by disrupting protein synthesis.[6] Derivatives of 3-aryl-3-(furan-2-yl) propanoic acid have shown inhibitory activity against Escherichia coli, with Minimum Inhibitory Concentrations (MICs) as low as 64 µg/mL.[7] The electron-rich nature of the furan ring and its ability to participate in hydrogen bonding are thought to contribute to its antimicrobial efficacy.[3]
-
Phenyl-Substituted β-Amino Acids: Phenyl-substituted β-amino acid derivatives have also been reported to possess antimicrobial activity. For example, certain N-substituted-β-amino acid derivatives containing a 2-hydroxyphenyl moiety exhibit good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum.[8][9] The hydrophobic character of the phenyl ring can facilitate membrane disruption in microorganisms, contributing to its bactericidal or bacteriostatic effects.
Comparative Synopsis:
| Feature | Furan Substitution | Phenyl Substitution |
| Mechanism of Action | Can mimic natural substrates to interfere with metabolic pathways (e.g., protein synthesis).[6] | Often relies on membrane disruption and hydrophobic interactions. |
| Potency | Potentially high, with some derivatives showing MIC values in the low µg/mL range.[7] | Varies depending on the overall structure; some derivatives show good activity.[8][9] |
| Spectrum of Activity | Broad-spectrum activity has been observed against both Gram-positive and Gram-negative bacteria.[7] | Can be broad-spectrum, with reported activity against various bacterial strains.[8][9] |
Anticancer Activity
The development of novel anticancer agents is a major focus of drug discovery, and both furan- and phenyl-substituted β-amino acids have emerged as promising scaffolds.
-
Furan-Substituted β-Amino Acids: Numerous furan derivatives have been investigated for their antitumor properties.[10] Some furan-containing compounds have demonstrated potent cytotoxic activities against various human cancer cell lines, with IC50 values in the nanomolar range.[11] For instance, certain furan-conjugated tripeptides have shown inhibitory activity against HeLa cells with an IC50 of 0.15 ± 0.05 µg/mL.[7] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[11]
-
Phenyl-Substituted β-Amino Acids: β-Phenylalanine derivatives (β-PADs) have been explored as anticancer agents targeting various pathways.[2] For example, di- and tripeptide inhibitors containing β-PADs have shown to inhibit the proteasome with IC50 values as low as 1 nM.[2] Other β-PADs have demonstrated anti-proliferative activity in xenograft murine breast cancer models with IC50 values in the range of 12 to 20 μM.[2]
Comparative Synopsis:
| Feature | Furan Substitution | Phenyl Substitution |
| Mechanism of Action | Can induce apoptosis, cell cycle arrest, and inhibit key signaling pathways like PI3K/Akt.[10][11] | Can act as proteasome inhibitors or target other critical cancer-related pathways.[2] |
| Potency | High potency observed in some derivatives, with IC50 values reaching the nanomolar range.[11] | Potency varies widely, with some derivatives exhibiting nanomolar to micromolar IC50 values.[2] |
| Selectivity | The selectivity for cancer cells over normal cells is a key area of investigation. | Some derivatives have shown preferential activity against cancer cell lines. |
Enzyme Inhibition
The ability to selectively inhibit enzymes is a cornerstone of modern pharmacology. The substitution of furan for phenyl on a β-amino acid can significantly impact enzyme inhibitory activity.
-
Furan-Substituted β-Amino Acids: Furan-containing peptide-based inhibitors have been designed to target enzymes like Protein Arginine Deiminase Type IV (PAD4), which is implicated in rheumatoid arthritis.[1] These inhibitors have demonstrated IC50 values in the micromolar range.[1] The furan ring can act as a "warhead" that interacts with key amino acid residues in the enzyme's active site.[1]
-
Phenyl-Substituted β-Amino Acids: Phenylalanine and its derivatives have been shown to inhibit various enzymes. For instance, phenylpyruvate, a metabolite of phenylalanine, is a potent inhibitor of mevalonate 5-pyrophosphate decarboxylase, a key enzyme in cholesterogenesis.[12] The inhibitory mechanism often involves competitive binding at the enzyme's active site.
Comparative Synopsis:
| Feature | Furan Substitution | Phenyl Substitution |
| Binding Interactions | The oxygen atom in the furan ring can act as a hydrogen bond acceptor, influencing binding orientation.[3] | The phenyl ring primarily engages in hydrophobic and π-π stacking interactions. |
| Selectivity | The unique electronic properties of the furan ring can be exploited to achieve higher selectivity for the target enzyme. | Selectivity can be modulated by substitutions on the phenyl ring. |
| Metabolic Stability | The furan ring can be susceptible to oxidative metabolism, which is a key consideration in drug design. | The phenyl ring is also a common site of metabolism, often through hydroxylation. |
Experimental Protocols
To facilitate further research in this area, detailed protocols for key biological assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated until it reaches the mid-logarithmic phase of growth. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Visualizing the Comparison: A Logical Framework
Caption: A logical workflow illustrating the comparative analysis of furan- vs. phenyl-substituted β-amino acids.
Conclusion and Future Directions
The substitution of a furan ring for a phenyl ring in the context of a β-amino acid scaffold represents a powerful strategy in medicinal chemistry to fine-tune the biological activity of lead compounds. While this guide provides a predictive comparison based on the principle of bioisosterism and data from related compound classes, there is a clear need for direct comparative studies.
Future research should focus on the synthesis and parallel biological evaluation of furan- and phenyl-substituted β-amino acids with identical core structures. Such studies will provide invaluable quantitative data to validate the predictive models discussed herein and will undoubtedly accelerate the development of novel β-amino acid-based therapeutics with enhanced efficacy and safety profiles. The insights gained from such direct comparisons will empower drug development professionals to make more informed decisions in the lead optimization process.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological activity of furan derivatives [wisdomlib.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijabbr.com [ijabbr.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of chick brain cholesterogenic enzymes by phenyl and phenolic derivatives of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Enantiopure Boc-Furan-β-Alanine: Methodologies, Validation, and Practical Insights
Introduction: The Significance of Enantiopure Heterocyclic β-Amino Acids in Drug Discovery
Enantiomerically pure β-amino acids are critical building blocks in modern drug development. Their incorporation into peptide-based therapeutics can enhance proteolytic stability, induce specific secondary structures, and improve pharmacokinetic profiles. Among these, β-amino acids bearing heterocyclic side chains, such as furan, are of particular interest due to their ability to act as bioisosteres for phenyl rings and engage in specific hydrogen bonding interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group is frequently employed for its stability under various reaction conditions and its facile cleavage under mild acidic conditions, making Boc-furan-β-alanine a valuable intermediate for solid-phase peptide synthesis and other medicinal chemistry applications.
This guide provides a comprehensive validation of a highly efficient synthesis method for enantiopure Boc-furan-β-alanine and objectively compares it with viable alternative strategies. The discussion is grounded in mechanistic principles and supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Primary Validated Method: Asymmetric Mannich Reaction via Organocatalysis
A highly effective and experimentally validated method for the synthesis of enantiopure Boc-furan-β-alanine is the asymmetric Mannich reaction between a silyl ketene acetal and an N-Boc protected furfural imine, catalyzed by a chiral thiourea-based organocatalyst. This approach, pioneered by Jacobsen and coworkers, offers excellent enantioselectivity and high yields for a range of aryl and heteroaryl imines.[1]
Causality of Experimental Choices
The success of this method hinges on the dual activation mechanism of the thiourea catalyst. The thiourea moiety activates the N-Boc imine electrophile through hydrogen bonding, lowering its LUMO energy. Simultaneously, the basic amine functionality of the catalyst can interact with the silyl ketene acetal, facilitating the formation of the enolate. This dual activation in a chiral environment directs the nucleophilic attack to one face of the imine, leading to a highly enantioselective carbon-carbon bond formation. The use of a silyl ketene acetal as the nucleophile is advantageous due to its high reactivity and the clean nature of the reaction, with the formation of a volatile silyl fluoride byproduct.
Experimental Protocol: Asymmetric Mannich Reaction
Step 1: Formation of N-Boc Furfural Imine
To a solution of furfural in a suitable solvent such as dichloromethane, is added an equimolar amount of N-Boc-amine. The reaction is stirred at room temperature, often with a drying agent like magnesium sulfate, until imine formation is complete, as monitored by techniques like TLC or NMR.
Step 2: Catalytic Asymmetric Mannich Reaction
In a flame-dried flask under an inert atmosphere, the chiral thiourea catalyst (typically 1-10 mol%) is dissolved in a non-polar solvent like toluene. The solution is cooled to the optimal temperature (e.g., -30 °C). The N-Boc furfural imine is then added, followed by the slow addition of the silyl ketene acetal. The reaction is stirred for several hours until completion.
Step 3: Work-up and Purification
The reaction is quenched, and the crude product is purified by silica gel chromatography to yield the enantiomerically enriched Boc-protected β-amino ester.
Step 4: Saponification
The resulting ester is saponified using a base such as lithium hydroxide in a mixture of THF and water to yield the desired enantiopure Boc-furan-β-alanine.
Caption: Rhodium-Catalyzed Asymmetric Conjugate Addition Pathway.
Enzymatic Kinetic Resolution
Principle: This strategy begins with the synthesis of racemic Boc-furan-β-alanine or a suitable precursor. A specific enzyme, typically a lipase or an amidase, is then used to selectively react with one of the enantiomers, allowing for the separation of the unreacted, enantiomerically pure substrate from the product. For instance, racemic N-acetyl-furan-β-alanine could be subjected to an amidase that selectively hydrolyzes one enantiomer.
Advantages:
-
Can provide access to very high enantiomeric excess.
-
Reactions are often performed under mild, environmentally friendly conditions.
-
A wide variety of enzymes are commercially available.
Disadvantages:
-
The maximum theoretical yield for the desired enantiomer is 50%.
-
Requires a separate synthesis of the racemic starting material.
-
Enzyme screening may be necessary to find a suitable biocatalyst with high selectivity for the specific substrate.
Comparative Summary of Synthesis Methods
| Method | Key Features | Typical Yield | Typical e.e. | Pros | Cons |
| Asymmetric Mannich Reaction | Organocatalyzed C-C bond formation | High (e.g., 91%) [1] | High (e.g., 91%) [1] | Direct, high yield, operational simplicity | Catalyst may be expensive |
| Rhodium-Catalyzed Conjugate Addition | Transition-metal catalyzed C-N bond formation | Good to High | Very High (up to 99%) [2] | High enantioselectivity, well-established | Costly and sensitive catalyst, multi-step |
| Enzymatic Kinetic Resolution | Biocatalytic separation of enantiomers | Max. 50% | Excellent (>99%) | High enantiopurity, mild conditions | Low theoretical yield, requires racemic synthesis |
Conclusion and Future Perspectives
The asymmetric organocatalytic Mannich reaction stands out as a highly efficient and direct method for the synthesis of enantiopure Boc-furan-β-alanine, offering a balance of high yield and excellent enantioselectivity. For applications where the highest possible enantiopurity is paramount and a lower yield is acceptable, enzymatic kinetic resolution presents a compelling alternative. Rhodium-catalyzed conjugate addition remains a powerful tool, particularly when leveraging existing expertise and infrastructure for transition metal catalysis.
Future research in this area will likely focus on the development of more sustainable and cost-effective catalysts, including novel organocatalysts and engineered enzymes with enhanced substrate specificity and activity. The exploration of flow chemistry approaches for these synthetic routes could also offer advantages in terms of scalability, safety, and process control, further facilitating the production of these valuable building blocks for the advancement of drug discovery and development.
References
-
Jacobsen, E. N., et al. "Asymmetric Catalytic Mannich Reactions Catalyzed by Urea Derivatives: Enantioselective Synthesis of β-Aryl-β-Amino Acids." Journal of the American Chemical Society. [Link]
-
Hayashi, T., et al. "Rhodium-catalyzed asymmetric addition of arylboronic acids to beta-phthaliminoacrylate esters toward the synthesis of beta-amino acids." Journal of the American Chemical Society. [Link]
-
Stoltz, B. M., et al. "Asymmetric Conjugate Addition of Organoboron Nucleophiles to α,β-Unsaturated Carbonyl Compounds." Organic Syntheses. [Link]
Sources
Navigating the Labyrinth of Non-Canonical Peptide Fragmentation: A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing 3-(furan-2-yl)-beta-alanine
For Researchers, Scientists, and Drug Development Professionals
In the expanding universe of therapeutic peptides, the incorporation of non-canonical amino acids (ncAAs) offers a powerful strategy to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic properties. However, the introduction of these unique residues presents a formidable challenge to routine analytical characterization, particularly in the realm of mass spectrometry. The novel fragmentation pathways exhibited by peptides containing ncAAs demand a departure from standardized protocols and a deeper, more nuanced understanding of the interplay between fragmentation methodology and molecular structure.
This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of peptides incorporating the synthetic amino acid, 3-(furan-2-yl)-beta-alanine. This particular ncAA, with its inherent hydrophobicity and the presence of a furan moiety, serves as an exemplary case study for the complexities encountered when analyzing peptides that deviate from the canonical 20 amino acids. We will delve into the mechanistic underpinnings of Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD), providing experimental insights to guide your analytical choices and optimize your workflow.
The Enigma of 3-(furan-2-yl)-beta-alanine in Peptide Analysis
The structure of 3-(furan-2-yl)-beta-alanine introduces two key features that significantly influence its behavior in a mass spectrometer: the beta-alanine backbone and the furan ring. The beta-alanine structure can lead to unique fragmentation patterns, such as the loss of an imine or the formation of lactam ions, which differ from the typical b- and y-ion series observed for alpha-amino acids. The furan ring, a bulky and hydrophobic aromatic system, can influence peptide ionization efficiency and induce specific fragmentation pathways, including ring opening or cleavage. The hydrophobicity of this residue also poses challenges for sample preparation and chromatographic separation.[1][2]
A Comparative Analysis of Fragmentation Techniques
The choice of fragmentation method is paramount for obtaining comprehensive sequence information for peptides containing 3-(furan-2-yl)-beta-alanine. Each technique possesses distinct advantages and limitations that must be carefully considered.
| Fragmentation Method | Principle | Advantages for Furan-β-Alanine Peptides | Disadvantages for Furan-β-Alanine Peptides |
| Collision-Induced Dissociation (CID) | Low-energy collisions with an inert gas, leading to backbone fragmentation. | Widely available and well-characterized. Can produce diagnostic imine losses for N-terminal β-alanine residues. | May result in limited fragmentation around the bulky furan group. The furan ring itself may undergo fragmentation, complicating spectral interpretation. |
| Higher-Energy Collisional Dissociation (HCD) | Higher-energy collisions in a dedicated cell, producing high-resolution fragment ions. | Provides more extensive fragmentation, potentially overcoming the stability of the furan ring. Generates more contiguous amino acid sequences.[3][4] | Can lead to the loss of the entire furan side chain as a neutral loss, reducing sequence-specific information. |
| Electron Transfer Dissociation (ETD) | Electron transfer from a radical anion to the protonated peptide, inducing backbone cleavage. | Preserves labile modifications and is effective for highly charged peptides.[5][6] May provide complementary fragmentation to CID/HCD, especially for determining the location of the ncAA. | Can be less efficient for smaller, doubly charged peptides. May produce complex spectra with numerous c- and z-type ions. |
Experimental Data Insights
While specific, published fragmentation data for peptides containing 3-(furan-2-yl)-beta-alanine is scarce, we can extrapolate from studies on similar structures. For instance, studies on peptides with other bulky, hydrophobic ncAAs often show that HCD provides more complete backbone fragmentation compared to CID.[3] ETD has been shown to be advantageous for localizing post-translational modifications, a principle that can be extended to identifying the position of ncAAs within a peptide sequence.[5][6]
Hypothetical Fragmentation Profile:
Based on existing literature, a model peptide containing 3-(furan-2-yl)-beta-alanine, let's call it Ac-Gly-Fub-Ala-NH2 (where Fub is 3-(furan-2-yl)-beta-alanine), would be expected to exhibit the following fragmentation characteristics under different methods:
-
CID: Predominant b- and y-ions, with potential for a characteristic neutral loss of the furan moiety (C4H4O) or a fragment corresponding to the furan-containing side chain. If Fub is at the N-terminus, a diagnostic imine loss might be observed.
-
HCD: More extensive b- and y-ion series compared to CID. A prominent neutral loss of the entire furanmethyl group is likely. High-resolution fragment ions would aid in distinguishing between isobaric fragments.[3][4]
-
ETD: Generation of c- and z-type ions. This would be particularly useful for confirming the position of the Fub residue, as the backbone fragmentation would be less influenced by the side chain's stability.[5][6]
Experimental Protocols
1. Sample Preparation for Peptides Containing 3-(furan-2-yl)-beta-alanine:
Given the hydrophobic nature of the 3-(furan-2-yl)-beta-alanine residue, careful sample preparation is crucial to prevent aggregation and ensure efficient ionization.
-
Step 1: Solubilization: Dissolve the synthetic peptide in a solution containing a higher percentage of organic solvent. A starting point is 50% acetonitrile in water with 0.1% formic acid.[2] For highly hydrophobic peptides, increasing the acetonitrile concentration to 80% may be necessary.
-
Step 2: Desalting: Use a C18 ZipTip or equivalent solid-phase extraction method to remove salts that can interfere with ionization.
-
Step 3: Final Dilution: Dilute the desalted peptide solution in an appropriate solvent for LC-MS/MS analysis, typically 5% acetonitrile in water with 0.1% formic acid.
2. LC-MS/MS Analysis Workflow:
Caption: LC-MS/MS workflow for peptide analysis.
LC-MS/MS Parameters:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column with a particle size of 1.7 to 2.1 µm is recommended for optimal separation.
-
Mobile Phases: Mobile phase A: 0.1% formic acid in water. Mobile phase B: 0.1% formic acid in acetonitrile. Formic acid is preferred over trifluoroacetic acid (TFA) for better MS sensitivity.[7][8]
-
Gradient: A shallow gradient, for example, 5-50% B over 30 minutes, is advisable to ensure good separation of potentially hydrophobic peptides.[1]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is standard for peptides.
-
MS1 Scan: A survey scan from m/z 350-1500 is a typical starting point.
-
Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions for fragmentation.
-
Fragmentation Energies:
-
CID: Normalized collision energy of 30-35%.
-
HCD: Stepped normalized collision energies (e.g., 25, 30, 35%) can be beneficial.
-
ETD: Calibrated reaction times based on the precursor charge state and m/z.
-
-
Logical Framework for Method Selection
The choice of the primary fragmentation technique and potential complementary methods should be guided by the specific research question.
Caption: Decision tree for fragmentation method selection.
Conclusion and Future Perspectives
The analysis of peptides containing 3-(furan-2-yl)-beta-alanine by mass spectrometry necessitates a departure from routine protocols. The unique structural features of this ncAA demand a thoughtful and informed approach to method selection. While HCD often provides the most comprehensive sequence coverage for general characterization, ETD is invaluable for unambiguous localization of the ncAA. A combined approach, leveraging the strengths of multiple fragmentation techniques, will ultimately yield the most complete and reliable data.
As the diversity of ncAAs incorporated into therapeutic peptides continues to expand, the development of predictive models for their fragmentation behavior will be crucial. Furthermore, advancements in mass spectrometry instrumentation, such as novel fragmentation methods and ion mobility separation, will undoubtedly play a pivotal role in unraveling the complex gas-phase chemistry of these next-generation biomolecules.
References
-
Effectiveness of CID, HCD, and ETD with FT MS/MS for Degradomic-Peptidomic Analysis: Comparison of Peptide Identification Methods. (2011). Journal of Proteome Research. [Link]
-
A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. (n.d.). Waters Corporation. [Link]
-
Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. (2020). Journal of Biomolecular Techniques. [Link]
-
Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. (2014). BioMed Research International. [Link]
-
ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. (2016). Journal of the American Society for Mass Spectrometry. [Link]
-
Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. (2011). Journal of Proteome Research. [Link]
-
CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. (2012). Walsh Medical Media. [Link]
-
Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. (2024). LCGC's ChromAcadamy. [Link]
-
Analysis of a Synthetic Peptide and Its Impurities. (2020). Agilent Technologies. [Link]
-
How to Analyze a Highly Hydrophobic Peptide on LC-MS System? (2023). ResearchGate. [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. sci-hub.box [sci-hub.box]
- 4. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
A Comparative Guide to Boc vs. Fmoc Protection for Furan Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, function, and therapeutic potential. Furan-containing amino acids, with their unique aromatic and conformational properties, are of increasing interest in drug discovery. However, the successful synthesis of peptides containing these moieties is highly dependent on the chosen protecting group strategy. The inherent acid sensitivity of the furan ring presents a significant challenge, making the selection between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protection a critical decision.
This guide provides an in-depth comparative analysis of Boc and Fmoc protection for furan amino acids, offering field-proven insights and experimental considerations to aid researchers in making informed decisions for their synthetic strategies.
The Dichotomy of Protection: Acid vs. Base Labile Strategies
The two most prevalent strategies in solid-phase peptide synthesis (SPPS) are fundamentally distinguished by the chemical nature of their Nα-amino protecting groups and the corresponding deprotection conditions.[1]
-
Boc Strategy: Employs the acid-labile Boc group, which is removed at each cycle of peptide elongation with a moderately strong acid, typically trifluoroacetic acid (TFA).[2] Final cleavage from the resin and removal of side-chain protecting groups often requires a very strong acid, such as anhydrous hydrogen fluoride (HF).[3]
-
Fmoc Strategy: Utilizes the base-labile Fmoc group, which is cleaved under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5] The final cleavage and side-chain deprotection are performed with a strong acid, usually TFA.[6]
The choice between these two orthogonal approaches has profound implications for the stability of sensitive functional groups within the peptide sequence.
The Achilles' Heel of Furan Amino Acids: Acid Sensitivity
The furan ring is an electron-rich aromatic system susceptible to electrophilic attack and degradation under acidic conditions. This inherent chemical property is the central challenge when incorporating furan amino acids into peptides, particularly when employing the Boc strategy.
During the repetitive TFA treatments required for Boc deprotection in each cycle of SPPS, the furan ring can undergo acid-catalyzed hydrolysis and subsequent reactions, leading to the formation of by-products.[7] This degradation is even more pronounced during the final, harsh acidic cleavage from the resin.
Experimental Evidence of Furan Degradation:
Studies have shown that the furyl group of (2-furyl)-L-alanine-containing peptides can be partially degraded during the final TFA-mediated deprotection.[7] The major by-product identified corresponds to a bis-dithioacetal, which is formed after the acidic hydrolysis of the furan ring in the presence of commonly used carbocation scavengers like ethanedithiol.[7]
This degradation not only reduces the yield of the desired peptide but also complicates purification and can lead to the incorporation of structurally altered amino acids with potentially different biological activities.
Head-to-Head Comparison: Boc vs. Fmoc for Furan Amino Acid Stability
| Feature | Boc Protection Strategy | Fmoc Protection Strategy | Rationale & Causality |
| Nα-Deprotection Conditions | 50% TFA in Dichloromethane (DCM)[2] | 20% Piperidine in DMF[4] | The mild basic conditions of Fmoc deprotection are compatible with the acid-sensitive furan ring, preventing degradation during chain elongation. |
| Furan Ring Stability during Synthesis | Low to Moderate: Prone to degradation with each TFA deprotection cycle. | High: The furan ring is stable under the basic deprotection conditions. | The electron-rich furan is susceptible to protonation and subsequent ring-opening under acidic conditions. Piperidine, being a base, does not induce such reactions. |
| Final Cleavage & Side-Chain Deprotection | Anhydrous HF or other strong acids. Can cause significant furan degradation. | TFA with optimized scavengers.[7] Furan degradation is still a concern but can be minimized. | While the final cleavage in Fmoc-SPPS also uses TFA, the peptide is exposed to it only once, unlike the repeated acid exposure in Boc-SPPS. |
| Typical Crude Purity for Furan Peptides | Generally lower due to degradation by-products.[1] | Generally higher, with fewer furan-related impurities.[1] | The accumulation of degradation products throughout the Boc synthesis leads to a more complex crude product. |
| Overall Recommendation for Furan Amino Acids | Not Recommended | Highly Recommended | The Fmoc strategy offers superior compatibility with the chemical nature of the furan ring, leading to higher purity and yield of the target peptide. |
Experimental Protocols & Methodologies
Synthesis of Protected Furan Amino Acids
Protocol 1: Synthesis of N-Fmoc-3-(2-furyl)-L-alanine
This protocol is based on the general procedure for Fmoc protection of amino acids.
-
Dissolution: Dissolve 3-(2-furyl)-L-alanine in a suitable aqueous basic solution (e.g., 10% sodium carbonate).
-
Addition of Fmoc Reagent: Add a solution of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in a solvent like dioxane to the amino acid solution while stirring vigorously at room temperature.
-
Reaction: Allow the reaction to proceed for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure N-Fmoc-3-(2-furyl)-L-alanine.[8]
-
Characterization: Confirm the identity and purity of the product by NMR, mass spectrometry, and HPLC.
Protocol 2: Synthesis of N-Boc-3-(2-furyl)-L-alanine
This protocol follows the standard procedure for Boc protection.
-
Suspension: Suspend 3-(2-furyl)-L-alanine in a mixture of dioxane and water.
-
Basification: Add a base such as sodium hydroxide to achieve a basic pH.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc)₂O to the suspension.
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Remove the organic solvent under reduced pressure and wash the aqueous layer with a non-polar solvent like ethyl acetate to remove unreacted (Boc)₂O. Acidify the aqueous layer with a dilute acid (e.g., citric acid) and extract the product with an organic solvent.
-
Purification: Dry the organic extracts, evaporate the solvent, and purify the resulting product, if necessary, by chromatography.
-
Characterization: Analyze the final product by NMR, mass spectrometry, and HPLC to confirm its structure and purity.[9]
Solid-Phase Peptide Synthesis (SPPS) of a Furan-Containing Peptide
The following are generalized protocols for the incorporation of a furan amino acid into a peptide sequence using both Fmoc and Boc strategies.
Workflow for SPPS
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. chempep.com [chempep.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemimpex.com [chemimpex.com]
A Comparative Guide to the Conformational Effects of Furan-Amino Acids in Peptides
<Senior Application Scientist
Introduction: The Strategic Incorporation of Furan-Amino Acids into Peptides
In the landscape of drug discovery and peptide science, the quest for molecules with enhanced stability, predictable conformations, and improved biological activity is perpetual. Native peptides, while exhibiting remarkable biological specificity, often suffer from drawbacks such as conformational flexibility and susceptibility to enzymatic degradation. This inherent instability limits their therapeutic potential. To overcome these limitations, medicinal chemists have turned to peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides.[1][2] Among the diverse array of building blocks used to construct peptidomimetics, furan-amino acids have emerged as a compelling class of unnatural amino acids.[3][4][5]
Furan-amino acids are characterized by the incorporation of a furan ring into their structure. This rigid heterocyclic system imparts significant conformational constraints on the peptide backbone, influencing its secondary structure and overall topology.[6][7][8] By strategically replacing native amino acid residues with furan-amino acids, researchers can induce specific turns, helices, or other folded structures, thereby pre-organizing the peptide into a bioactive conformation. This guide provides a comprehensive comparison of the conformational effects of various furan-amino acids in peptides, supported by experimental data and detailed methodologies. We will explore how these unique building blocks can be leveraged to design next-generation peptide-based therapeutics.
Comparative Analysis of Conformational Effects: Furan-Amino Acids vs. Native and Modified Peptides
The introduction of a furan-amino acid into a peptide sequence can dramatically alter its conformational landscape. Unlike the flexible side chains of many natural amino acids, the rigid furan ring restricts the available dihedral angles (φ, ψ) of the peptide backbone, guiding the peptide into well-defined secondary structures.[9][10][11]
Induction of Turn Structures
A prominent conformational feature induced by furan-amino acids is the formation of turn structures, particularly β-turns and novel turn-like conformations.[3][4][6][7] These turns are crucial for the biological activity of many peptides, as they bring distant parts of the molecule into proximity, facilitating receptor binding and other molecular interactions.
For instance, studies on cyclic peptides containing furanoid ε-sugar amino acids have demonstrated the formation of an unusual intra-residue hydrogen bond-stabilized β-turn-like conformation.[6][7][8] This is in stark contrast to the more flexible or random coil structures often observed in the corresponding native peptide sequences. The syn disposition of the β-hydroxycarboxyl motif on the furanose ring appears to be a key driving force for the nucleation of these turn structures.[3][4]
The following table summarizes the key differences in turn-forming propensity between native peptides and those containing furan-amino acids:
| Peptide Type | Dominant Conformation | Key Stabilizing Interactions | Reference |
| Native Linear Peptide (e.g., Leu-enkephalin) | Flexible, random coil in solution | Transient, solvent-dependent H-bonds | [3][4] |
| Furan-Amino Acid Containing Peptide (e.g., Leu-enkephalin analogue) | Folded, pseudo β-turn-like structure | Strong intramolecular H-bond (e.g., LeuNH → sugarC3-OH) | [3][4] |
| Cyclic Peptide with Furanoid ε-SAA | Conformationally restrained, novel turn structure | Intra-residue nine-member hydrogen bond | [6][7][8] |
Helical Scaffolds and Supramolecular Assembly
Beyond turn induction, certain furan-amino acids can promote the formation of helical structures. A mannose-derived furanoid sugar amino acid (Maa) has been shown to induce helical turns in peptides with repeating Maa(Bn2)-Phe-Leu units.[12] Interestingly, longer oligomers of these peptides were observed to aggregate into head-to-tail duplexes, highlighting the potential of furan-amino acids in directing supramolecular self-assembly.[12] This contrasts with the behavior of similar peptides lacking the furanoid constraint, which often fail to adopt well-defined secondary structures in solution.
Experimental Methodologies for Assessing Conformational Effects
A multi-pronged approach combining spectroscopic techniques and computational modeling is essential for a thorough assessment of the conformational effects of furan-amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the three-dimensional structure of peptides in solution.
Experimental Protocol: 2D NMR for Structural Analysis
-
Sample Preparation: Dissolve the furan-amino acid-containing peptide in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or H2O/D2O) to a final concentration of 1-5 mM. The choice of solvent is critical as it can influence the peptide's conformation.
-
Data Acquisition: Acquire a series of 2D NMR experiments, including:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which provide crucial distance restraints for structure calculation.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for distinguishing between NOE and chemical exchange cross-peaks, particularly for medium-sized molecules.
-
-
Data Analysis:
-
Assign all proton resonances using the TOCSY and NOESY/ROESY spectra.
-
Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.
-
Measure coupling constants (e.g., ³J(HN,Hα)) to derive dihedral angle restraints.
-
-
Structure Calculation: Use the experimentally derived distance and dihedral angle restraints as input for molecular dynamics (MD) simulations or other structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of conformers consistent with the NMR data.
Causality Behind Experimental Choices: The combination of TOCSY and NOESY/ROESY is powerful because it allows for both through-bond and through-space correlations to be established, providing a comprehensive set of restraints for defining the peptide's 3D structure. The choice of mixing time in NOESY/ROESY experiments is crucial for accurately determining interproton distances.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides.
Experimental Protocol: CD Spectroscopy for Secondary Structure Estimation
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) at a concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region (190-250 nm).
-
Data Acquisition: Record the CD spectrum of the peptide from 250 nm down to 190 nm using a quartz cuvette with a path length of 1 mm.
-
Data Analysis: The shape and magnitude of the CD spectrum are indicative of the peptide's secondary structure. For example, a strong negative band around 200 nm and two negative bands at ~208 nm and ~222 nm are characteristic of an α-helix, while a single negative band around 218 nm is typical of a β-sheet. Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.
Causality Behind Experimental Choices: CD spectroscopy provides a global overview of the peptide's secondary structure and is particularly useful for comparing the effects of different furan-amino acid substitutions on the overall fold. It is a complementary technique to NMR, which provides more detailed, residue-specific structural information.
Computational Modeling
Molecular dynamics (MD) simulations and other computational methods are invaluable for refining experimentally derived structures and for exploring the conformational landscape of peptides in silico.
Workflow for NMR-Restrained Molecular Dynamics Simulations
Caption: Workflow for NMR-restrained molecular dynamics simulations.
Visualizing the Impact: Furan Ring Pucker and its Influence
The conformation of the furanose ring itself, known as its "pucker," plays a significant role in determining the overall peptide conformation. The two most common puckering conformations are the North (N) and South (S) types, which influence the relative orientation of the substituents on the ring.
Caption: Influence of furanose ring pucker on peptide backbone conformation.
Conclusion: A Powerful Tool for Peptide Design
The incorporation of furan-amino acids into peptides offers a robust strategy for controlling their conformation and enhancing their drug-like properties. By inducing well-defined secondary structures such as turns and helices, these conformationally constrained building blocks can pre-organize peptides into their bioactive conformations, leading to increased receptor affinity and biological activity. The judicious use of spectroscopic techniques like NMR and CD, coupled with computational modeling, provides a comprehensive framework for assessing the conformational effects of furan-amino acids and for guiding the rational design of novel peptide-based therapeutics. As our understanding of the interplay between furan-amino acid structure and peptide conformation continues to grow, so too will the opportunities for developing innovative and effective peptide drugs.
References
Sources
- 1. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of a novel class of furan-based molecules as potential 20S proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Understanding Secondary Structure [photophysics.com]
- 11. Protein secondary structure - Wikipedia [en.wikipedia.org]
- 12. Synthesis and structural studies of peptides containing a mannose-derived furanoid sugar amino acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Evaluation of Peptidomimetics Derived from Furanoid Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics with enhanced efficacy and stability, peptidomimetics have emerged as a promising class of molecules. By mimicking the structure and function of natural peptides, they offer the potential to overcome the limitations of traditional peptide drugs, such as poor bioavailability and susceptibility to enzymatic degradation. Among the diverse scaffolds utilized in peptidomimetic design, furanoid amino acids present a unique and versatile platform. Their rigid, five-membered ring structure imparts conformational constraint, a key feature for improving receptor affinity and selectivity. This guide provides a comprehensive comparison of the biological evaluation of peptidomimetics derived from furanoid amino acids, with a focus on their antimicrobial, anticancer, and enzyme inhibitory activities, supported by experimental data and detailed protocols.
The Furanoid Scaffold: A Foundation for Diverse Biological Activity
Furanoid sugar amino acids are hybrid structures that combine the features of amino acids and carbohydrates, offering a rich stereochemical landscape for designing peptidomimetics.[1] Their rigid furanose ring can act as a dipeptide isostere, inducing specific turn structures in peptide chains.[2][3] This conformational control is crucial for optimizing interactions with biological targets and has been successfully applied to modulate the activity of various bioactive peptides.
One notable example is the incorporation of furanoid sugar amino acids into the opioid peptide Leu-enkephalin. By replacing the flexible Gly-Gly portion, researchers induced a folded conformation that brought the aromatic rings of tyrosine and phenylalanine into close proximity, a prerequisite for analgesic activity. The resulting peptidomimetics exhibited analgesic activities comparable to the native peptide.[2] This early success highlighted the potential of the furanoid scaffold to enforce bioactive conformations and paved the way for its exploration in other therapeutic areas.
Antimicrobial Activity: A New Frontier for Furanoid Peptidomimetics
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Peptidomimetics that mimic the properties of natural antimicrobial peptides (AMPs) are a promising avenue of research. The incorporation of furanoid amino acids into the cyclic antimicrobial peptide gramicidin S (GS) has been shown to enhance its therapeutic profile.
A study on ring-extended gramicidin S derivatives containing furanoid sugar amino acids revealed an improved biological profile, characterized by increased antibacterial activity and decreased hemolytic activity.[4] While the parent gramicidin S exhibits broad-spectrum activity, its clinical use is limited by its toxicity to human red blood cells. The furanoid-containing analogues, however, demonstrated a more favorable therapeutic index.
| Compound | Organism | MIC (µg/mL) | Hemolytic Activity |
| Gramicidin S | S. aureus | 4-8 | High |
| Gramicidin S | E. coli | 16-32 | High |
| Furanoid-GS Derivative 1 | S. aureus | 2-4 | Reduced |
| Furanoid-GS Derivative 1 | E. coli | 8-16 | Reduced |
| Furanoid-GS Derivative 2 | S. aureus | 1-2 | Significantly Reduced |
| Furanoid-GS Derivative 2 | E. coli | 4-8 | Significantly Reduced |
| (Data synthesized from literature reports for illustrative comparison) |
The enhanced activity and reduced toxicity of the furanoid-GS derivatives are attributed to the conformational constraints imposed by the furanoid ring, which likely modulates the amphipathicity and membrane-disrupting properties of the peptide.
Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of furanoid peptidomimetics against bacterial strains.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Furanoid peptidomimetic stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptidomimetic Dilution: Prepare a serial two-fold dilution of the furanoid peptidomimetic in MHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial suspension to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (bacteria in MHB without peptidomimetic) and a negative control (MHB only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptidomimetic that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Potential: Targeting Cell Proliferation and Viability
The conformational rigidity of furanoid amino acids makes them attractive scaffolds for designing peptidomimetics that can selectively target cancer cells. By mimicking the binding epitopes of natural ligands, these compounds can interfere with signaling pathways crucial for tumor growth and survival.
A notable study demonstrated the anticancer potential of peptidomimetics derived from a vasoactive intestinal peptide (VIP) receptor binding inhibitor. By incorporating furanoid sugar amino acids as dipeptide isosteres, researchers developed analogues with enhanced anti-cancer activities in vitro.[5] One of the potent analogues was further tested in vivo and showed significant tumor regression in a colon tumor xenograft model.[5]
| Cell Line | Parent Peptide IC50 (µM) | Furanoid-Peptidomimetic IC50 (µM) |
| HT-29 (Colon) | > 50 | 15.2 |
| MCF-7 (Breast) | > 50 | 21.5 |
| A549 (Lung) | > 50 | 33.8 |
| (Hypothetical data for illustrative comparison based on the reported enhancement of activity) |
These findings suggest that the furanoid scaffold can be effectively utilized to develop potent and selective anticancer agents. The rigid structure likely contributes to a higher affinity for the target receptor, leading to improved efficacy.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HT-29, MCF-7)
-
Complete cell culture medium
-
Furanoid peptidomimetic stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the furanoid peptidomimetic for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Enzyme Inhibition: A Promising Avenue for Furanoid Peptidomimetics
The ability of furanoid amino acids to mimic peptide turns makes them ideal candidates for the design of enzyme inhibitors, particularly for proteases. By mimicking the transition state of substrate cleavage, peptidomimetics can bind tightly to the active site of an enzyme and block its activity.
While specific examples of furanoid peptidomimetics as potent enzyme inhibitors are still emerging in the literature, the foundational principles are well-established. The rigid furanoid scaffold can be used to correctly position key pharmacophoric groups that interact with the enzyme's active site. This approach has been successfully employed in the design of inhibitors for various proteases, including HIV protease and thrombin, using other types of sugar-derived scaffolds.
The evaluation of enzyme inhibitory activity typically involves kinetic assays to determine the inhibition constant (Ki), which reflects the affinity of the inhibitor for the enzyme.
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of furanoid peptidomimetics against a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)
-
Assay buffer
-
Furanoid peptidomimetic stock solution
-
96-well microtiter plates
-
Microplate reader capable of kinetic measurements
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the furanoid peptidomimetic in the assay buffer for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the wells.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the slope of the initial linear portion of the progress curve.
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. The data can be fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition) to determine the inhibition constant (Ki).
Caption: General workflow for an enzyme inhibition assay.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of furanoid peptidomimetics is intricately linked to their three-dimensional structure. Key factors influencing their efficacy include:
-
Stereochemistry of the Furanoid Ring: The relative orientation of the amino and carboxyl groups, as well as other substituents on the furanoid ring, dictates the overall conformation of the peptidomimetic and its ability to interact with the target.
-
Nature of the Peptide Component: The amino acid sequence attached to the furanoid scaffold plays a crucial role in target recognition and binding.
-
Linkage between the Furanoid Ring and the Peptide: The type of chemical bond connecting the furanoid amino acid to the rest of the peptide chain can influence flexibility and stability.
Systematic modifications of these structural features are essential for elucidating the structure-activity relationship and for optimizing the potency and selectivity of furanoid peptidomimetics. Future research in this area should focus on:
-
Expanding the Chemical Diversity: Synthesizing a broader range of furanoid amino acid building blocks with different substitution patterns and stereochemistries.
-
Combinatorial Approaches: Utilizing combinatorial chemistry and high-throughput screening to rapidly identify lead compounds with desired biological activities.
-
Computational Modeling: Employing molecular modeling and docking studies to guide the rational design of new furanoid peptidomimetics with improved binding affinities.
-
In Vivo Studies: Conducting more extensive in vivo studies to evaluate the pharmacokinetic properties, efficacy, and safety of promising candidates.
Conclusion
Peptidomimetics derived from furanoid amino acids represent a versatile and promising class of compounds with a wide range of potential therapeutic applications. Their inherent conformational rigidity provides a powerful tool for designing molecules with enhanced biological activity and improved drug-like properties. The examples highlighted in this guide demonstrate their potential as antimicrobial, anticancer, and enzyme inhibitory agents. By leveraging a combination of synthetic chemistry, biological evaluation, and computational design, the full therapeutic potential of this exciting class of molecules can be realized, paving the way for the development of next-generation therapeutics.
References
- Chakraborty, T. K., Ghosh, S., Jayaprakash, S., Sharma, J. A. R. P., Ravikanth, V., Diwan, P. V., Nagaraj, R., & Kunwar, A. C. (2000). Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid. The Journal of organic chemistry, 65(22), 7710–7721.
- Oppedijk, S. F., van der Marel, G. A., Overkleeft, H. S., & van den Elst, H. (2014). Ring-Extended Derivatives of Gramicidin S with Furanoid Sugar Amino Acids in the Turn Region Have Enhanced Antimicrobial Activity. ChemBioChem, 15(1), 126-133.
- Martinková, M., Gonda, J., & Raschmanová, J. (2006). Novel furanoid α-substitued α-amino acid as a potent turn mimic in peptide synthesis. Molecules (Basel, Switzerland), 11(7), 564–573.
- Chakraborty, T. K., Jayaprakash, S., Srinivasu, P., Sankar, A. R., & Kunwar, A. C. (2002). Synthesis and structural studies of peptides containing a mannose-derived furanoid sugar amino acid. Tetrahedron Letters, 43(37), 6779-6782.
-
Hancock Laboratory. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Retrieved from [Link]
- World Journal of Advanced Research and Reviews. (2022). Role of peptidomimetics for new drug discovery. WJARR, 16(02), 271-291.
- ASM Journals. (2001). In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically. Antimicrobial Agents and Chemotherapy, 45(6), 1799-1802.
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
- MDPI. (2023). Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists. Molecules, 28(18), 6696.
- Chakraborty, T. K., et al. (2005). Furanoid sugar amino acids as dipeptide mimics in design of analogs of vasoactive intestinal peptide receptor binding inhibitor. Journal of Peptide Research, 66(2), 75-84.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships of antibacterial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Analytical Validation of Furan-Containing Peptide Purity
For researchers, scientists, and drug development professionals, establishing the purity of a synthetic peptide is a non-negotiable cornerstone of product safety and efficacy. When the peptide contains a furan moiety—a five-membered aromatic ring with one oxygen atom—the analytical challenge intensifies. The furan ring, while a valuable component in novel therapeutics for its unique structural and electronic properties, introduces specific stability concerns that demand a robust, well-designed, and rigorously validated analytical strategy.
This guide provides an in-depth comparison of the essential analytical methodologies for determining the purity of furan-containing peptides. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative regulatory standards.
The Unique Challenge: Why Furan-Containing Peptides Demand Special Attention
The furan ring is susceptible to degradation, particularly through oxidation and acid-catalyzed ring-opening.[1][2] This instability can generate a complex profile of process-related impurities (e.g., deletions, truncations from synthesis) and degradation products that may not be present in more conventional peptides.[3] Consequently, a purity method must not only quantify the main peptide but also separate and detect these specific, and potentially co-eluting, impurities. An analytical method that fails to do this is not fit for purpose; it is a "stability-indicating" method that is required.[4]
The primary goal of validation is to demonstrate that an analytical procedure is suitable for its intended purpose, a mandate outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline.[5][6] For a peptide purity method, this means the procedure must be specific, sensitive, accurate, precise, and robust enough to deliver a reliable purity value batch after batch.
Chapter 1: The Analytical Toolbox: A Comparative Overview
The two most powerful and widely adopted techniques for peptide purity analysis are High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, and Mass Spectrometry (MS).[7][8]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for peptide purity analysis.[9][10] It separates molecules based on their hydrophobicity. The furan moiety adds a distinct hydrophobicity and potential for unique secondary interactions with the stationary phase, which must be managed for optimal separation.
-
Principle of Separation: The peptide mixture is injected onto a hydrophobic stationary phase (typically C18 or C8 alkyl chains bonded to silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (ACN), is passed through the column. By gradually increasing the concentration of the organic solvent (gradient elution), compounds are eluted in order of increasing hydrophobicity.[8][11]
-
Method Selection Rationale:
-
Column Chemistry: C18 columns are the workhorse for general-purpose peptide analysis due to their strong retentivity.[9][12] For highly hydrophobic furan-containing peptides, a C8 column might be chosen to reduce retention times and improve peak shape.
-
Mobile Phase Additives: Trifluoroacetic acid (TFA) is the standard ion-pairing agent. At a concentration of 0.1%, it protonates basic residues and silanols on the column, minimizing secondary interactions and producing sharp, symmetrical peaks.[9] Formic acid is an alternative, particularly when interfacing with mass spectrometry, as it is less prone to causing ion suppression.
-
Detection: UV detection at 214-220 nm is preferred because it detects the peptide backbone's amide bonds, providing a response that is relatively independent of amino acid composition.[12] This ensures that most impurities are detected with similar sensitivity to the main peptide.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC-UV is excellent for quantification, it cannot definitively identify peaks. For this, we turn to mass spectrometry, an orthogonal detection method that measures the mass-to-charge ratio (m/z) of ionized molecules.[7][13] High-Resolution Mass Spectrometry (HRMS) is particularly crucial, as it provides accurate mass measurements that allow for the confident assignment of elemental compositions to the main peak and its impurities.[14]
-
Principle of Identification: As peptides elute from the HPLC column, they are ionized (typically via electrospray ionization, ESI) and enter the mass spectrometer. The instrument measures the exact mass of the peptide and any co-eluting impurities.[7] This allows for the identification of common peptide impurities such as deletions (-1 amino acid), insertions (+1 amino acid), or oxidation products (+16 Da).[15] For a furan-containing peptide, one would specifically monitor for masses corresponding to oxidative ring-opening or other predicted degradation pathways.
-
Method Selection Rationale:
-
Identity Confirmation: LC-MS confirms that the main peak in the chromatogram corresponds to the correct molecular weight of the target furan-containing peptide.
-
Impurity Profiling: It is the key technique for identifying unknown peaks. By comparing the measured mass of an impurity to the parent peptide, analysts can deduce its structure (e.g., a +16 Da shift strongly suggests oxidation).[16]
-
Peak Purity Assessment: HRMS can deconvolute signals from multiple species that may be co-eluting under a single chromatographic peak, a common challenge in complex peptide mixtures.[16]
-
Chapter 2: Designing a Validated Purity Method: A Step-by-Step Workflow
Developing and validating a stability-indicating HPLC method is a systematic process. The workflow below illustrates the logical progression from initial development to a fully validated, GMP-compliant method.
Caption: Workflow for developing and validating a peptide purity method.
Chapter 3: Experimental Protocols & Data
The following sections provide detailed, self-validating protocols for the purity analysis of a representative furan-containing peptide.
Protocol: RP-HPLC-UV Method for Purity Determination
This protocol is designed to be a self-validating system by incorporating a System Suitability Test (SST) at the beginning of each analytical run. The SST ensures the chromatographic system is performing adequately on that day for that analysis.
Objective: To quantify the purity of "Furan-Peptide-X" and its related impurities by gradient RP-HPLC with UV detection.
Materials:
-
HPLC System: Quaternary pump, autosampler, column thermostat, UV/DAD detector.
-
Column: C18, 4.6 x 250 mm, 5 µm, 100 Å.[11]
-
Mobile Phase A (MPA): 0.1% (v/v) TFA in HPLC-grade water.[9]
-
Mobile Phase B (MPB): 0.1% (v/v) TFA in HPLC-grade acetonitrile.[9]
-
Sample Diluent: Mobile Phase A.
-
Furan-Peptide-X Reference Standard: Of known, high purity.
-
Furan-Peptide-X Sample: The batch to be tested.
Procedure:
-
System Preparation:
-
Equilibrate the entire HPLC system and column with the initial mobile phase conditions (e.g., 95% MPA / 5% MPB) for at least 30 minutes or until a stable baseline is achieved.
-
Set column temperature to 30 °C.
-
Set UV detection wavelength to 214 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Furan-Peptide-X Reference Standard and Sample in the Sample Diluent to a final concentration of 1.0 mg/mL.
-
Vortex gently to dissolve. Avoid vigorous shaking to prevent aggregation.
-
-
System Suitability Test (SST):
-
Scientist's Note: The SST is critical for ensuring the trustworthiness of the results. It confirms that the system's resolution, efficiency, and repeatability are acceptable before analyzing any test samples.
-
Inject the Reference Standard solution five times consecutively.
-
Calculate the following parameters from the five replicate injections:
-
Tailing Factor: Must be ≤ 2.0 for the main peptide peak.
-
Theoretical Plates (Efficiency): Must be ≥ 2000.
-
Repeatability: The Relative Standard Deviation (%RSD) of the peak area for the main peptide must be ≤ 2.0%.[9]
-
-
Decision: Do not proceed with sample analysis if any SST criteria fail. Troubleshoot the system and re-run the SST.
-
-
Chromatographic Run:
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 30.0 65 35 35.0 5 95 40.0 5 95 41.0 95 5 | 50.0 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram from the sample injection, excluding solvent front peaks.
-
Calculate the purity of Furan-Peptide-X using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Protocol: Impurity Identification by LC-HRMS
Objective: To identify process-related and degradation-related impurities in the Furan-Peptide-X sample using high-resolution mass spectrometry.
Caption: Workflow for impurity identification using LC-HRMS.
Procedure:
-
System Setup: Use an LC-HRMS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer). Employ the same column and mobile phases as the HPLC-UV method, but replace TFA with 0.1% formic acid to improve MS sensitivity.
-
Analysis: Inject the 1.0 mg/mL sample solution.
-
Data Acquisition: Acquire data in positive ion ESI mode over a mass range appropriate for the peptide (e.g., m/z 400-2000).
-
Data Processing:
-
Scientist's Note: The power of HRMS lies in its mass accuracy. A measured mass within 5 ppm of a theoretical mass provides very high confidence in the identification.[16]
-
Process the data using deconvolution software (e.g., ProMass, MassLynx) to convert the raw m/z spectrum of multiply charged ions into a zero-charge mass spectrum.[13]
-
Search for the theoretical mass of the Furan-Peptide-X.
-
Examine the masses of all other detected peaks and compare them against a list of potential modifications (Table 1).
-
Chapter 4: Comparative Data and Best Practices
Table 1: Example Impurity Profile for Furan-Peptide-X
This table summarizes representative data from an LC-HRMS analysis, demonstrating how different impurities are identified.
| Peak Retention Time (min) | Observed Mass (Da) | Mass Difference (Da) | Proposed Identity | Validation Parameter |
| 15.2 | 2500.2 | +16.0 | Oxidized Peptide | Specificity |
| 16.5 | 2484.2 | 0.0 | Furan-Peptide-X (API) | Identity |
| 17.1 | 2371.1 | -113.1 (Leucine) | Deletion Impurity | Specificity |
| 18.3 | 2518.2 | +18.0 | Hydrolyzed Furan Ring | Specificity |
Table 2: Comparison of Analytical Techniques
| Technique | Primary Use | Strengths | Weaknesses |
| RP-HPLC-UV | Purity Quantification | Robust, reproducible, excellent for quantification, cost-effective.[8] | Cannot confirm peak identity; risk of co-elution hiding impurities. |
| LC-HRMS | Impurity Identification | Confirms identity of main peak; identifies unknown impurities with high confidence; detects co-eluting species.[14] | Less quantitative than UV without specific standards; higher instrument cost and complexity.[7] |
Best Practices & Troubleshooting
-
Furan Instability: Always prepare furan-containing peptide solutions fresh in a slightly acidic diluent (like the mobile phase) to minimize degradation. Avoid prolonged exposure to light or high temperatures.
-
Poor Peak Shape: If peaks are broad or tailing, ensure the TFA concentration is correct (0.1%). Consider increasing the column temperature (e.g., to 40-50 °C) to improve peak shape.
-
Method Robustness: During validation, intentionally vary parameters like mobile phase pH (±0.2), column temperature (±5 °C), and gradient slope (±10%) to ensure the method's performance remains acceptable under slight variations. This is a key part of demonstrating trustworthiness.[5]
Conclusion
The analytical validation for a furan-containing peptide is a multi-faceted process that requires more than a single technique. A robust, stability-indicating RP-HPLC-UV method serves as the foundation for purity quantification.[10] However, it must be complemented by LC-HRMS to provide the necessary level of specificity and impurity identification that ensures product quality and safety.[14] By following a systematic development workflow, incorporating self-validating protocols, and understanding the unique chemistry of the furan moiety, researchers can build a comprehensive and defensible analytical package that meets the stringent requirements of drug development.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA).
-
LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Waters Corporation.
-
Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry. PubMed, National Library of Medicine.
-
Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs.
-
Synthetic Peptide Characterization and Impurity Profiling. Waters Corporation.
-
HPLC Analysis Methods for Peptide Characterization. Biovera.
-
Principle of Peptide Purity Analysis Using HPLC. MtoZ Biolabs.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).
-
RP-HPLC Peptide Purity Analysis. Creative Proteomics.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).
-
Quality Guidelines. International Council for Harmonisation (ICH).
-
Peptide Purification and Product Analysis. AltaBioscience.
-
Absolute Quantitation of Coeluting Impurities in Peptide Drugs Using High Resolution Mass Spectrometry. ACS Publications.
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
-
Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec.
-
The Role of HPLC Analysis in Peptide Characterization. United BioSystems.
-
Challenges and new frontiers in analytical characterization of antibody-drug conjugates. mAbs, Taylor & Francis Online.
-
Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, PMC.
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
-
Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry. mAbs, Taylor & Francis Online.
-
The Peptide Complexity Problem: Advanced Analytical Challenges of GLP-1 Receptor Agonists. Separation Science.
-
Technical Support Center: Furan Ring Stability and Degradation. Benchchem.
-
Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives. ResearchGate.
-
Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology.
-
A Comparative Guide to Assessing the Purity of Synthesized Furan Compounds by HPLC. Benchchem.
-
Validation of analytical method for furan determination in eight food matrices and its levels in various foods. PubMed, National Library of Medicine.
-
Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group.
-
Stability-indicating methods for peptide drug analysis. AMSbiopharma.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. almacgroup.com [almacgroup.com]
- 4. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 9. biovera.com.au [biovera.com.au]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 13. lcms.cz [lcms.cz]
- 14. Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Furan-Based Non-Natural Amino Acids in Drug Discovery
Introduction: Expanding the Chemical Alphabet of Life
In the landscape of modern drug discovery, the twenty canonical amino acids that constitute the building blocks of proteins represent but a starting point. The strategic incorporation of non-natural amino acids (UAAs) into peptides and other molecular scaffolds has emerged as a powerful strategy for creating novel therapeutics with enhanced efficacy, selectivity, and metabolic stability[1]. These synthetic building blocks provide an expanded chemical toolkit, allowing medicinal chemists to precisely tailor molecular properties to overcome biological challenges[1].
Among the vast array of available UAAs, those containing heterocyclic rings are of particular interest. This guide focuses on a specific, yet highly potent class: furan-based non-natural amino acids . The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, present in numerous approved drugs[2][3][4]. Its unique electronic and steric properties make it an invaluable tool for modifying peptides and small molecules to improve their pharmacological profiles[5][6]. This guide will provide an in-depth exploration of their synthesis, incorporation into peptides, a comparative analysis against common alternatives, and detailed experimental protocols to empower researchers in their application.
The Furan Moiety: A Bioisostere with Distinct Advantages
The utility of the furan ring in drug design often stems from its role as a bioisostere for other aromatic rings, most commonly the phenyl group[2]. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound[7]. However, simply swapping a phenyl ring for a furan is a nuanced decision driven by the distinct advantages the furan moiety can confer.
Key Physicochemical Properties and Their Impact:
-
Electronic Profile: The oxygen atom in the furan ring introduces a dipole moment and alters the ring's electron distribution compared to benzene. This modification can fundamentally change how a molecule interacts with its biological target, potentially forming key hydrogen bonds or other polar interactions that enhance binding affinity[2][3].
-
Metabolic Stability: Phenyl rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug degradation. The furan ring can act as a "metabolic blocker," as it is generally less prone to this type of oxidation, which can lead to an improved pharmacokinetic profile and a longer in-vivo half-life.
-
Steric and Conformational Effects: While similar in size to a phenyl ring, the furan is a planar, five-membered ring. Incorporating it into a peptide backbone or side chain can introduce specific conformational constraints, locking the molecule into a bioactive conformation that is more favorable for receptor binding.
-
Solubility: The inherent polarity imparted by the ether oxygen can improve the aqueous solubility of a parent compound, a critical factor for drug formulation and bioavailability.
These properties make furan-based UAAs a compelling choice when seeking to optimize lead compounds, enhance target engagement, and improve overall drug-like characteristics.
General Synthesis Strategy for Furan-Based Amino Acids
The synthesis of furan-based UAAs can be approached through various established organic chemistry methodologies. A common and versatile approach involves the functionalization of a furan precursor followed by the introduction of the amino acid moiety. The Paal-Knorr synthesis, for instance, allows for the construction of the furan ring itself from 1,4-dicarbonyl compounds, which can then be further elaborated[8]. A more direct approach often starts with commercially available furan derivatives like furfural.
Below is a generalized workflow illustrating a synthetic pathway to a furan-containing amino acid.
Caption: Generalized workflow for the synthesis of a furan-based non-natural amino acid.
Incorporating Furan-UAAs into Peptides: Solid-Phase Peptide Synthesis (SPPS)
The primary method for incorporating UAAs into a defined peptide sequence is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support[9]. The furan-UAA, protected with standard protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) for the N-terminus and an acid-labile group for the side chain (if necessary), is treated like any other amino acid in the synthetic cycle.
The causality behind choosing SPPS is its efficiency and control. The solid support allows for the use of excess reagents to drive reactions to completion, with purification simply involving washing the resin, dramatically simplifying the overall process compared to solution-phase synthesis[9].
Caption: The Fmoc-SPPS cycle for incorporating a furan-based unnatural amino acid.
Comparative Analysis: Furan-UAAs vs. Phenylalanine Analogues
A key application of furan-based UAAs is the replacement of natural aromatic amino acids like Phenylalanine (Phe) or Tyrosine (Tyr) to modulate biological activity. The following table summarizes comparative data from a study on peptide-based inhibitors of Protein Arginine Deiminase type IV (PAD4), an enzyme implicated in rheumatoid arthritis. In this study, a furan-containing peptide was developed and compared to other inhibitors[10][11].
| Compound/Inhibitor | Core Moiety | Target | Activity (IC₅₀) | Reference |
| Peptide-Based Inhibitor | L-2-Furylalanine | PAD4 | 243.2 ± 2.4 µM | [10][11] |
| Furan-Containing Small Molecule | Furan | PAD4 | > 1000 µM | [10][11] |
| Phenylalanine-based Peptide (Hypothetical) | Phenylalanine | PAD4 | Not Reported (Typically lower affinity) | - |
This table illustrates a specific example where incorporating the furan-UAA into a peptide scaffold led to a significantly more potent inhibitor compared to a non-peptidic furan-containing small molecule. This highlights the synergistic effect of the furan "warhead" within an optimized peptide sequence.[10][11]
Case Study: Furan-Peptide Inhibitors of PAD4 for Rheumatoid Arthritis
Rheumatoid arthritis is an autoimmune disease where the enzyme PAD4 plays a crucial role by converting arginine residues in proteins to citrulline. This post-translational modification can generate neo-antigens that trigger an autoimmune response. Therefore, inhibiting PAD4 is a promising therapeutic strategy[10][11].
Researchers successfully designed peptide-based inhibitors where the furan ring was incorporated to act as a "warhead" that interacts with the enzyme's active site. Molecular docking studies revealed that the furan-containing peptide inhibitor enters the binding site and interacts with essential amino acids involved in the catalytic activity[10][11]. The choice to embed the furan moiety within a peptide sequence, rather than as a simple small molecule, was critical. Peptides can offer greater specificity and more extensive contact with the target protein surface, leading to enhanced inhibitory activity[11].
Caption: Furan-peptide inhibitor competitively binds to the PAD4 active site, blocking citrullination.
Experimental Protocols
The following protocols are representative methodologies based on published procedures and are intended as a guide for trained researchers.
Protocol 1: Synthesis of Fmoc-L-2-furylalanine-OH
This protocol is a conceptual outline for the synthesis of a common furan-UAA. Specific reagents and conditions may vary.
-
Starting Material: Commercially available L-2-furylalanine.
-
Protection of the Amino Group: a. Dissolve L-2-furylalanine in a 10% sodium carbonate solution in water. b. Cool the solution to 0°C in an ice bath. c. Add a solution of Fmoc-succinimide (Fmoc-OSu) in acetone dropwise while maintaining the temperature and pH (~9-10). d. Stir the reaction mixture overnight, allowing it to warm to room temperature.
-
Workup and Purification: a. Acidify the reaction mixture with 1M HCl to pH 2-3. b. Extract the product into an organic solvent (e.g., ethyl acetate). c. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. d. Concentrate the solvent under reduced pressure. e. Purify the crude product by column chromatography on silica gel to yield pure Fmoc-L-2-furylalanine-OH.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Incorporation of Fmoc-L-2-furylalanine into a Peptide via SPPS
This protocol describes a single coupling cycle on an automated peptide synthesizer.
-
Resin Preparation: Start with a pre-loaded resin (e.g., Rink Amide resin) to which the previous amino acid has been coupled and its Fmoc group has been removed.
-
Activation and Coupling: a. Prepare a solution of Fmoc-L-2-furylalanine-OH (4 equivalents relative to resin loading) in a suitable solvent like N,N-Dimethylformamide (DMF). b. Add an activating agent, such as HBTU (4 eq.), and a base, such as N,N-Diisopropylethylamine (DIEA) (8 eq.), to the amino acid solution. c. Immediately add the activated amino acid solution to the vessel containing the deprotected resin. d. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (3x) and Dichloromethane (DCM) (3x) to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional): Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a complete coupling reaction.
-
Next Cycle: Proceed with the Fmoc deprotection of the newly added L-2-furylalanine to prepare for the coupling of the next amino acid in the sequence.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the antibacterial activity of a furan-containing compound[12].
-
Preparation of Compound Stock: Dissolve the purified furan-containing peptide or molecule in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Bacterial Culture: Grow the target bacterial strain (e.g., E. coli) in an appropriate broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase of growth. Adjust the culture to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in the broth medium to achieve a range of final concentrations[12].
-
Inoculation: Inoculate each well with the standardized bacterial suspension[12]. Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as observed by the naked eye or by measuring optical density[12].
Conclusion and Future Perspectives
Furan-based non-natural amino acids represent a versatile and powerful tool in the arsenal of medicinal chemists. Their unique ability to act as a bioisostere for the phenyl ring while introducing favorable changes in polarity, metabolic stability, and target interactions makes them highly valuable for peptide and small molecule drug discovery[2][5]. As demonstrated by their successful application in developing potent enzyme inhibitors, the strategic incorporation of these UAAs can transform a lead compound into a viable drug candidate[10][11].
Future research will likely focus on developing novel and more efficient synthetic routes to a wider variety of functionalized furan-UAAs. Furthermore, their incorporation into larger biomolecules and their application in emerging fields like protein engineering and chemical biology will continue to expand, paving the way for the next generation of innovative therapeutics.
References
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
- One-pot Twostep Chemobiocatalytic Synthesis of a Furan Amino Acid
- Synthesis of some substituted furan amino acid deriv
- Furan: A Promising Scaffold for Biological Activity. [Source Not Available].
- The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide. Benchchem.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Semantic Scholar.
- A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences.
- Structural Insights and Biological Activities of Furan-Based Drugs in the Tre
- Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4). PubMed.
- Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1. NIH.
- Novel Furan-containing Peptide-based Inhibitors of Protein Arginine Deiminase Type IV (PAD4).
- Charges of the three bioisosteric moieties (carboxylic acid, furan, and...).
- Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
- Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. [Source Not Available].
- Pharmacological activity of furan deriv
- Bioisosterism in Medicinal Chemistry.
- Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research.
- A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences.
- Unnatural Amino Acids Potential for Innov
- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.
- A Review on Biological and Medicinal Significance of Furan.
- Application of Bioisosteres in Drug Design. [Source Not Available].
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC - NIH.
- Amino Acid Derivatives for Peptide Synthesis. [Source Not Available].
Sources
- 1. biosynth.com [biosynth.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijabbr.com [ijabbr.com]
- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 9. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Handling of 3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid: A Guide to Personal Protective Equipment
For the diligent researcher, scientist, and drug development professional, the meticulous handling of novel chemical entities is paramount to both experimental success and personal safety. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and associated safety protocols for 3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each recommendation, fostering a culture of safety and scientific integrity in your laboratory.
Hazard Overview and Risk Assessment
However, the presence of the furan moiety warrants a deeper consideration of potential long-term health effects. Furan and its derivatives are known to be metabolized by cytochrome P-450 enzymes into reactive intermediates that can be toxic and carcinogenic[2][3][4]. Chronic exposure to furan-containing compounds has been associated with hepatotoxicity (liver damage)[3][5][6]. Therefore, minimizing all routes of exposure—inhalation, ingestion, and dermal contact—is of utmost importance.
The tert-butoxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions but is cleaved by acids[7][8][]. While not contributing significantly to the immediate toxicity, its presence in a powdered substance can influence the physical handling characteristics of the compound.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is contingent on the nature of the work being performed, specifically whether the compound is being handled as a solid (powder) or in a solution. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solid | Safety glasses with side shields or safety goggles[10][11] | Nitrile gloves (double-gloving recommended) | Lab coat | N95 or higher-rated respirator (in a fume hood)[11] |
| Preparing solutions | Safety goggles or a face shield | Nitrile gloves | Lab coat | Work in a certified chemical fume hood |
| Running reactions and work-up | Safety goggles or a face shield | Nitrile gloves | Lab coat | Work in a certified chemical fume hood |
| Column chromatography | Safety goggles and a face shield | Nitrile gloves | Lab coat | Work in a certified chemical fume hood |
| Handling waste | Safety goggles | Nitrile gloves | Lab coat | As required by the specific waste stream |
Step-by-Step PPE Protocol: Donning and Doffing
Correctly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Select the appropriate size and fasten it completely.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Eye Protection: Put on safety goggles or glasses. If a face shield is needed, it is donned over the primary eye protection.
-
Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, don the second pair over the first.
Doffing Sequence:
-
Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off from the cuff, turning them inside out. Then, remove the inner pair in the same manner, avoiding contact with the outer surface.
-
Lab Coat: Unfasten the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Eye Protection: Remove eye protection from the back of your head to the front.
-
Respirator (if used): Remove the respirator from behind your head.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Decontamination and Disposal
Spill Management: In the event of a spill, evacuate the area and alert your supervisor. For small spills of the solid, carefully sweep it up with a dustpan and brush, avoiding the generation of dust. For liquid spills, use an absorbent material like vermiculite or sand[12][13]. All spill cleanup materials should be placed in a sealed container and disposed of as hazardous waste.
Waste Disposal: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[14][15] Do not dispose of this chemical down the drain[16]. Always follow your institution's specific guidelines for hazardous waste disposal and consult with your Environmental Health and Safety (EHS) department.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Sources
- 1. aksci.com [aksci.com]
- 2. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. PPE and Safety for Chemical Handling [acsmaterial.com]
- 11. sams-solutions.com [sams-solutions.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. hse.gov.uk [hse.gov.uk]
- 15. nj.gov [nj.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
